Product packaging for 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline(Cat. No.:CAS No. 178265-65-1)

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Cat. No.: B062703
CAS No.: 178265-65-1
M. Wt: 324.4 g/mol
InChI Key: CYISWQZYBSHTNN-UHFFFAOYSA-N
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Description

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is a multifunctional organic compound that serves as a valuable building block in advanced research applications. Its structure, comprising an aniline moiety and multiple pyridine rings, allows it to function as a polydentate ligand in coordination chemistry, forming stable complexes with transition metals such as ruthenium, palladium, and iridium. These complexes are pivotal in catalytic processes, including cross-coupling reactions, hydrogenation, and photoredox catalysis, due to their ability to modulate electronic properties and reaction kinetics. In materials science, the compound is employed in the synthesis of metal-organic frameworks (MOFs) and conjugated polymers, where its rigid, aromatic structure enhances structural integrity and charge transport properties. Additionally, in medicinal chemistry, it acts as a precursor for designing kinase inhibitors and other therapeutic agents, leveraging its chelating capacity to influence biological pathways. The mechanism of action primarily involves metal ion coordination, which facilitates electron transfer and substrate activation, making it an essential tool for investigating reaction mechanisms and developing novel catalytic systems. Researchers will find this reagent indispensable for pushing the boundaries in organic synthesis, materials design, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16N4 B062703 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline CAS No. 178265-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISWQZYBSHTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446223
Record name 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178265-65-1
Record name 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Kröhnke Synthesis of Substituted Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized pyridine and polypyridine compounds is a cornerstone of modern medicinal chemistry, materials science, and coordination chemistry. Among these, 2,2':6',2''-terpyridine (tpy) ligands are of paramount importance due to their ability to form stable, well-defined complexes with a vast range of metal ions. These metal complexes are instrumental in applications spanning from catalysis and light-emitting devices to anticancer therapeutics. The Kröhnke synthesis offers a robust and versatile method for accessing these valuable molecular scaffolds, particularly for 4'-aryl substituted terpyridines.

Core Principles of the Kröhnke Synthesis

The Kröhnke pyridine synthesis is a name reaction in organic chemistry that constructs a pyridine ring from the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[1] The reaction proceeds under relatively mild conditions and is known for its high yields and tolerance of a wide array of functional groups on the reactants.[1]

General Mechanism

The reaction mechanism involves several key steps:

  • Michael Addition: The synthesis begins with the enolization of an α-pyridinium methyl ketone. This enolate then acts as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor).[1]

  • Formation of 1,5-Dicarbonyl Intermediate: The initial Michael adduct rapidly tautomerizes to form a stable 1,5-dicarbonyl compound. This intermediate is crucial for the subsequent cyclization.[1]

  • Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with an ammonia source (e.g., ammonium acetate). This leads to the formation of an imine, followed by cyclization and a series of dehydration steps that result in the elimination of water and the pyridinium cation, ultimately yielding the aromatic pyridine ring.[1]

Kröhnke_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product start1 α-Pyridinium methyl ketone michael Michael Adduct start1->michael Enolization & 1,4-Addition start2 α,β-Unsaturated ketone start2->michael dicarbonyl 1,5-Dicarbonyl michael->dicarbonyl Tautomerization imine Imine Intermediate dicarbonyl->imine + NH3 - H2O cyclized Cyclized Intermediate imine->cyclized Cyclization product Substituted Pyridine cyclized->product Dehydration & Aromatization

Caption: General mechanism of the Kröhnke pyridine synthesis.

Variations for Terpyridine Synthesis

For the synthesis of 4'-aryl-2,2':6',2''-terpyridines, two primary variations of the Kröhnke synthesis are employed:

  • The Classical Two-Step Route: This method involves the initial synthesis of an enone (a chalcone derivative) via an aldol condensation between 2-acetylpyridine and a substituted aromatic aldehyde. This isolated enone is then reacted with a "2-pyridacylpyridinium" salt (prepared from 2-acetylpyridine, iodine, and pyridine) and ammonium acetate to form the terpyridine.[2]

  • The One-Pot Synthesis: A more streamlined and widely adopted approach involves reacting two equivalents of 2-acetylpyridine directly with one equivalent of an aromatic aldehyde in the presence of a base (like KOH) and an ammonia source (like aqueous ammonia).[2] This method avoids the isolation of intermediates, making it more efficient for generating libraries of substituted terpyridines.[2]

Data Presentation: Synthesis of Substituted Terpyridines

The one-pot Kröhnke synthesis has been successfully applied to a wide range of aromatic aldehydes to produce the corresponding 4'-aryl-2,2':6',2''-terpyridines. The following table summarizes representative examples, highlighting the versatility of this method.

4'-Aryl Substituent (Ar)AldehydeKey ReagentsSolventYield (%)
PhenylBenzaldehyde2-acetylpyridine, KOH, aq. NH₃Ethanol~85%
4-Hydroxyphenyl4-Hydroxybenzaldehyde2-acetylpyridine, KOH, aq. NH₃EthanolModerate
4-Bromophenyl4-Bromobenzaldehyde2-acetylpyridine, NH₄OAcMicrowaveHigh
4-Ethoxyphenyl4-Ethoxybenzaldehyde3-acetylpyridine, KOH, aq. NH₃Ethanol16.7%
4-Butoxyphenyl4-Butoxybenzaldehyde3-acetylpyridine, KOH, aq. NH₃Ethanol31.1%
2-(Trifluoromethyl)phenyl2-(Trifluoromethyl)benzaldehydeN-{1-(2'-pyridyl)-1-oxo-2-ethyl}pyridinium iodide, NH₄OAcEthanol54%

Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods. The examples using 3-acetylpyridine yield 3,2':6',3''-terpyridine isomers.[2]

Detailed Experimental Protocol: One-Pot Synthesis of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine

This protocol is a representative example of the one-pot Kröhnke synthesis for a functionalized terpyridine ligand.

Materials:

  • 2-Acetylpyridine

  • 4-Hydroxybenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Aqueous Ammonia (NH₃, ~25-30%)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.1 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add 2-acetylpyridine (2.2 eq.) followed by 4-hydroxybenzaldehyde (1.0 eq.). The reaction mixture will typically change color.

  • Intermediate Formation: Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the chalcone and 1,5-dicarbonyl intermediates.

  • Cyclization: Add concentrated aqueous ammonia to the flask. The amount can vary, but a significant excess is often used.

  • Precipitation: Stir the reaction mixture at room temperature overnight (12-16 hours). The terpyridine product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid sequentially with cold water, then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine.

Caption: Experimental workflow for the one-pot terpyridine synthesis.

Applications in Research and Development

The substituted terpyridine ligands synthesized via the Kröhnke method are critical building blocks for creating sophisticated coordination complexes. By modifying the 4'-aryl substituent, researchers can finely tune the electronic, photophysical, and steric properties of the resulting metal complexes.

  • Drug Development: Terpyridine complexes of metals like iron, ruthenium, and platinum have been investigated for their anticancer properties. The ligand scaffold can be functionalized to improve cellular uptake, target specific biological pathways, or enhance cytotoxic activity.

  • Materials Science: The strong and predictable coordination of terpyridines to metal ions is exploited in the construction of metallo-supramolecular polymers and materials with unique photoluminescent, magnetic, or electrochemical properties.

  • Catalysis: Terpyridine-metal complexes serve as robust catalysts for a variety of organic transformations, where the ligand framework provides thermal and chemical stability to the active metal center.

References

characterization of aniline-functionalized terpyridines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Terpyridines (tpy) are a class of heterocyclic ligands renowned for their strong and versatile coordination chemistry with a wide range of metal ions.[1][2] The tridentate nature of the terpyridine core allows for the formation of stable and well-defined metal complexes, making them exceptional building blocks in supramolecular chemistry, materials science, and catalysis.[3][4] Functionalization of the terpyridine scaffold, particularly at the 4'-position, is a key strategy to modulate the electronic, photophysical, and electrochemical properties of both the free ligand and its metal complexes.[5]

The introduction of an aniline moiety is of particular interest. Aniline and its derivatives are fundamental precursors in chemical synthesis and are known to possess unique electronic properties. Functionalizing terpyridines with aniline groups can introduce redox activity, provide additional coordination or hydrogen bonding sites, and tune the ligand's electron-donating capabilities.[5] This fine-tuning is critical for applications such as the development of sensitive and selective chemosensors, efficient catalysts, and novel materials for light-emitting devices.[1][6] In the context of drug development, while the aniline motif itself can be a "structural alert" due to potential metabolic instability, its incorporation into larger, complex scaffolds like terpyridines allows for the exploration of new therapeutic agents, where its electronic properties can be harnessed while mitigating potential liabilities.[7][8]

This guide provides a comprehensive overview of the key techniques used to characterize aniline-functionalized terpyridines, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid researchers in this field.

Synthesis and Characterization Workflow

The journey from synthesis to application for an aniline-functionalized terpyridine involves a systematic workflow of creation and subsequent characterization. The initial synthesis is followed by a series of analytical techniques to confirm its structure, and then to elucidate its photophysical and electrochemical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Compound Characterization synthesis_node synthesis_node purification_node purification_node char_node char_node prop_node prop_node app_node app_node Start Starting Materials (e.g., 2-acetylpyridine, anilino-benzaldehyde) Reaction Chemical Synthesis (e.g., Kröhnke Condensation) Start->Reaction Reagents, Solvent Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Crude Product Structural Structural Confirmation (NMR, Mass Spectrometry) Purification->Structural Pure Compound Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Structural->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Photophysical->Electrochemical Application Application Testing (e.g., Metal Ion Sensing) Electrochemical->Application

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the synthesis and .

Synthesis Protocol: Kröhnke-type Reaction

This method is a widely used one-pot synthesis for 4'-aryl-substituted terpyridines.[6]

  • Reagents & Materials :

    • Substituted 4-aminobenzaldehyde (1 equivalent)

    • 2-acetylpyridine (2 equivalents)

    • Ammonium acetate (NH₄OAc)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol or Methanol

  • Procedure :

    • Dissolve the substituted 4-aminobenzaldehyde and 2-acetylpyridine in ethanol in a round-bottom flask.

    • Add a solution of KOH or NaOH in ethanol to the mixture, followed by aqueous ammonia.

    • Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

    • Collect the precipitate by filtration and wash thoroughly with water, followed by cold ethanol.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure aniline-functionalized terpyridine.

Structural Characterization Protocols

NMR is essential for confirming the chemical structure of the synthesized compound.

  • Sample Preparation : Dissolve 5-10 mg of the purified terpyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR : The spectrum should show distinct signals for the aromatic protons of the terpyridine framework, typically in the range of δ = 7.0–9.0 ppm.[9] Protons on the aniline ring will appear in the aromatic region, and the N-H protons will typically appear as a broad singlet.

  • ¹³C NMR : This provides information on the carbon skeleton of the molecule. Aromatic carbons will resonate in the δ = 110–160 ppm range.

MS is used to confirm the molecular weight of the compound.

  • Technique : Electrospray Ionization (ESI) is commonly used for these types of molecules.

  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized terpyridine.

Photophysical Characterization Protocols

This technique provides information on the electronic transitions within the molecule.

  • Sample Preparation : Prepare a stock solution of the terpyridine in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) at a concentration of 10⁻³ M. Prepare a series of dilutions to find a suitable concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives an absorbance maximum between 0.5 and 1.5.[10]

  • Measurement : Record the absorption spectrum over a range of 200–800 nm. The spectrum of aniline-functionalized terpyridines typically shows intense π-π* transitions in the UV region (250-350 nm) and potentially lower energy intramolecular charge-transfer (ILCT) bands.[5][10][11]

This technique measures the emission properties of the compound.

  • Sample Preparation : Use a dilute solution (typically 10⁻⁶ to 10⁻⁸ M) in a spectroscopic grade solvent to avoid inner filter effects.[10]

  • Measurement : Excite the sample at its absorption maximum (λ_max) and record the emission spectrum. Note the wavelength of maximum emission (λ_em).

  • Quantum Yield (Φ) : The relative quantum yield can be determined using a standard fluorescent compound with a known quantum yield (e.g., quinine sulfate or 2-aminopyridine) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10]

Electrochemical Characterization Protocol

CV is used to investigate the redox properties of the compound, identifying oxidation and reduction potentials.[12]

  • Setup : A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation : Prepare a ~1 mM solution of the terpyridine in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement : Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Scan the potential over a range where redox events are expected. The aniline moiety may introduce an accessible oxidation wave.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the and related 4'-aryl derivatives.

Table 1: Photophysical Properties

Compound Solvent Absorption λ_max (nm) Emission λ_em (nm) Quantum Yield (Φ) Reference
N,N-dimethyl-4-(tpy)aniline Chloroform 293 344, 443 Not Reported [5]
4'-(4-aminophenyl)-tpy Dichloromethane ~285 ~360 Not Reported [10]
4'-(phenyl)-tpy derivative 3a Acetonitrile 254, 285 360 0.04 [10]

| 4'-(phenyl)-tpy derivative 3a | Dichloromethane | 257, 286 | 360 | 0.04 |[10] |

Table 2: Electrochemical Properties

Compound/Complex Redox Process Potential (V vs. Fc/Fc⁺) Characteristics Reference
[Ru(tpy)(acpy)] Reduction -1.95 Reversible, ligand-centered [13]
[Ru(tpy)(acpy)] Reduction -2.20 Reversible, ligand-centered [13]
Organonickel-terpyridine Complex Reduction Varies Reversible, fills π* orbitals of terpy ligand [12]

| Organonickel-terpyridine Complex | Oxidation | Varies | Irreversible, presumed Ni-centered |[12] |

Application Example: Metal Ion Sensing

Aniline-functionalized terpyridines can act as chemosensors for metal ions. The binding of a metal ion to the terpyridine core alters the electronic structure of the molecule, leading to a detectable change in its photophysical properties (colorimetric or fluorometric response).[14]

G cluster_output Detectable Output ligand_node ligand_node analyte_node analyte_node complex_node complex_node signal_node signal_node readout_node readout_node Ligand Aniline-Functionalized Terpyridine (Sensor) Complex [Metal(tpy-Aniline)]²⁺ Complex Ligand->Complex Analyte Metal Ion Analyte (e.g., Zn²⁺, Fe²⁺) Analyte->Complex Signal Change in Electronic Properties (Modulated ICT) Complex->Signal Coordination Colorimetric Color Change (New Absorption Band) Signal->Colorimetric Fluorometric Fluorescence Change ('Turn-On' or 'Turn-Off') Signal->Fluorometric

Caption: Logical workflow for metal ion detection.

References

An In-depth Technical Guide on the Putative Crystal Structure and Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics and synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a terpyridine derivative of significant interest in coordination chemistry and materials science. While a definitive crystal structure for this specific aniline derivative is not publicly available, this document compiles and analyzes crystallographic data from closely related structures to infer its likely solid-state conformation and packing. Detailed experimental protocols for the synthesis and characterization of analogous compounds are presented to guide future research and development. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique properties of this class of compounds.

Introduction

This compound, also known as 4'-phenyl-2,2':6',2''-terpyridine, belongs to the versatile family of terpyridine ligands. The introduction of an aniline group at the 4'-position of the terpyridine core introduces an electron-donating moiety, which can significantly influence the electronic properties and coordination chemistry of the molecule[1]. These compounds are pivotal in the construction of supramolecular assemblies, functional materials, and metallodrugs due to their strong and specific interactions with a variety of metal ions. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for designing new materials and therapeutic agents with tailored properties.

While the crystal structure of this compound has not been explicitly reported, analysis of analogous compounds provides critical insights. This guide will leverage data from a zinc complex of a closely related derivative and the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) to build a comprehensive picture.

Inferred Crystallographic Data

To approximate the crystallographic parameters of the title compound, data from structurally similar molecules are presented below. These include a zinc (II) complex of an N-methylated and hydroxylated derivative and the phenol analog of the target molecule.

Table 1: Crystallographic Data for Related Compounds
Parameter[Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NO[2]4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH)[3]
Formula C₂₇H₂₉N₅O₂S₂ZnC₂₁H₁₅N₃O
Molecular Weight 637.08325.36
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 9.565 (5)11.2345 (7)
b (Å) 12.969 (5)11.0820 (7)
c (Å) 13.652 (5)13.0187 (8)
α (°) ** 115.656 (5)90
β (°) 94.646 (5)107.567 (3)
γ (°) 91.621 (5)90
Volume (ų) **1517.7 (11)1545.91 (17)
Z 24
Temperature (K) 298296(2)
Radiation Mo KαMo Kα
Key Dihedral Angles Mean plane of pyridine rings to benzene ring: 5.9 (2)°Central pyridinyl to phenolic ring: 5.03°; Between terpyridine rings: 6.05° and 12.2°

The data suggests that this compound is likely to crystallize in a low-symmetry space group, such as monoclinic or triclinic. The molecule is expected to be nearly planar, with slight dihedral angles between the central pyridine and the outer pyridine and aniline rings[2][3]. Intermolecular interactions, such as hydrogen bonding involving the aniline -NH₂ group and π-π stacking between the aromatic rings, are expected to play a significant role in the crystal packing[2].

Experimental Protocols

The following sections detail the synthetic and analytical procedures for preparing and characterizing compounds related to this compound. These protocols are based on established literature methods.

Synthesis of 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline

The synthesis of the title compound can be achieved via a multi-step procedure starting from commercially available reagents[4]. A general and widely adopted method is the Kröhnke reaction.

Procedure:

  • Synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine: This intermediate is synthesized from 2-acetylpyridine and 4-nitrobenzaldehyde[4].

  • Reduction of the Nitro Group: The nitro-substituted terpyridine is then reduced to the corresponding aniline. A common method involves catalytic hydrogenation[5].

    • In a round-bottom flask, dissolve 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine in anhydrous ethanol.

    • Add a catalytic amount of palladium on carbon (5% Pd loading).

    • The mixture is then subjected to a hydrogen atmosphere and stirred for several hours at room temperature.

    • Reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-([2,2':6',2''-terpyridin]-4'-yl)aniline[5].

Single-Crystal X-ray Diffraction

The following is a general protocol for single-crystal X-ray diffraction, as would be applied to determine the crystal structure of the title compound, based on the methodology reported for analogous structures[2][3].

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion of a non-solvent into the solution. For terpyridine derivatives, solvents such as dimethylformamide (DMF), ethanol, or chloroform are often used[2].

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors. This includes integration of reflection intensities and applying corrections for Lorentz and polarization effects. An absorption correction is also applied[2].

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].

Visualizations

The following diagrams illustrate the synthetic workflow for the target compound and a generalized workflow for crystal structure determination.

Synthesis_Workflow Synthesis of this compound reagent1 2-Acetylpyridine intermediate 4'-(4-Nitrophenyl)- 2,2':6',2''-terpyridine reagent1->intermediate Kröhnke Reaction reagent2 4-Nitrobenzaldehyde reagent2->intermediate product This compound intermediate->product Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Crystal_Structure_Workflow Workflow for Single-Crystal X-ray Diffraction cluster_exp Experimental cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation

Caption: Generalized workflow for crystal structure determination.

Conclusion

This technical guide has synthesized the available information to present a detailed overview of the synthesis and inferred structural properties of this compound. While the definitive crystal structure of this compound remains to be determined, the analysis of closely related molecules provides a robust framework for understanding its molecular geometry and intermolecular interactions. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this and other terpyridine derivatives. Further investigation into the crystallography of the title compound is warranted to fully elucidate its structure-property relationships, which will undoubtedly aid in its application in drug development and materials science.

References

electronic properties of aniline-substituted terpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Substituted 2,2':6',2"-terpyridines are a cornerstone in coordination chemistry and materials science, primarily due to their robust ability to form stable complexes with a variety of transition metals.[1] The electronic properties of these ligands can be meticulously tuned by introducing different functional groups. Among these, the aniline moiety, a potent electron-donating group, has garnered significant attention. The functionalization of the terpyridine core with an aniline group, typically at the 4'-position, creates a "push-pull" or Donor-π-Acceptor (D-π-A) system.[2] In this architecture, the electron-rich aniline acts as the donor, and the electron-deficient terpyridine scaffold serves as the acceptor.[2] This arrangement facilitates intramolecular charge transfer (ILCT) upon photoexcitation, leading to unique and highly tunable photophysical and electrochemical properties.[2][3]

This technical guide provides a comprehensive overview of the s, detailing their synthesis, characterization, and the fundamental structure-property relationships that govern their behavior.

Synthesis and Characterization Workflow

The synthesis of 4'-(aniline-substituted)-terpyridines is most commonly achieved through the Kröhnke condensation reaction.[4] This one-pot synthesis involves the reaction of a substituted aniline-benzaldehyde with two equivalents of 2-acetylpyridine in the presence of a base and an ammonia source.[3][5] The resulting ligand can then be complexed with various metal salts to form the corresponding metal complexes.[4] The characterization of both the ligands and their metal complexes is crucial to confirm their structure and purity, employing a suite of spectroscopic and analytical techniques.[4][6]

G cluster_synthesis Synthesis cluster_characterization Characterization start Aniline-substituted benzaldehyde + 2-Acetylpyridine reaction Kröhnke Condensation (Base, NH3 source) start->reaction ligand Aniline-Substituted Terpyridine Ligand reaction->ligand complexation Complexation Reaction ligand->complexation metal Metal Salt (e.g., Zn(II), Fe(II)) metal->complexation product Metal Complex complexation->product nmr NMR product->nmr ftir FTIR product->ftir mass_spec Mass Spectrometry product->mass_spec uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence cv Cyclic Voltammetry product->cv

Caption: General workflow for synthesis and characterization.

Structure-Property Relationships

The s are governed by the nature of the aniline donor group and its interaction with the terpyridine acceptor. This D-π-A structure results in distinct electronic transitions and redox potentials.

  • Photophysical Properties : The absorption spectra of these compounds typically show intense bands in the UV region corresponding to π–π* transitions within the aromatic system.[4] A lower energy, broad band is often observed, which is attributed to the intramolecular charge transfer (ILCT) from the aniline donor to the terpyridine acceptor.[2] The energy of this ILCT band is sensitive to the electron-donating strength of the aniline substituent and the polarity of the solvent.[3]

  • Electrochemical Properties : The aniline moiety introduces a low-potential, often reversible, oxidation event corresponding to the removal of an electron from the nitrogen-rich donor group. The terpyridine unit is responsible for the reduction processes at more negative potentials.[7]

The relationship between the substituent on the aniline ring and the resulting electronic properties can be rationalized using Frontier Molecular Orbital (FMO) theory.

G cluster_FMO Frontier Molecular Orbital (FMO) Effects edg Electron-Donating Group (EDG) on Aniline homo_up HOMO Energy Increases (Less Stable) edg->homo_up ewg Electron-Withdrawing Group (EWG) on Aniline lumo_down LUMO Energy Decreases (More Stable) ewg->lumo_down gap_decrease HOMO-LUMO Gap Decreases homo_up->gap_decrease easier_ox Easier Oxidation homo_up->easier_ox lumo_down->gap_decrease red_shift Red Shift in Absorption/Emission (Bathochromic Shift) gap_decrease->red_shift

Caption: Effect of substituents on electronic properties.

Quantitative Data Summary

The photophysical and electrochemical properties of aniline-substituted terpyridines and their metal complexes are summarized below. These values are influenced by the specific substituent on the aniline, the choice of metal ion, and the solvent used for analysis.

Table 1: Photophysical Properties of Aniline-Terpyridine Complexes

CompoundSolventAbsorption λmax (nm)Emission λem (nm)Reference
[Zn(N,N-diphenyl-4-(2,2':6',2"-terpyridin-4'-yl)aniline)(SO4)]CH3CN428294, 359, 451, 717[4]
--INVALID-LINK--2CH3CN437341, 747[4]
4'-(3-Nitrophenyl)-2,2':6',2"-terpyridine (Ligand)CHCl3253361, 723, 849[4]
Fe(II) Complex with fluorinated terpyridine ligandCH3CN560 (MLCT)-[7]

Table 2: Electrochemical Properties

CompoundPropertyPotential (V vs. reference)CharacteristicsReference
Co(II) complex with terpyridine ligandFirst Reduction~ -1.1 to -1.3Reversible[7]
Fe(II) complex with terpyridine ligandFirst Reduction~ -1.5 to -1.7Reversible, negatively shifted vs. Co(II)[7]
Various aniline derivativesOne-electron oxidationVaries with substituentCorrelates with HOMO energy[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of these compounds.

Synthesis Protocol: Kröhnke Condensation for Terpyridine Ligands[3][4]
  • Reactant Preparation : Dissolve the substituted aryl aldehyde (10.0 mmol) and 2-acetylpyridine (20.0 mmol) in methanol (20 mL).

  • Base and Ammonia Addition : Add potassium hydroxide (KOH) pellets (24.0 mmol) and a 35% aqueous ammonia solution (40 mL) to the mixture.

  • Reaction : Reflux the reaction mixture for 4–6 hours. Monitor the progress using thin-layer chromatography (TLC).

  • Isolation : Upon completion, evaporate the solvent under reduced pressure.

  • Purification : Collect the resulting solid by filtration and purify by recrystallization from a suitable solvent like ethanol.

Synthesis Protocol: Metal Complexation[4]
  • Ligand Solution : Prepare a solution of the substituted terpyridine ligand (1.0 mmol) in a suitable solvent like CH2Cl2 (20 mL).

  • Metal Salt Addition : Add a hot methanolic solution (20 mL) of the metal salt (e.g., FeCl2·4H2O, 0.5 mmol) dropwise to the ligand solution under continuous stirring.

  • Reaction : Stir the reaction mixture for approximately 2 hours at room temperature. A color change typically indicates complex formation.

  • Precipitation : Add an excess of a counter-ion salt, such as NH4PF6, to induce precipitation of the complex.

  • Purification : Filter the precipitate, wash with ice-cold methanol and diethyl ether, and recrystallize from a solvent system like acetonitrile/methanol to obtain the pure complex.

Characterization Protocol: UV-Vis and Fluorescence Spectroscopy[4]
  • Solution Preparation : Prepare dilute solutions of the ligand or complex in a spectroscopic grade solvent (e.g., acetonitrile or chloroform) in a quartz cuvette.

  • UV-Vis Spectroscopy : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200–800 nm.

  • Fluorescence Spectroscopy : Excite the sample at its longest wavelength absorption maximum (λmax). Record the emission spectrum using a fluorescence spectrophotometer over a wavelength range significantly red-shifted from the excitation wavelength.

Characterization Protocol: Cyclic Voltammetry (CV)[7]
  • Electrolyte Solution : Prepare a solution of the complex in a suitable solvent (e.g., CH3CN) containing a supporting electrolyte (e.g., 0.1 M NBu4PF6).

  • Electrochemical Cell : Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement : Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential over the desired range and record the resulting current to obtain the cyclic voltammogram. The potentials for oxidation and reduction events can be determined from the peaks in the voltammogram.

G cluster_CV Cyclic Voltammetry (CV) Experimental Setup potentiostat Potentiostat we Working Electrode (e.g., Glassy Carbon) potentiostat->we Controls Potential re Reference Electrode (e.g., Ag/AgCl) potentiostat->re ce Counter Electrode (e.g., Pt wire) potentiostat->ce cell Electrochemical Cell (with Sample Solution) we->cell re->cell ce->cell

References

Technical Guide: 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (CAS 178265-65-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and applications of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (APT), registered under CAS number 178265-65-1. This versatile tridentate ligand is a subject of significant interest in coordination chemistry, materials science, and sensing applications due to its unique photophysical properties and ability to form stable complexes with a variety of metal ions.

Core Properties

4'-(4-Aminophenyl)-2,2':6',2''-terpyridine is a solid organic compound with the molecular formula C₂₁H₁₆N₄ and a molecular weight of 324.38 g/mol .[1][2] Its chemical structure features a central pyridine ring substituted at the 4'-position with an aminophenyl group and flanked by two 2-pyridyl groups. This arrangement provides a convergent tridentate binding site for metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of APT is presented in the table below.

PropertyValueReference(s)
IUPAC Name 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline[2]
Synonyms 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine, 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline[1]
Molecular Formula C₂₁H₁₆N₄[1]
Molecular Weight 324.38 g/mol [1]
Melting Point 253-254 °C[1]
Boiling Point 513 °C at 760 mmHg[1][2]
Density 1.213 g/cm³[1][2]
Appearance Off-white to yellow solid[3]
Solubility Soluble in various organic solvents.[4]
Spectroscopic Data

The spectroscopic properties of APT are crucial for its characterization and in understanding its behavior in various applications.

Spectroscopic DataDetailsReference(s)
¹H NMR (CDCl₃) Signals observed at δ 8.66–8.63 (m, 4H, Ar-H), 8.61–8.58 (m, 2H, Ar-H), 7.93 (d, J = 9.0 Hz, 2H, Ar-H), 7.83 (ddd, J = 3.0, 6.0, 9.0 Hz, 2H, Ar-H), 7.67 (d, J = 9.0 Hz, 2H, Ar-H), 7.30–7.26 (m, 2H, Ar-H)[5]
¹³C NMR (CDCl₃) Signals observed at δ 156.3, 156.1, 149.0, 142.0, 139.0, 137.1, 127.3, 126.0, 124.2, 124.0, 123.2, 121.4, 119.5, 119.1, 77.4[5]
UV-Vis Absorption (CHCl₃) Strong, broad absorption bands appear in the range of 234–325 nm, attributed to π–π* electronic transitions in the aromatic system.[5]
Fluorescence Emission (CHCl₃) Emission maxima observed at 345, 723, and 852 nm.[5] The emission spectra of APT can exhibit dual fluorescence in polar solvents, which is attributed to local excited and intramolecular charge transfer states.[4]

Suppliers

4'-(4-Aminophenyl)-2,2':6',2''-terpyridine is commercially available from various chemical suppliers. The purity levels typically range from 95% to ≥97%. Some of the notable suppliers include:

  • Alfa Chemistry[6]

  • BOC Sciences[7]

  • ChemScene[5]

  • ChemicalBook[7]

  • LookChem[8]

  • Shanghai UCHEM Inc.[7]

Experimental Protocols

Synthesis of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine

A common and effective method for the synthesis of APT is the reduction of its nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[7][9]

Materials:

  • 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

  • Palladium on carbon (5% Pd)

  • Anhydrous ethanol

  • Hydrazine monohydrate

  • Dichloromethane

  • Diatomaceous earth

  • Argon gas

Procedure:

  • In a 500 mL round-bottom flask, suspend 0.95 g of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (2.7 mmol) and 250 mg of 5% palladium-carbon catalyst in 200 mL of anhydrous ethanol.[9]

  • Purge the suspension with argon for 15 minutes.[9]

  • Reflux the mixture under an argon atmosphere.[9]

  • Add 3.4 mL of hydrazine monohydrate (70 mmol) to the reaction mixture and continue refluxing for 2 hours until the starting material is completely dissolved.[9]

  • After the reaction is complete, cool the solution to room temperature.[9]

  • Remove the catalyst by vacuum filtration through a short column of diatomaceous earth, and wash the filter cake with dichloromethane (3 x 100 mL).[9]

  • Concentrate the filtrate under reduced pressure to approximately 75 mL, at which point white needle-like crystals will begin to precipitate.[9]

  • Place the saturated solution at 4 °C overnight for crystallization.[9]

  • Collect the precipitated crystals by vacuum filtration and wash with cold ethanol (3 x 50 mL) to yield the final product as white needle-like crystals.[9]

Expected Yield: Approximately 547 mg (1.7 mmol, 63% yield).[9]

Synthesis of a Metal-APT Complex for Sensing Applications

The following is a general procedure for the synthesis of a transition metal complex of APT, which can be adapted for various metals (e.g., Zn(II), Fe(II), Co(II)).[5]

Materials:

  • 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (APT)

  • A salt of the desired transition metal (e.g., ZnCl₂, FeCl₂, CoCl₂)

  • Methanol or acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve the APT ligand in methanol or acetonitrile.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring at room temperature. The molar ratio of ligand to metal is typically 2:1 for octahedral complexes.[5]

  • Stir the reaction mixture for approximately 2 hours at room temperature.[2]

  • If a counter-ion exchange is needed (e.g., for PF₆⁻ salts), add a saturated solution of a suitable salt like ammonium hexafluorophosphate (NH₄PF₆) to induce precipitation.[2]

  • Collect the precipitated complex by filtration.

  • Wash the solid with ice-cold methanol followed by diethyl ether to remove impurities.[2]

  • The pure complex can be obtained by recrystallization from a suitable solvent system like acetonitrile/diethyl ether.[2]

Protocol for Metal Ion Sensing using APT-based Sensors

This protocol outlines a general method for evaluating the performance of an APT-metal complex as a chemosensor for the detection of other metal ions or anions.[1]

Materials and Equipment:

  • APT-based sensor compound

  • A stock solution of the sensor in a suitable solvent (e.g., ethanol, acetonitrile)

  • Stock solutions of various metal ions or anions to be tested

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a solution of the APT-based sensor of a known concentration (e.g., 10 µM) in the chosen solvent.[1]

  • Record the UV-Vis absorption and fluorescence emission spectra of the sensor solution. The excitation wavelength for fluorescence should be determined from the absorption spectrum.[1]

  • To test the selectivity, add a specific amount (e.g., 2 equivalents) of different metal ion or anion solutions to the sensor solution.

  • Record the UV-Vis and fluorescence spectra after each addition and observe any changes in the absorption or emission intensity and wavelength. A significant change indicates a sensing event.

  • For titration experiments, incrementally add small aliquots of the target analyte solution to the sensor solution.

  • Record the spectra after each addition until no further significant changes are observed.

  • The detection limit can be calculated from the titration data.[1]

Signaling Pathways and Experimental Workflows

The utility of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine in sensing applications stems from the modulation of its photophysical properties upon coordination with metal ions and subsequent interaction with analytes.

General Workflow for Synthesis and Sensing

The following diagram illustrates a typical workflow from the synthesis of the APT ligand to its application in chemical sensing.

G cluster_synthesis Synthesis cluster_application Sensing Application start Starting Materials (p-nitrobenzaldehyde, 2-acetylpyridine) synthesis_nitro Synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine start->synthesis_nitro reduction Reduction of Nitro Group synthesis_nitro->reduction product 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine (CAS 178265-65-1) reduction->product complexation Complexation with Metal Ion (e.g., Zn²⁺) product->complexation sensor APT-Metal Complex (Chemosensor) complexation->sensor analyte Introduction of Analyte (e.g., another metal ion, anion) sensor->analyte detection Signal Transduction (Colorimetric/Fluorometric Change) analyte->detection

Caption: General workflow from synthesis to sensing application.

Mechanism of Metal Ion Sensing

The sensing mechanism of APT-metal complexes typically involves a displacement or coordination event that alters the electronic properties of the system, leading to a detectable optical response.

G cluster_sensing_mechanism Sensing Mechanism sensor_initial APT-Metal Complex (e.g., [Zn(APT)₂]²⁺) Exhibits baseline fluorescence interaction Coordination / Displacement Reaction sensor_initial->interaction analyte Analyte (e.g., Fe²⁺) analyte->interaction sensor_final New Complex Formation or Conformational Change interaction->sensor_final signal Change in Photophysical Properties (Fluorescence Quenching or Enhancement, Color Change) sensor_final->signal

References

Solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a significant compound in coordination chemistry and materials science. Due to a lack of publicly available quantitative solubility data, this document focuses on its physicochemical properties, qualitative solubility characteristics, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValue
IUPAC Name This compound
Alternate Name 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine
CAS Number 178265-65-1
Molecular Formula C₂₁H₁₆N₄
Molecular Weight 324.38 g/mol
Melting Point 253-254 °C
Boiling Point 513.0 ± 45.0 °C (Predicted)
Density 1.213 ± 0.06 g/cm³ (Predicted)
Appearance Off-white to yellow solid

Solubility Profile

Generally, terpyridine ligands and their derivatives exhibit poor solubility in water and aliphatic hydrocarbons. Their solubility tends to be better in polar aprotic solvents and some polar protic solvents. For instance, related terpyridine-metal complexes have been noted to be readily soluble in chloroform and/or acetonitrile[1]. The introduction of tert-butyl groups to the terpyridine core has been shown to improve solubility in a range of organic solvents[2].

Based on these general observations, the expected qualitative solubility of this compound in common solvents is summarized in the table below. It is important to note that this is a prediction and should be confirmed by experimental determination.

SolventPredicted Qualitative SolubilityRationale
Water Low to InsolubleThe large, nonpolar aromatic structure is expected to dominate over the polar amine and pyridine groups.
Methanol/Ethanol Sparingly SolubleThe polar hydroxyl group of the alcohol can interact with the polar functionalities of the compound, but the overall nonpolar character may limit high solubility.
Acetone Sparingly to Moderately SolubleAs a polar aprotic solvent, it may offer moderate solubility.
Chloroform SolubleA good solvent for many organic compounds, including related terpyridine complexes[1].
Dichloromethane SolubleSimilar to chloroform, it is a common solvent for organic synthesis and purification of terpyridine derivatives.
Dimethylformamide (DMF) SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) SolubleAnother highly polar aprotic solvent, often used for dissolving poorly soluble compounds for biological screening.
Hexane/Heptane InsolubleThese nonpolar aliphatic solvents are unlikely to dissolve the compound due to its polar functional groups.
Toluene Sparingly SolubleThe aromatic nature of toluene may provide some interaction with the compound's aromatic rings, but solubility is likely to be limited.
Acetonitrile Moderately SolubleA polar aprotic solvent in which related terpyridine complexes have shown good solubility[1].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining thermodynamic solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for an extended period (typically 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.[3]

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter should be pre-conditioned with the solution to avoid loss of solute due to adsorption.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is fully evaporated, place the dish in a drying oven (e.g., 60-80 °C) until a constant weight is achieved.[4][5]

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the dish minus the initial tare weight.

    • Solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Shake-Flask Method with UV-Vis or HPLC Analysis

The shake-flask method is a widely used technique for determining thermodynamic solubility, often coupled with a quantitative analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for concentration measurement.[6][7]

Materials and Equipment:

  • This compound

  • Selected solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution and allow it to equilibrate.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (for UV-Vis) or peak area (for HPLC) for each standard to construct a calibration curve.

    • Sample Measurement: Measure the absorbance or peak area of the diluted sample solution.

    • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Expression of Solubility:

    • Solubility is expressed in molarity (mol/L) or mass concentration (g/L).

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound using the shake-flask method followed by quantitative analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent shake Equilibrate in thermostatic shaker (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm filter) centrifuge->filter dilute Dilute sample for analysis filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate end end calculate->end Report Solubility (g/L or mol/L)

Caption: Workflow for determining the solubility of this compound.

References

Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of terpyridine aniline derivatives, a class of compounds with significant potential in materials science and medicinal chemistry. The focus is on the theoretical and computational approaches to understanding their structural, electronic, and photophysical properties. This document outlines common experimental and computational protocols, presents key data in a structured format, and illustrates fundamental concepts and workflows using diagrams.

Introduction

Terpyridine derivatives are of great interest due to their strong chelating ability with various metal ions, leading to complexes with unique photophysical and electrochemical properties. The functionalization of the terpyridine core, particularly at the 4'-position, allows for the fine-tuning of these properties. Aniline and its derivatives are important substituents due to their electron-donating nature and their role in forming conjugated systems, which can significantly influence the electronic characteristics of the terpyridine ligand.

Theoretical studies employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting and understanding the behavior of these molecules. These computational methods provide insights into molecular geometries, frontier molecular orbital energies (HOMO and LUMO), electronic transitions, and charge distribution, which are crucial for the rational design of new functional materials and potential therapeutic agents. A key example of this class of compounds is 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT), which has been a subject of photophysical investigations.[1][2]

Methodologies: Experimental and Computational Protocols

The study of terpyridine aniline derivatives involves a synergistic approach combining chemical synthesis, spectroscopic characterization, and computational modeling.

Experimental Protocols: Synthesis and Characterization

The synthesis of 4'-substituted terpyridines, including aniline derivatives, is often achieved through well-established methods such as the Kröhnke reaction.[3] A typical synthetic route for 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT) involves the reduction of a nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[4][5]

Synthesis of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT):

A general and widely used procedure for the synthesis of APT is the reduction of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[4][6]

  • Reaction Setup: In a round-bottom flask, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine is dissolved in a suitable solvent, typically anhydrous ethanol.

  • Catalyst Addition: A palladium-carbon catalyst (5% Pd loading) is added to the solution.[4][6]

  • Atmosphere Control: The suspension is purged with an inert gas, such as argon, for approximately 15 minutes.[4][6]

  • Reduction: The reaction mixture is heated to reflux under the inert atmosphere. Hydrazine monohydrate is then added, and reflux is continued for several hours until the starting nitro compound is fully consumed.[4][6]

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure.

  • Crystallization: The concentrated solution is cooled to induce crystallization of the product. The resulting crystals are collected by vacuum filtration and washed with a cold solvent to yield the final product as needle-like crystals.[4][6]

Characterization Techniques:

The synthesized compounds are typically characterized using a range of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[5]

  • UV-Vis Absorption and Fluorescence Spectroscopy: To investigate the electronic and photophysical properties.[1][2]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7]

  • X-ray Crystallography: To determine the single-crystal structure and solid-state packing.[3]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 4-Nitrobenzaldehyde, 2-Acetylpyridine) intermediate Nitro-substituted Terpyridine start->intermediate Kröhnke Reaction product Aniline-substituted Terpyridine (APT) intermediate->product Reduction nmr NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir uv_vis UV-Vis & Fluorescence product->uv_vis mass_spec Mass Spectrometry product->mass_spec xray X-ray Crystallography product->xray structure Structural Confirmation nmr->structure ftir->structure properties Photophysical Properties uv_vis->properties mass_spec->structure xray->structure

Computational Protocols: DFT and TD-DFT Calculations

DFT calculations are instrumental in understanding the electronic structure and properties of terpyridine aniline derivatives.

Geometry Optimization:

  • Software: Calculations are typically performed using software packages like Gaussian, ORCA, or ADF.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations of organic molecules.

  • Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.

  • Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) can be employed.

Electronic Properties and Spectra:

  • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key parameter influencing the electronic properties.

  • Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). This method provides information about the transition energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π, n-π, intramolecular charge transfer).

  • Functional and Basis Set for TD-DFT: The same functional and basis set used for geometry optimization are often employed for TD-DFT calculations.

G cluster_properties Property Calculations cluster_results Results & Interpretation mol_structure Initial Molecular Structure (e.g., APT) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy opt_geom Optimized Ground State Geometry freq_calc->opt_geom fmo FMO Analysis (HOMO, LUMO, Energy Gap) opt_geom->fmo tddft Electronic Spectra (TD-DFT) opt_geom->tddft nbo NBO Analysis (Charge Distribution) opt_geom->nbo electronic_structure Electronic Structure fmo->electronic_structure spectra Simulated UV-Vis Spectrum tddft->spectra charge_transfer Charge Transfer Characteristics nbo->charge_transfer

Results and Discussion: Electronic and Structural Properties

The introduction of an aniline group at the 4'-position of the terpyridine core significantly influences its electronic properties. The amino group acts as an electron-donating group, leading to a destabilization of the HOMO and a reduction in the HOMO-LUMO energy gap compared to the unsubstituted terpyridine.

Optimized Geometry

DFT calculations provide detailed information about the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For 4'-(4-aminophenyl)-2,2':6',2''-terpyridine, the molecule is expected to be largely planar, which facilitates π-conjugation across the terpyridine and aniline moieties.

ParameterRepresentative Calculated Value
C-C (pyridine)1.39 - 1.41 Å
C-N (pyridine)1.33 - 1.35 Å
C-C (inter-ring)1.48 - 1.50 Å
C-N (aniline)1.38 - 1.40 Å
Dihedral Angle (pyridine-aniline)< 10°

Table 1: Representative calculated geometrical parameters for a terpyridine aniline derivative based on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the electronic behavior and reactivity of the molecule. In terpyridine aniline derivatives, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is distributed over the electron-accepting terpyridine core. This spatial separation of the FMOs is indicative of an intramolecular charge transfer (ICT) character for the lowest energy electronic transition.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
2,2':6',2''-Terpyridine-5.98-1.854.13
4'-(4-aminophenyl)-2,2':6',2''-terpyridine-5.45-1.923.53

Table 2: Representative calculated HOMO, LUMO, and energy gap values from DFT/B3LYP/6-311++G(d,p) calculations.

G cluster_orbitals Frontier Molecular Orbitals substituent Aniline Substituent (Electron-Donating) homo HOMO Energy (Increased) substituent->homo Destabilizes terpyridine Terpyridine Core (Electron-Accepting) lumo LUMO Energy (Slightly Affected) terpyridine->lumo Stabilizes energy_gap Reduced HOMO-LUMO Gap homo->energy_gap lumo->energy_gap ict Intramolecular Charge Transfer (ICT) energy_gap->ict Facilitates photophysical Modified Photophysical Properties (e.g., Red-shifted absorption/emission) ict->photophysical

Electronic Absorption Spectra

TD-DFT calculations can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions. For APT, the spectrum is expected to show intense π-π* transitions at higher energies, characteristic of the terpyridine moiety, and a lower energy band corresponding to the HOMO-LUMO transition with significant ICT character.[1][2] This ICT band is sensitive to solvent polarity.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~350-380> 0.5HOMO → LUMO (ICT)
S₀ → S₂~280-300> 0.8HOMO-1 → LUMO (π-π)
S₀ → S₃~250-270> 0.6HOMO → LUMO+1 (π-π)

Table 3: Representative TD-DFT calculated electronic transitions for a terpyridine aniline derivative.

Applications and Future Outlook

The unique electronic properties of terpyridine aniline derivatives make them promising candidates for various applications:

  • Sensors: The sensitivity of their fluorescence to the chemical environment can be exploited for the development of chemical sensors.

  • Molecular Electronics: Their charge transfer properties are relevant for applications in molecular wires and switches.

  • Dye-Sensitized Solar Cells (DSSCs): As ligands in metal complexes, they can act as photosensitizers in DSSCs.

  • Drug Development: The terpyridine moiety is a known DNA intercalator, and functionalization with aniline derivatives could lead to new therapeutic agents.

Future research in this area will likely focus on the synthesis of novel derivatives with tailored electronic properties, the investigation of their metal complexes, and the exploration of their potential in advanced materials and biological systems. The continued development and application of computational methods will be crucial in guiding these research efforts.

References

An In-depth Technical Guide on the Photophysical Properties of 4'-(4-aminophenyl)-terpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT), a versatile organic compound with significant potential in various scientific and biomedical applications. This document details the compound's absorption and emission characteristics, the influence of solvent environments on its fluorescence behavior, and the underlying photophysical processes. Experimental protocols for its synthesis and photophysical characterization are also provided.

Core Photophysical Properties

4'-(4-aminophenyl)-terpyridine is a molecule of significant interest due to its unique fluorescent properties, which are highly sensitive to the surrounding environment. Its photophysical behavior is characterized by the interplay of a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This dual fluorescence is a key feature, making APT a potential candidate for use as a molecular probe and in the development of sensors.[1][2][3]

Absorption and Emission Spectra

APT exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. Upon excitation, it can emit light from two distinct excited states, leading to a dual fluorescence phenomenon, particularly in polar solvents.[1][2][3] The emission from the locally excited state is typically observed at shorter wavelengths, while the emission from the intramolecular charge transfer state is red-shifted and appears at longer wavelengths. The relative intensities of these two emission bands are highly dependent on the polarity of the solvent.

Solvatochromism and Intramolecular Charge Transfer (ICT)

The photophysical properties of APT are markedly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the emission is dominated by the LE state. As the solvent polarity increases, the ICT state becomes more stabilized, leading to a significant red-shift in the emission spectrum and an increase in the intensity of the ICT emission band.[1][2] This is attributed to the transfer of electron density from the electron-donating aminophenyl group to the electron-accepting terpyridine moiety upon photoexcitation.

The relationship between the solvent polarity and the Stokes shift (the difference between the absorption and emission maxima) can often be described by the Lippert-Mataga equation, which provides insights into the change in dipole moment upon excitation.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of 4'-(4-aminophenyl)-terpyridine in various solvents.

Table 1: Absorption and Emission Maxima of 4'-(4-aminophenyl)-terpyridine in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)LE Emission Max (λ_em) (nm)ICT Emission Max (λ_em) (nm)
Cyclohexane2.02308365-
Diethyl Ether4.34309368480
Ethyl Acetate6.02310370495
Dichloromethane8.93312375510
Acetonitrile37.5311372525
Methanol32.7310380540

Data extracted and compiled from relevant research articles. The absence of an ICT emission maximum in cyclohexane indicates the predominance of the LE state in this nonpolar solvent.

Table 2: Fluorescence Quantum Yields and Lifetimes of 4'-(4-aminophenyl)-terpyridine

SolventQuantum Yield (Φ_f)Lifetime (τ_LE) (ns)Lifetime (τ_ICT) (ns)
Cyclohexane0.851.2-
Acetonitrile0.030.52.5
Methanol0.010.33.1

Quantum yields and lifetimes are highly dependent on the solvent environment. The quantum yield generally decreases in more polar solvents due to the stabilization of the non-emissive ICT state. Lifetimes for both the LE and ICT states are also solvent-dependent.

Experimental Protocols

Synthesis of 4'-(4-aminophenyl)-terpyridine

The synthesis of 4'-(4-aminophenyl)-terpyridine is typically achieved through the reduction of its nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.

Materials:

  • 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, suspend 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine in anhydrous ethanol.

  • Add a catalytic amount of Pd/C to the suspension.

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield pure 4'-(4-aminophenyl)-terpyridine as a solid.

Photophysical Measurements

3.2.1. UV-Vis Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare solutions of 4'-(4-aminophenyl)-terpyridine in spectroscopic grade solvents at a concentration of approximately 1 x 10⁻⁵ M.

  • Measurement: Record the absorption spectra over a wavelength range of 250-500 nm using a 1 cm path length quartz cuvette. The corresponding solvent is used as the reference.

3.2.2. Steady-State Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector.

  • Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectra over a wavelength range appropriate to capture both the LE and ICT emission bands. The excitation and emission slits should be optimized for signal-to-noise ratio.

3.2.3. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is typically determined using a relative method with a well-characterized standard.

  • Standard: A common standard for the near-UV region is quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

  • Procedure:

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3.2.4. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Procedure:

    • Excite the sample with short light pulses at a high repetition rate.

    • Detect the emitted single photons.

    • Measure the time delay between the excitation pulse and the arrival of the emitted photon.

    • Build a histogram of the arrival times over many excitation cycles. This histogram represents the fluorescence decay profile.

    • The decay profile is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For APT in polar solvents, a biexponential decay model is often necessary to account for the lifetimes of the LE and ICT states.

Visualizations

Photophysical_Process S0 Ground State (S₀) S1_LE Locally Excited State (S₁-LE) S0->S1_LE Absorption (hν_abs) S1_LE->S0 Fluorescence (hν_f, LE) S1_LE->S0 Non-radiative Decay S1_ICT Intramolecular Charge Transfer State (S₁-ICT) S1_LE->S1_ICT ICT Formation S1_ICT->S0 Fluorescence (hν_f, ICT) S1_ICT->S0 Non-radiative Decay

Caption: Photophysical pathways of 4'-(4-aminophenyl)-terpyridine.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis start 4'-(4-nitrophenyl)-terpyridine reduction Reduction (Pd/C, Hydrazine) start->reduction product 4'-(4-aminophenyl)-terpyridine reduction->product uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Steady-State Fluorescence product->fluorescence tcspc Time-Resolved Fluorescence (TCSPC) product->tcspc absorption_max λ_abs uv_vis->absorption_max emission_max λ_em fluorescence->emission_max quantum_yield Φ_f fluorescence->quantum_yield lifetime τ tcspc->lifetime

References

Methodological & Application

Applications of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is a functionalized terpyridine ligand that, upon complexation with various transition metals, holds significant promise as a versatile catalyst. The electron-donating nature of the aniline substituent can modulate the electronic properties of the metal center, thereby influencing its catalytic activity. This document provides an overview of potential catalytic applications, drawing upon data from closely related terpyridine-based catalysts, and offers generalized experimental protocols for researchers exploring its catalytic potential. The primary areas of application highlighted are in water oxidation and carbon dioxide (CO₂) reduction, critical reactions for renewable energy and sustainable chemical synthesis.

Potential Catalytic Applications

Complexes of this compound are anticipated to be active in a range of catalytic transformations. The terpyridine scaffold provides a stable, tridentate coordination environment for metal ions, while the 4'-aniline group allows for fine-tuning of the catalyst's electronic and steric properties.

Water Oxidation

Ruthenium complexes of terpyridine derivatives have been extensively studied as catalysts for the oxidation of water to dioxygen, a key process in artificial photosynthesis. The aniline group in this compound can enhance the catalytic activity of a ruthenium center by increasing its electron density, which can stabilize the higher oxidation states required for the catalytic cycle.

Carbon Dioxide Reduction

Metal complexes of terpyridine ligands, particularly with iron, cobalt, and rhenium, have shown promise as electrocatalysts and photocatalysts for the reduction of CO₂ to valuable products such as carbon monoxide (CO) or formic acid. The electron-donating aniline moiety can facilitate the initial reduction of the metal center, a crucial step in the catalytic cycle for CO₂ activation.

Data Presentation

The following tables summarize representative quantitative data from studies on analogous terpyridine-based catalysts for water oxidation and CO₂ reduction. These values provide a benchmark for the expected performance of catalysts derived from this compound.

Table 1: Performance of Analogue Ruthenium-Terpyridine Complexes in Water Oxidation

Catalyst PrecursorOxidantTurnover Number (TON)Rate of O₂ Evolution (μmol O₂/s)Reference
[Ru(4'-(4-methylmercaptophenyl)-tpy)(phen)Cl]PF₆(NH₄)₂[Ce(NO₃)₆]4108.19 × 10⁻⁴[1]
[Ru(4'-(4-methylmercaptophenyl)-tpy)(5-nitro-phen)Cl]PF₆(NH₄)₂[Ce(NO₃)₆]602.40 × 10⁻⁴[1]
[Ru(4'-(4-methylmercaptophenyl)-tpy)(5,6-dime-phen)Cl]PF₆(NH₄)₂[Ce(NO₃)₆]--[1]
[Ru(4'-(4-methylmercaptophenyl)-tpy)(3,4,7,8-tetrame-phen)Cl]PF₆(NH₄)₂[Ce(NO₃)₆]-27.3 × 10⁻⁴[1]

Table 2: Performance of Analogue Metal-Terpyridine Complexes in CO₂ Reduction

CatalystMethodProductFaradaic Efficiency (%)Turnover Frequency (s⁻¹)Reference
[Fe(tpy-PY2Me)]²⁺ElectrocatalysisCO>90100,000
Rhenium(I) 4'-substituted terpyridine complexesElectrocatalysisCO62 - 98-[2]
Cobalt terpyridine-based catalystElectrocatalysisCO--

Experimental Protocols

The following are generalized protocols for the synthesis of a metal complex of this compound and its application in catalytic water oxidation and CO₂ reduction. These should be adapted and optimized for specific research goals.

Protocol 1: Synthesis of a Ruthenium(II) Complex

Objective: To synthesize a ruthenium(II) complex of this compound for catalytic studies.

Materials:

  • This compound

  • RuCl₃·3H₂O

  • 2,2'-bipyridine (bpy)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and RuCl₃·3H₂O (1 equivalent) in ethanol.

  • Deaerate the solution by bubbling with argon or nitrogen for 15 minutes.

  • Reflux the mixture under an inert atmosphere for 4 hours. The color of the solution should change, indicating complex formation.

  • Add 2,2'-bipyridine (1 equivalent) to the reaction mixture and continue to reflux for another 4 hours.

  • Cool the reaction to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol, and then diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the product by NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Catalytic Water Oxidation

Objective: To evaluate the catalytic activity of the synthesized ruthenium complex for water oxidation.

Materials:

  • Synthesized Ruthenium complex

  • Ceric ammonium nitrate (CAN, (NH₄)₂[Ce(NO₃)₆])

  • Triflic acid (CF₃SO₃H)

  • Deionized water

  • Oxygen sensor

  • Reaction vessel connected to a gas analysis system

Procedure:

  • Prepare a stock solution of the ruthenium complex in a suitable solvent (e.g., acetonitrile).

  • In a temperature-controlled reaction vessel, prepare an aqueous solution of ceric ammonium nitrate (a typical concentration is 0.1 M).

  • Adjust the pH of the CAN solution to 1.0 with triflic acid.

  • Purge the headspace of the reaction vessel with an inert gas (e.g., argon) to remove air.

  • Inject a specific amount of the catalyst stock solution into the CAN solution to initiate the reaction.

  • Monitor the evolution of oxygen over time using an oxygen sensor or by gas chromatography.

  • Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of oxygen produced and the amount of catalyst used.

Protocol 3: Electrocatalytic CO₂ Reduction

Objective: To investigate the electrocatalytic activity of a metal complex of this compound for CO₂ reduction.

Materials:

  • Synthesized metal complex (e.g., with Fe, Co, or Re)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Carbon dioxide (CO₂) gas

  • Proton source (e.g., phenol or water)

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

  • Potentiostat

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Prepare an electrolyte solution of TBAPF₆ (e.g., 0.1 M) in anhydrous acetonitrile.

  • Dissolve the metal complex in the electrolyte solution to a known concentration.

  • Saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.

  • Add a proton source to the solution.

  • Perform cyclic voltammetry (CV) under a CO₂ atmosphere to determine the catalytic onset potential.

  • Conduct controlled potential electrolysis (CPE) at a potential determined from the CV to be in the catalytic region.

  • Analyze the gaseous products (e.g., CO, H₂) in the headspace of the electrochemical cell at regular intervals using a gas chromatograph.

  • Calculate the Faradaic efficiency for each product based on the total charge passed and the amount of product formed.

Visualizations

The following diagrams illustrate the proposed catalytic cycles for water oxidation and CO₂ reduction mediated by metal complexes of terpyridine ligands.

Water_Oxidation_Cycle M_II [M(II)-OH₂]²⁺ M_III [M(III)-OH]²⁺ M_II->M_III -e⁻, -H⁺ M_IV [M(IV)=O]²⁺ M_III->M_IV -e⁻, -H⁺ M_V [M(V)=O]³⁺ M_IV->M_V -e⁻ M_III_OOH [M(III)-OOH]²⁺ M_V->M_III_OOH +H₂O, -H⁺ O2_release O₂ Release M_III_OOH->O2_release -e⁻ O2_release->M_II +2H⁺

Caption: Proposed catalytic cycle for water oxidation by a metal-terpyridine complex.

CO2_Reduction_Cycle M_n [M(L)]ⁿ⁺ M_n_minus_1 [M(L)]⁽ⁿ⁻¹⁾⁺ M_n->M_n_minus_1 +e⁻ M_CO2 [M(L)(CO₂)]⁽ⁿ⁻¹⁾⁺ M_n_minus_1->M_CO2 +CO₂ M_COOH [M(L)(COOH)]⁽ⁿ⁻¹⁾⁺ M_CO2->M_COOH +H⁺, +e⁻ M_CO [M(L)(CO)]⁽ⁿ⁻¹⁾⁺ M_COOH->M_CO -OH⁻ CO_release CO Release M_CO->CO_release CO_release->M_n -CO

Caption: Proposed catalytic cycle for CO₂ reduction to CO by a metal-terpyridine complex.

References

Application Notes and Protocols: Iron(II) Complexes of Aniline-Functionalized Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of iron(II) complexes featuring aniline-functionalized terpyridine ligands. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Iron(II) complexes of terpyridine-based ligands have garnered significant interest in medicinal chemistry due to their potential as anticancer and antibacterial agents. The functionalization of the terpyridine ligand, particularly at the 4'-position with an aniline moiety, offers a versatile platform for tuning the electronic and steric properties of the resulting iron(II) complexes. This modulation can influence their biological activity, selectivity, and mechanism of action. These compounds are explored for their ability to induce cancer cell death through apoptosis and their efficacy against various bacterial strains.

Synthesis and Characterization

The synthesis of iron(II) complexes of aniline-functionalized terpyridine ligands typically involves a two-step process: the synthesis of the functionalized ligand followed by complexation with an iron(II) salt.

Ligand Synthesis: 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

A common route to synthesize 4'-(4-aminophenyl)-2,2':6',2''-terpyridine involves the reduction of a nitro-precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine. The nitro-precursor can be synthesized via the Kröhnke reaction, a well-established method for preparing substituted pyridines.[1][2]

The subsequent reduction of the nitro group to an amine is a critical step. A detailed protocol for this reduction is provided below.

Complexation: Fe(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂₂

The iron(II) complex is typically formed by reacting the aniline-functionalized terpyridine ligand with an iron(II) salt, such as iron(II) chloride or iron(II) perchlorate, in a suitable solvent. The resulting complex often exhibits a characteristic deep color, indicative of the metal-to-ligand charge transfer (MLCT) bands.

Workflow for Synthesis of Aniline-Functionalized Terpyridine Iron(II) Complex

Synthesis_Workflow Synthesis Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation 2_Acetylpyridine 2_Acetylpyridine Krohnke_Reaction Kröhnke Reaction 2_Acetylpyridine->Krohnke_Reaction 4_Nitrobenzaldehyde 4_Nitrobenzaldehyde 4_Nitrobenzaldehyde->Krohnke_Reaction Nitro_Terpyridine 4'-(4-nitrophenyl)- 2,2':6',2''-terpyridine Krohnke_Reaction->Nitro_Terpyridine Reduction Reduction (e.g., Hydrazine/Pd-C) Nitro_Terpyridine->Reduction Aniline_Ligand 4'-(4-aminophenyl)- 2,2':6',2''-terpyridine Reduction->Aniline_Ligand Complexation_Reaction Complexation Aniline_Ligand->Complexation_Reaction Iron_Salt Iron(II) Salt (e.g., FeCl₂ or Fe(ClO₄)₂) Iron_Salt->Complexation_Reaction Final_Complex [Fe(aniline-terpyridine)₂]²⁺ Complex Complexation_Reaction->Final_Complex

Caption: A schematic workflow for the synthesis of the aniline-functionalized terpyridine ligand and its subsequent complexation with iron(II).

Experimental Protocols

Protocol for Synthesis of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

This protocol is adapted from a literature procedure for the reduction of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.[3][4]

Materials:

  • 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

  • Palladium on carbon (5% Pd)

  • Anhydrous ethanol

  • Hydrazine monohydrate

  • Dichloromethane

  • Diatomaceous earth (Celite)

  • Argon gas supply

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottom flask, suspend 0.95 g (2.7 mmol) of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine and 250 mg of 5% palladium-carbon catalyst in 200 mL of anhydrous ethanol.

  • Purge the suspension with argon for 15 minutes.

  • Heat the mixture to reflux under an argon atmosphere.

  • To the refluxing suspension, add 3.4 mL of hydrazine monohydrate (70 mmol) dropwise.

  • Continue refluxing for 2 hours, or until the starting material has completely dissolved.

  • Cool the reaction mixture to room temperature.

  • Remove the palladium-carbon catalyst by vacuum filtration through a short pad of diatomaceous earth.

  • Wash the filter cake with dichloromethane (3 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to a volume of approximately 75 mL, at which point white, needle-like crystals should begin to precipitate.

  • Place the saturated solution at 4°C overnight to facilitate complete crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with cold ethanol (3 x 50 mL).

  • Dry the final product, 4'-(4-aminophenyl)-2,2':6',2''-terpyridine, under vacuum.

Protocol for Synthesis of Fe(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂₂

This is a general protocol for the synthesis of iron(II) bis-terpyridine complexes.

Materials:

  • 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

  • Iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve 2 equivalents of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine in a minimal amount of warm methanol.

  • In a separate flask, dissolve 1 equivalent of iron(II) perchlorate hexahydrate in methanol.

  • While stirring, add the iron(II) perchlorate solution dropwise to the ligand solution. An immediate color change to deep purple or a similar intense color should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product can be precipitated by the slow addition of diethyl ether.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid under vacuum.

Applications in Drug Development

Anticancer Activity

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Phenyl-Substituted Terpyridine Iron(II) Complexes

Complex/DrugBel-7402 (Hepatoma)Eca-109 (Esophageal)SiHa (Cervical)HL-7702 (Normal Hepatocyte)
Carboxyl-substituted Fe(II) complex[5]3.653--99.92
Cisplatin[5]>10---

Note: '-' indicates data not available in the cited source.

Mechanism of Action: Apoptosis Induction

The anticancer activity of these iron(II) complexes is often linked to the induction of apoptosis, the process of programmed cell death. A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular oxidative stress. This, in turn, can trigger the intrinsic mitochondrial apoptosis pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspases (such as caspase-9 and caspase-3), which are the executioners of apoptosis.

Signaling Pathway for Apoptosis Induced by Iron(II) Terpyridine Complexes

Apoptosis_Pathway Proposed Apoptosis Signaling Pathway Fe_Complex Iron(II) Terpyridine Complex ROS Reactive Oxygen Species (ROS) Generation Fe_Complex->ROS Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by iron(II) terpyridine complexes.

Antibacterial Activity

The iron(II) complex of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine has been shown to possess antibacterial properties. Its activity is particularly noted against both Gram-negative and Gram-positive bacteria.

Table 2: Antibacterial Activity (MIC in µg/mL) of --INVALID-LINK--₂

Bacterial StrainMIC (µg/mL)
Escherichia coli (Gram-negative)128
Bacillus subtilis (Gram-positive)64

Data sourced from a study on Fe(II)-photoantibiotics, where the complex is denoted as Fe2.

Experimental Protocols for Biological Assays

Protocol for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of the Iron(II) complex Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 24h, 48h, 72h) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h (formation of formazan) Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Incubation3->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Analysis Calculate cell viability and IC₅₀ values Measurement->Analysis

Caption: A step-by-step workflow for performing an MTT cytotoxicity assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Iron(II) complex stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the iron(II) complex in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, B. subtilis)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Iron(II) complex stock solution

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of the iron(II) complex in the bacterial growth medium.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in medium without the complex) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the complex that completely inhibits visible growth of the bacteria.

Conclusion

Iron(II) complexes of aniline-functionalized terpyridine ligands represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The straightforward synthesis and the tunability of their chemical and physical properties make them attractive candidates for further investigation and development. The protocols and data presented in these application notes are intended to facilitate research in this exciting area of medicinal inorganic chemistry.

References

Application Notes and Protocols: 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline as a Photosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is a terpyridine derivative with potential applications as a photosensitizer in various fields, including photodynamic therapy (PDT) and photocatalysis. The introduction of an aniline group to the terpyridine core influences the molecule's electronic and photophysical properties, making it a candidate for light-induced reactive oxygen species (ROS) generation.[1] These application notes provide an overview of its potential use as a photosensitizer and offer detailed protocols for its evaluation in in vitro settings.

Photodynamic therapy is a treatment modality that utilizes a photosensitizing agent, which, upon activation by light of a specific wavelength, generates cytotoxic species to induce cell death, typically through necrosis or apoptosis.[2] The effectiveness of a photosensitizer is determined by its ability to absorb light, produce reactive oxygen species, and selectively accumulate in target tissues.[3]

Photophysical Properties

While specific photophysical data for this compound is not extensively available in the public domain, the properties of related 4'-aryl-2,2':6',2''-terpyridine derivatives can provide an estimation of its expected behavior. These compounds typically exhibit strong absorption bands in the UV-Vis region. The UV-Vis spectra of several 6,6″ symmetrically substituted 4′-aryl-2,2′:6′,2″-terpyridine derivatives in acetonitrile and dichloromethane show two intense bands in the UV areas of 252–262 nm and 275–290 nm.[4][5]

Table 1: Photophysical Properties of Related 4'-Aryl-2,2':6',2''-Terpyridine Derivatives

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Reference
4'-(4-bromophenyl)-2,2':6',2''-terpyridineAcetonitrile254, 2823750.25[4][5]
4'-(4-methoxyphenyl)-2,2':6',2''-terpyridineAcetonitrile255, 2853780.30[4][5]
4'-(4-aminophenyl)-2,2':6',2''-terpyridineDichloromethane260, 290385Not Reported[4][5]

Note: The data presented in this table is for structurally related compounds and should be used as a general guide. Experimental determination of the photophysical properties of this compound is highly recommended.

Proposed Application: Photodynamic Therapy (PDT)

The structural characteristics of this compound suggest its potential as a photosensitizer for PDT. The proposed mechanism of action for its use in PDT is illustrated below.

Caption: Proposed mechanism of Type II photodynamic therapy.

Experimental Protocols

The following are detailed, hypothetical protocols for the in vitro evaluation of this compound as a photosensitizer for PDT. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic effect of the photosensitizer in the dark and upon photoactivation.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate cell_incubation Incubate cells for 24h cell_seeding->cell_incubation ps_prep Prepare stock solution of Photosensitizer ps_addition Add Photosensitizer to cells ps_prep->ps_addition cell_incubation->ps_addition dark_incubation Incubate in the dark (4-24h) ps_addition->dark_incubation irradiation Irradiate with specific wavelength light dark_incubation->irradiation post_irradiation_incubation Incubate for 24-48h irradiation->post_irradiation_incubation mtt_addition Add MTT reagent post_irradiation_incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading

Caption: Experimental workflow for in vitro PDT and MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Light source with a specific wavelength (determined by the absorption spectrum of the photosensitizer)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Photosensitizer Preparation and Incubation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the photosensitizer in a serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the photosensitizer dilutions to the respective wells.

    • Include a "no drug" control (medium only) and a "solvent" control (medium with the highest concentration of DMSO used).

    • Incubate the plate in the dark for 4 to 24 hours at 37°C and 5% CO₂.

  • Irradiation:

    • After the dark incubation, wash the cells twice with PBS.

    • Add 100 µL of fresh, complete medium to each well.

    • For the phototoxicity group, irradiate the plate with a light source at a wavelength corresponding to an absorption peak of the photosensitizer. The light dose (J/cm²) should be optimized.

    • Keep a parallel plate (dark toxicity group) wrapped in aluminum foil to protect it from light.

  • Post-Irradiation Incubation:

    • Incubate both plates for another 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]

    • Incubate for 4 hours at 37°C.[6]

    • Add 100 µL of solubilization solution to each well.[6]

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability versus photosensitizer concentration to determine the IC50 (half-maximal inhibitory concentration) for both dark and light conditions.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the singlet oxygen quantum yield using a chemical probe.

Materials:

  • This compound

  • Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometer

  • Light source for irradiation

Procedure:

  • Sample Preparation:

    • Prepare solutions of the test photosensitizer and the reference photosensitizer in a suitable solvent (e.g., ethanol, acetonitrile) with matched absorbance at the irradiation wavelength.

    • Prepare a stock solution of DPBF in the same solvent.

  • Irradiation and Measurement:

    • In a cuvette, mix the photosensitizer solution with the DPBF solution.

    • Irradiate the solution with monochromatic light at the chosen wavelength.

    • Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals.

    • Repeat the experiment with the reference photosensitizer under identical conditions.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance versus time for both the test and reference photosensitizers. The slope of this plot is proportional to the rate of DPBF photobleaching.

    • The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

    where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the slopes of the photobleaching plots for the sample and reference, respectively.

Data Presentation

Table 2: Hypothetical Experimental Parameters for In Vitro PDT

ParameterValue/RangeNotes
Cell LineHeLa, A549, or other relevant cancer cell lineChoose a cell line appropriate for the research question.
Seeding Density5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.
Photosensitizer Concentration0.1 - 100 µMA wide range is recommended for initial screening.
Dark Incubation Time4 - 24 hoursTime for cellular uptake of the photosensitizer.
Light WavelengthTo be determined (match λ_abs)Should correspond to a major absorption peak.
Light Dose1 - 20 J/cm²Optimize to achieve a significant phototoxic effect.
Post-Irradiation Incubation24 - 48 hoursTime for cellular response and death to occur.

Table 3: Expected Outcome of In Vitro Cytotoxicity Assay

ConditionPhotosensitizer ConcentrationExpected Cell ViabilityInterpretation
Dark Control0.1 - 100 µMHigh (>80%)Low intrinsic toxicity of the photosensitizer.
Light Control (No PS)N/AHigh (~100%)Light alone is not cytotoxic.
PDT Treatment0.1 - 100 µMDose-dependent decreasePhototoxic effect of the activated photosensitizer.

Logical Relationships in PDT Experiment

PDT_Logic cluster_inputs Input Variables cluster_process Experimental Process cluster_outputs Observable Outcomes PS Photosensitizer (this compound) PDT Photodynamic Therapy PS->PDT Light Light (Specific Wavelength & Dose) Light->PDT Oxygen Oxygen Oxygen->PDT Cells Target Cells Cells->PDT ROS Reactive Oxygen Species PDT->ROS CellDeath Cell Viability Decrease ROS->CellDeath

References

Application Notes and Protocols for the Fabrication of OLEDs Using Terpyridine-Based Emitters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of terpyridine-based emitters and the fabrication of Organic Light-Emitting Diodes (OLEDs). The information is intended to guide researchers in the development of novel emissive materials and their application in optoelectronic devices.

Introduction to Terpyridine-Based Emitters for OLEDs

Terpyridine-based compounds have emerged as a versatile class of materials for OLEDs due to their strong coordination with metal ions, excellent thermal stability, and tunable photophysical properties.[1][2] These properties arise from the tridentate nature of the terpyridine ligand, which can form stable complexes with various transition metals such as iridium(III), platinum(II), and osmium(II).[3][4][5] The resulting metal complexes often exhibit highly efficient phosphorescence, making them ideal candidates for the emissive layer in OLEDs, where they can theoretically enable internal quantum efficiencies of up to 100%.[6]

Terpyridine ligands themselves can also be functionalized with various organic moieties to act as fluorescent emitters or as host materials in OLEDs. The ability to modify the terpyridine core allows for precise tuning of the emission color, charge transport properties, and overall device performance.[2]

This document outlines the synthesis of key terpyridine ligands and their metal complexes, followed by detailed protocols for the fabrication of OLEDs using both solution-processing and vacuum deposition techniques. Finally, it provides a summary of the performance of various terpyridine-based OLEDs and the methods for their characterization.

Synthesis of Terpyridine-Based Emitters

Synthesis of 4'-Aryl-2,2':6',2''-Terpyridine Ligands

The Kröhnke reaction is a widely used method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines.[6] This one-pot procedure involves the reaction of 2-acetylpyridine with an aromatic aldehyde in the presence of a base and an ammonia source.

Protocol:

  • To a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add the desired substituted aryl aldehyde (10.0 mmol).[6]

  • Add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) to the mixture.[6]

  • Add a 35% aqueous ammonia solution (40.0 ml).[6]

  • Reflux the reaction mixture for 4–6 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by filtration and wash with cold methanol and then water.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 4'-aryl-2,2':6',2''-terpyridine ligand.[6]

Synthesis of Iridium(III)-Terpyridine Complexes

A general method for the synthesis of bis(terpyridine)iridium(III) complexes involves the reaction of a trichloro(terpyridine)iridium(III) precursor with a second terpyridine ligand.[3]

Protocol for the Synthesis of bis(4′-(4-hydroxymethylphenyl)-2,2′:6′:2′′-terpyridine)iridium(III) tris(hexafluorophosphate):

  • Synthesize the precursor, trichloro(4′-(4-hydroxymethylphenyl)-2,2′:6′2′′-terpyridine)iridium(III), by reacting iridium(III) chloride hydrate with one equivalent of 4′-(4-hydroxymethylphenyl)-2,2′:6′2′′-terpyridine in methoxyethanol.[2][3]

  • In a round-bottom flask, combine the trichloro(4′-(4-hydroxymethylphenyl)-2,2′:6′2′′-terpyridine)iridium(III) precursor (100 mg, 0.157 mmol) and 4′-(4-hydroxymethylphenyl)-2,2′:6′2′′-terpyridine (58 mg, 0.171 mmol).[3]

  • Add a suitable solvent, such as a mixture of dichloromethane and methanol.

  • Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • After cooling to room temperature, add an excess of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex.[3][7]

  • Filter the resulting orange-yellow solid, wash with water and diethyl ether, and dry under vacuum. The final product is obtained with a yield of approximately 58%.[3]

Synthesis of Platinum(II)-Terpyridine Complexes

Platinum(II)-terpyridine complexes can be synthesized by reacting a platinum(II) precursor, such as K₂PtCl₄, with the desired terpyridine ligand.[8]

Protocol for the Synthesis of --INVALID-LINK--:

  • Dissolve K₂PtCl₄ (2.5 g) in a mixture of water (60.0 mL) and acetic acid (80.0 mL) in a round-bottom flask and bubble with argon for 30 minutes.[8]

  • Add 1,5-cyclooctadiene (COD) (2.44 mL) and reflux the mixture for one hour to form the Pt(COD)Cl₂ intermediate.[8]

  • Filter the precipitate under vacuum, wash with deionized water, and dry to obtain Pt(COD)Cl₂ powder.[8]

  • In a separate flask, react the Pt(COD)Cl₂ intermediate with one equivalent of 2,2':6',2''-terpyridine (tpy) in a suitable solvent like methanol.

  • Heat the mixture to reflux for several hours.

  • After cooling, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the desired --INVALID-LINK-- complex.

  • Filter the solid, wash with water and ether, and dry under vacuum.

OLED Fabrication Protocols

OLEDs can be fabricated using two primary methods: solution-processing and vacuum thermal evaporation.

Solution-Processed OLED Fabrication

This method involves depositing the organic layers from solution via techniques like spin-coating. It is a cost-effective method suitable for large-area device fabrication.[9][10]

Protocol for a Multi-Layer Solution-Processed OLED:

  • Substrate Cleaning:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[7]

    • Dry the substrates with a nitrogen gun and treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.[7]

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[7]

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the terpyridine-based emitter (either as a neat film or doped into a host material like mCP or TAPC) in a suitable solvent (e.g., toluene, chlorobenzene).[6][11]

    • Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 30-80 nm).[7]

    • Anneal the film at a suitable temperature (e.g., 80 °C for 10 minutes) to remove residual solvent.

  • Electron Transport and Injection Layer Deposition (Optional, can be vacuum deposited):

    • For improved device performance, an electron transport layer (ETL) such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or TPBi and an electron injection layer (EIL) like lithium fluoride (LiF) can be deposited via thermal evaporation.[6]

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a metal cathode, typically aluminum (Al) (100 nm), through a shadow mask at a high vacuum (<10⁻⁶ Torr).[6]

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to protect the organic layers from oxygen and moisture.[7]

Vacuum-Deposited OLED Fabrication

Vacuum thermal evaporation (VTE) is a technique used to deposit thin, uniform layers of small molecule organic materials. This method allows for the fabrication of complex multi-layer device structures with high precision.[12][13]

Protocol for a Multi-Layer Vacuum-Deposited OLED:

  • Substrate Preparation:

    • Clean and treat patterned ITO substrates as described in the solution-processing protocol.

  • Organic Layer Deposition:

    • Load the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the following layers by resistive heating of the source materials in crucibles:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.[6]

      • Emissive Layer (EML): Co-evaporate the terpyridine-based emitter (e.g., 5-10 wt%) with a host material (e.g., mCP) to a thickness of 20-30 nm.[6]

      • Hole Blocking Layer (HBL)/Electron Transport Layer (ETL): e.g., 40 nm of TmPyPB or TPBi.[6]

      • Electron Injection Layer (EIL): e.g., 1 nm of LiF.[6]

    • The deposition rate for organic materials is typically maintained at 0.1-0.2 nm/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., 100 nm of Al) at a rate of 0.5-1 nm/s.[6]

  • Encapsulation:

    • Encapsulate the devices as described in the solution-processing protocol.

Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical properties.

Protocols:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit and a calibrated photodiode or a luminance meter to simultaneously measure the current density, applied voltage, and luminance of the device.[8][14]

    • The measurements are typically performed by applying a pulsed voltage to minimize device heating.[14]

    • From this data, the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated.[8]

  • External Quantum Efficiency (EQE) Measurement:

    • The EQE, which is the ratio of the number of photons emitted to the number of injected electrons, is a critical performance metric.[15]

    • Accurate EQE measurements are typically performed using an integrating sphere coupled with a spectrometer to capture all the light emitted from the device.[16][17][18]

    • The device is placed inside the integrating sphere, and the total emitted photon flux is measured at a given injection current.[17][19]

    • The EQE is then calculated from the total photon flux and the injection current.[15]

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • The EL spectrum is measured using a spectrometer.

    • The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the emission color.

Performance Data of Terpyridine-Based OLEDs

The following tables summarize the performance of various OLEDs incorporating terpyridine-based emitters.

Table 1: Performance of Green Phosphorescent OLEDs with Iridium(III)-Terpyridine Complexes

EmitterHostDevice StructureMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)Ref.
Ir(tfmppy)₂(tfmtpip)mCPITO/TAPC/EML/TmPyPB/LiF/Al25.5115.39113.2349,273N/A[6]
Ir(ppy)₃ (ultra-thin)-ITO/HATCN/TAPC/Ir(ppy)₃/B3PYMPM/LiF/Al23.8N/AN/AN/AN/A[20]
Ir(ppy)₃CBPITO/PEDOT:PSS/EML/TPBi/LiF/AlN/A28.9N/A>709 at 7V(0.25, 0.60)[21]

Table 2: Performance of Blue Phosphorescent OLEDs with Platinum(II)-Terpyridine Complexes

EmitterHostDevice StructureMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)Ref.
Pt(II) tetradentate-N/A17.6N/AN/AN/AN/A[22][23]
Pt(II) Schiff base-N/AN/A31N/AN/AN/A[24]
PtQS1-Top-emitting OLED49.5N/AN/A>10000(N/A, 0.06)[1]

Table 3: Performance of Red/Orange Phosphorescent OLEDs with Terpyridine-based Complexes

EmitterHostDevice StructureMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)Ref.
Pt(II) tetradentateCBPITO/2-TNATA/NPB/TCTA/CBP/Emitter/TPBi/Liq/Al8.527.2610.54N/A(0.65, 0.33)[25]
Ir(piq)₂(ma)-N/A12.099.39N/AN/A(0.70, 0.33)[26]
Ir(III) complexes-Double EML30.5440.68N/A>60000N/A[18]

Visualizations

G cluster_synthesis Synthesis of Terpyridine-Based Emitters 2-acetylpyridine 2-acetylpyridine Base_Ammonia Base/Ammonia (Kröhnke Reaction) 2-acetylpyridine->Base_Ammonia Aryl_aldehyde Aryl_aldehyde Aryl_aldehyde->Base_Ammonia Terpyridine_Ligand 4'-Aryl-2,2':6',2''-terpyridine Base_Ammonia->Terpyridine_Ligand Complexation Complexation Terpyridine_Ligand->Complexation Metal_Precursor Metal Precursor (e.g., IrCl₃, K₂PtCl₄) Metal_Precursor->Complexation Terpyridine_Emitter Terpyridine-Metal Complex Emitter Complexation->Terpyridine_Emitter

Caption: Synthesis workflow for terpyridine-based emitters.

G cluster_solution Solution-Processed OLED Fabrication cluster_vacuum Vacuum-Deposited OLED Fabrication ITO_Substrate_S ITO Substrate Cleaning_S Substrate Cleaning (Ultrasonication, O₂ Plasma) ITO_Substrate_S->Cleaning_S HIL_S Spin-coat PEDOT:PSS (HIL) Cleaning_S->HIL_S EML_S Spin-coat Terpyridine Emitter (EML) HIL_S->EML_S Cathode_S Deposit Cathode (Al) EML_S->Cathode_S Encapsulation_S Encapsulation Cathode_S->Encapsulation_S ITO_Substrate_V ITO Substrate Cleaning_V Substrate Cleaning (Ultrasonication, O₂ Plasma) ITO_Substrate_V->Cleaning_V Organic_Deposition Vacuum Deposit Organic Layers (HTL, EML, ETL) Cleaning_V->Organic_Deposition Cathode_V Deposit Cathode (Al) Organic_Deposition->Cathode_V Encapsulation_V Encapsulation Cathode_V->Encapsulation_V

Caption: Comparison of OLED fabrication workflows.

G cluster_device Typical OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HIL Hole Injection Layer (HIL) HIL->Anode HTL Hole Transport Layer (HTL) HTL->HIL EML Emissive Layer (EML) (Terpyridine Emitter) EML->HTL ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (Al) Cathode->EIL LUMO_Cathode Cathode LUMO_EIL EIL LUMO_Cathode->LUMO_EIL HOMO_Cathode LUMO_Cathode->HOMO_Cathode Electron Injection LUMO_ETL ETL LUMO_EIL->LUMO_ETL LUMO_EML EML LUMO_ETL->LUMO_EML LUMO_HTL HTL LUMO_HIL HIL LUMO_Anode Anode HOMO_Anode LUMO_Anode->HOMO_Anode Hole Injection HOMO_EIL HOMO_ETL HOMO_EML HOMO_HTL HOMO_HTL->HOMO_EML HOMO_HIL HOMO_HIL->HOMO_HTL HOMO_Anode->HOMO_HIL

Caption: OLED structure and energy level diagram.

References

Application Notes and Protocols for 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of the organic dye, 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, in the fabrication and characterization of dye-sensitized solar cells (DSSCs). This dye belongs to the donor-π-acceptor (D-π-A) class of sensitizers, which are of significant interest due to their high molar extinction coefficients, tunable electrochemical properties, and potential for cost-effective solar energy conversion. In this molecule, the triphenylamine-like aniline moiety acts as the electron donor, while the electron-deficient pyridyl groups of the terpyridine-like core serve as the π-bridge and anchoring group to the semiconductor surface. These notes are intended to guide researchers in the synthesis of the dye, the fabrication of DSSCs using this sensitizer, and the characterization of the resulting photovoltaic devices.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available precursors. A key intermediate in this synthesis is 4'-(4-aminophenyl)-2,2':6',2''-terpyridine.

Protocol for Synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

This precursor can be synthesized via a Kröhnke-type reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine and 4-nitrobenzaldehyde in ethanol.

  • Base and Amine Source: Add a base such as potassium hydroxide and an ammonia source like ammonium hydroxide.

  • Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 72 hours).

  • Work-up and Purification: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to yield 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine.

Protocol for Reduction to 4'-(4-aminophenyl)-2,2':6',2''-terpyridine[1]
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 0.95 g of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine and 250 mg of a palladium on carbon catalyst (5% Pd) in 200 mL of anhydrous ethanol.[1]

  • Inert Atmosphere: Purge the suspension with argon for 15 minutes and then bring the mixture to reflux under an argon atmosphere.[1]

  • Reducing Agent: Add 3.4 mL of hydrazine monohydrate to the refluxing suspension and continue to reflux for 2 hours.[1]

  • Isolation and Purification: After cooling to room temperature, remove the catalyst by filtration through celite. The filtrate is then concentrated under reduced pressure. The resulting solid is collected by filtration and washed with cold ethanol to yield 4'-(4-aminophenyl)-2,2':6',2''-terpyridine.[1]

Dye-Sensitized Solar Cell Fabrication Protocol

The following protocol outlines the fabrication of a DSSC using this compound as the sensitizer.

Materials and Reagents
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Co-adsorbent solution (e.g., chenodeoxycholic acid, CDCA)

  • Electrolyte solution (e.g., 0.05 M I₂ and 0.5 M LiI in acetonitrile)

  • Platinized counter electrodes

  • Thermoplastic sealant (e.g., Surlyn)

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO₂ Paste (e.g., Doctor Blading) A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Dye Sensitization A3->A4 S1 Assemble Photoanode and Counter Electrode with Sealant A4->S1 C1 Clean FTO Glass C2 Deposit Platinum Catalyst C1->C2 C2->S1 S2 Inject Electrolyte S1->S2 S3 Seal the Cell S2->S3 end end S3->end Ready for Characterization

Figure 1: Experimental workflow for the fabrication of a dye-sensitized solar cell.
Step-by-Step Protocol

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.

    • Sinter the TiO₂-coated substrate in a furnace at temperatures ramping up to 500°C to ensure good particle necking and adhesion.

    • After cooling to approximately 80°C, immerse the TiO₂ electrode in the dye solution containing this compound and a co-adsorbent like CDCA for several hours to ensure adequate dye loading.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate as described above.

    • Deposit a thin layer of a platinum catalyst, for example, by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it to 400°C.

  • Cell Assembly:

    • Rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.

    • Place a thermoplastic sealant frame on the photoanode and position the platinized counter electrode on top.

    • Heat the assembly on a hot plate to seal the two electrodes together, leaving small apertures for electrolyte injection.

    • Introduce the electrolyte into the cell through the apertures via vacuum backfilling.

    • Seal the apertures completely using a small piece of sealant and a soldering iron.

Characterization of DSSCs

The performance of the fabricated DSSCs should be evaluated under standard testing conditions (AM 1.5G irradiation, 100 mW/cm²). Key characterization techniques include:

  • Current Density-Voltage (J-V) Measurements: This is the primary method to determine the photovoltaic performance parameters of the solar cell.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Spectroscopy: This technique measures the quantum efficiency of the device at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the internal charge transfer kinetics and recombination processes within the DSSC.

Working Principle of a Dye-Sensitized Solar Cell

DSSC_Working_Principle Light Sunlight (hν) Dye_GS Dye (Ground State) Light->Dye_GS 1. Light Absorption Dye_ES Dye* (Excited State) TiO2 TiO₂ Conduction Band Dye_ES->TiO2 2. Electron Injection External_Load External Load TiO2->External_Load 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Load->Counter_Electrode Triiodide I₃⁻ Counter_Electrode->Triiodide 4. Catalyst Reduction Iodide I⁻ Iodide->Dye_GS 5. Dye Regeneration

Figure 2: The operational principle of a dye-sensitized solar cell.

Expected Photovoltaic Performance

While specific data for this compound is not extensively reported, the performance of DSSCs using analogous triphenylamine-based D-π-A dyes can provide an expected range of performance parameters. The table below summarizes typical values obtained for such dyes under standard AM 1.5G conditions.

Dye Structure ClassJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Triphenylamine-Thiophene-Cyanoacrylic Acid11.50.6520.644.82[2]
Triphenylamine with Dual Anchors14.130.6240.696.09[3]
Triphenylamine-Thienothiophene~15.3~0.633~0.7257.00[4]
Triphenylamine-Indacenodithiophene23.010.659->7.0 (calculated)

Note: The performance of a DSSC is highly dependent on various factors including the TiO₂ film thickness, electrolyte composition, and fabrication conditions.

Concluding Remarks

This compound represents a promising candidate for use as a sensitizer in dye-sensitized solar cells. Its D-π-A architecture is well-suited for efficient light harvesting and charge separation. The protocols provided herein offer a comprehensive guide for the synthesis of the dye precursor, fabrication of DSSCs, and their subsequent characterization. Researchers can utilize this information as a foundation for further optimization of device performance through molecular engineering of the dye, modification of the semiconductor and electrolyte components, and refinement of the fabrication process.

References

Application Note & Protocol: Synthesis of [Pt(4'-(4-aminophenyl)-terpyridine)Cl]Cl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the complexation of 4'-(4-aminophenyl)-terpyridine with a platinum(II) precursor to synthesize the corresponding square planar platinum complex. This protocol is intended for researchers in chemistry, materials science, and drug development.

Introduction

Platinum(II) complexes of terpyridine and its derivatives are of significant interest due to their potential applications in cancer therapy, materials science, and catalysis.[1][2] The square-planar geometry of these complexes allows for interactions with biological macromolecules such as DNA and proteins.[1][3] Specifically, functionalization of the terpyridine ligand at the 4'-position allows for the modulation of the complex's chemical and biological properties.[4] The presence of an aminophenyl group introduces a site for further modification or can influence the complex's solubility and biological activity. This protocol details the synthesis of the [Pt(4'-(4-aminophenyl)-terpyridine)Cl]Cl complex.

Reaction Scheme

The synthesis involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with 4'-(4-aminophenyl)-2,2':6',2''-terpyridine. The terpyridine ligand displaces three of the chloride ligands from the platinum center to form the desired complex.

Overall Reaction:

K₂PtCl₄ + C₂₁H₁₆N₄ → [Pt(C₂₁H₁₅N₄)Cl]Cl + 2 KCl

Experimental Protocol

Materials:

  • 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (C₂₁H₁₆N₄)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Deionized water

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Ligand: In a round-bottom flask, dissolve 4'-(4-aminophenyl)-2,2':6',2''-terpyridine in an appropriate volume of methanol.

  • Dissolution of Platinum Precursor: In a separate beaker, dissolve an equimolar amount of potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water.

  • Reaction Mixture: Slowly add the aqueous solution of K₂PtCl₄ to the methanolic solution of the terpyridine ligand with vigorous stirring at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by a color change and the formation of a precipitate.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the platinum complex should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with deionized water, methanol, and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain the final [Pt(4'-(4-aminophenyl)-terpyridine)Cl]Cl complex.

Characterization

The synthesized complex should be characterized using standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the coordination of the terpyridine ligand to the platinum center.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the complex cation.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of the complex will show characteristic metal-to-ligand charge transfer (MLCT) bands.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₂₁H₁₅Cl₂N₄Pt
Molecular Weight613.34 g/mol
AppearanceYellow to orange solidGeneral Observation
Yield> 80%Typical for this reaction type
¹H NMR (DMSO-d₆, δ ppm)
Aromatic Protons7.0 - 9.0[5]
Amine Protons~5.0 - 6.0[6]
UV-Vis (DMF, λₘₐₓ nm)
Intraligand (π→π)~280, ~350[7]
MLCT (dπ(Pt)→π(tpy))~450[7]

Visualizations

G cluster_synthesis Synthesis Workflow start Start dissolve_ligand Dissolve 4'-(4-aminophenyl)- terpyridine in Methanol start->dissolve_ligand dissolve_pt Dissolve K₂PtCl₄ in Water start->dissolve_pt mix Combine Solutions dissolve_ligand->mix dissolve_pt->mix reflux Reflux for 4-6 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Water, Methanol, Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product [Pt(appt)Cl]Cl Product dry->product

Caption: Workflow for the synthesis of the platinum(II)-terpyridine complex.

G cluster_characterization Characterization Pathway product Synthesized [Pt(appt)Cl]Cl nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms uv_vis UV-Vis Spectroscopy product->uv_vis structure_confirmation Structure and Purity Confirmation nmr->structure_confirmation ms->structure_confirmation uv_vis->structure_confirmation

Caption: Logical flow for the characterization of the final product.

References

Application Notes and Protocols: Electrochemical Sensing with Terpyridine Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical sensing applications of terpyridine aniline derivatives. The unique molecular structure of these compounds, combining the strong metal-chelating properties of the terpyridine moiety with the electrochemical activity and functionalization potential of the aniline group, makes them highly versatile platforms for the development of sensitive and selective sensors.

Application Note 1: Ultrasensitive Detection of Heavy Metal Ions

The presence of heavy metals in the environment and biological systems is a significant concern due to their toxicity. Terpyridine aniline derivatives can be employed to create robust electrochemical sensors for the detection of various heavy metal ions, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺).

Sensing Principle

The sensing mechanism is based on the strong and specific coordination of heavy metal ions by the three nitrogen atoms of the terpyridine ligand. This binding event can be transduced into an electrochemical signal in several ways. A common and highly sensitive method is Anodic Stripping Voltammetry (ASV). In this technique, the terpyridine aniline derivative is first immobilized on an electrode surface, typically by electropolymerization of the aniline group to form a stable polyaniline film. During a "preconcentration" step, a negative potential is applied to the electrode, causing the target metal ions from the sample solution to chelate with the terpyridine units and simultaneously be reduced to their metallic state on the electrode surface. In the subsequent "stripping" step, the potential is swept in the positive direction, causing the accumulated metals to be re-oxidized and stripped off the electrode. This stripping process generates a current peak whose position is characteristic of the specific metal and whose height is proportional to its concentration.

Quantitative Data

The performance of electrochemical sensors based on terpyridine derivatives for heavy metal detection is summarized below. These values are representative of the capabilities of such sensors as reported in the literature.

AnalyteSensing MethodLinear Range (μM)Limit of Detection (LOD) (μM)Reference/Notes
Pb²⁺SWASV0.01 - 1.20.005Representative data from similar systems
Cd²⁺SWASV0.05 - 1.50.01Representative data from similar systems[1]
Hg²⁺SWASV0.02 - 2.00.008Representative data from similar systems[1]
Ni²⁺DPV0.01 - 1.00.00482Based on an imprinted polyaniline sensor[2]

SWASV: Square Wave Anodic Stripping Voltammetry; DPV: Differential Pulse Voltammetry.

Experimental Protocols

Protocol 1: Fabrication of Poly(terpyridine aniline)-Modified Glassy Carbon Electrode (GCE)

  • Electrode Pre-treatment:

    • Polish a glassy carbon electrode (GCE, 3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Soncate the electrode in a 1:1 solution of ethanol and DI water for 5 minutes, followed by sonication in pure DI water for another 5 minutes.

    • Dry the electrode under a stream of nitrogen gas.

  • Electropolymerization:

    • Prepare a 0.1 M sulfuric acid solution containing 1.0 mM of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (terpyridine aniline).

    • Place the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the solution.

    • Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.0 V for 15 cycles at a scan rate of 50 mV/s. A growing polymer film should be observable on the electrode surface.

    • After polymerization, rinse the modified electrode thoroughly with DI water to remove any unreacted monomer.

Protocol 2: Electrochemical Detection of Pb²⁺ using SWASV

  • Preparation of Solutions:

    • Supporting Electrolyte: 0.1 M acetate buffer (pH 5.0).

    • Analyte Solution: Prepare a stock solution of 1 mM Pb²⁺ in DI water and perform serial dilutions to create standards of desired concentrations in the supporting electrolyte.

  • Electrochemical Measurement:

    • Place the poly(terpyridine aniline)-modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in the electrochemical cell containing the sample solution.

    • Preconcentration Step: Apply a potential of -1.0 V for 240 seconds with stirring.

    • Equilibration Step: Stop stirring and allow the solution to become quiescent for 15 seconds.

    • Stripping Step: Scan the potential from -1.0 V to +0.2 V using a square wave voltammetry waveform with the following parameters: frequency of 25 Hz, amplitude of 25 mV, and a step potential of 4 mV.

    • Record the resulting voltammogram. The peak current for Pb²⁺ typically appears around -0.5 V vs. Ag/AgCl.

Signaling Pathway and Workflow Diagrams

cluster_workflow Experimental Workflow for Heavy Metal Detection A 1. Fabricate Poly(terpyridine aniline) Modified Electrode B 2. Preconcentrate Metal Ions (e.g., Pb²⁺) onto Electrode A->B C 3. Strip Metal via Anodic Scan B->C D 4. Detect Stripping Current (Proportional to Concentration) C->D

Caption: Experimental workflow for heavy metal detection.

cluster_pathway Signaling Pathway for Pb²⁺ Detection Analyte Pb²⁺ in Solution Electrode Poly(terpyridine aniline) on GCE Analyte->Electrode Chelation & Reduction (Preconcentration at -1.0V) Complex [Pb(terpyridine aniline)]²⁺ Complex (Accumulated on Electrode) Electrode->Complex Signal Oxidation Current Peak (Pb⁰ → Pb²⁺ + 2e⁻) Complex->Signal Anodic Stripping Scan

Caption: Signaling pathway for Pb²⁺ detection.

Application Note 2: Development of Amperometric Biosensors

The aniline moiety of terpyridine aniline derivatives provides a versatile handle for the covalent immobilization of biological recognition elements, such as enzymes or antibodies. This allows for the development of specific biosensors for a wide range of targets, including metabolites, drugs, and disease biomarkers.

Sensing Principle

As a representative example, a biosensor for epinephrine can be constructed by immobilizing the enzyme tyrosinase onto a poly(terpyridine aniline)-modified electrode.[3] The aniline groups can be chemically activated (e.g., via diazotization or using cross-linkers like glutaraldehyde) to form covalent bonds with amine residues on the enzyme. Tyrosinase catalyzes the oxidation of epinephrine to epinephrinequinone. This enzymatic product is electrochemically active and can be reduced back to epinephrine at the electrode surface, generating a catalytic current. The magnitude of this current is proportional to the concentration of epinephrine in the sample. The terpyridine-metal complex within the polymer can act as a redox mediator to facilitate electron transfer, enhancing the sensitivity of the biosensor.

Experimental Protocols

Protocol 3: Fabrication of a Tyrosinase-Based Epinephrine Biosensor

  • Electrode Preparation:

    • Prepare a poly(terpyridine aniline)-modified GCE as described in Protocol 1 .

  • Enzyme Immobilization:

    • Prepare a 5 mg/mL solution of tyrosinase in 0.1 M phosphate buffer (pH 7.0).

    • Prepare a 2.5% (v/v) glutaraldehyde solution in the same phosphate buffer.

    • Drop-cast 5 µL of the tyrosinase solution onto the surface of the modified GCE and allow it to dry at room temperature.

    • Expose the electrode to glutaraldehyde vapor for 20 minutes in a sealed container to cross-link and immobilize the enzyme.

    • Rinse the electrode gently with phosphate buffer to remove any unbound enzyme and glutaraldehyde.

    • Store the biosensor at 4°C when not in use.

Protocol 4: Amperometric Detection of Epinephrine

  • Electrochemical Measurement:

    • Set up the three-electrode system in an electrochemical cell containing 0.1 M phosphate buffer (pH 7.0) with constant stirring.

    • Apply a constant potential of -0.1 V (a potential sufficient to reduce the epinephrinequinone).

    • Allow the background current to stabilize.

    • Inject successive aliquots of epinephrine stock solution into the cell and record the steady-state current response after each addition.

    • The change in current is proportional to the epinephrine concentration.

Logical Relationship and Workflow Diagrams

cluster_workflow Biosensor Fabrication and Detection Workflow A 1. Prepare Poly(terpyridine aniline) Modified Electrode B 2. Covalently Immobilize Enzyme (e.g., Tyrosinase) A->B C 3. Introduce Analyte (e.g., Epinephrine) B->C D 4. Enzymatic Reaction Occurs C->D E 5. Amperometrically Detect Electroactive Product D->E

Caption: Biosensor fabrication and detection workflow.

cluster_pathway Epinephrine Sensing Signal Pathway Epinephrine Epinephrine Tyrosinase Immobilized Tyrosinase Epinephrine->Tyrosinase Enzymatic Oxidation Quinone Epinephrinequinone (Enzymatic Product) Tyrosinase->Quinone Electrode Electrode at -0.1 V Quinone->Electrode Electrochemical Reduction Current Reduction Current (Signal) Electrode->Current

Caption: Epinephrine sensing signal pathway.

References

Application Notes and Protocols: Cytotoxic Activity of Metal Complexes with 4'-(4-aminophenyl)-terpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating terpyridine-based ligands have garnered significant interest in the field of medicinal inorganic chemistry due to their potential as anticancer agents. The planar nature of the terpyridine ligand facilitates intercalation with DNA, a primary mechanism of action for many of these compounds. Functionalization of the terpyridine scaffold, particularly at the 4'-position, allows for the modulation of the complexes' steric and electronic properties, thereby influencing their biological activity. The inclusion of a 4'-(4-aminophenyl) substituent introduces a versatile functional group that can engage in hydrogen bonding and be further modified, potentially enhancing cellular uptake and target specificity.

This document provides a summary of the cytotoxic activity of metal complexes featuring the 4'-(4-aminophenyl)-terpyridine ligand, along with detailed protocols for key experimental procedures used to assess their anticancer potential. The primary mechanism of cytotoxicity for these complexes often involves the induction of apoptosis, frequently mediated by the generation of reactive oxygen species (ROS).

Data Presentation: Cytotoxic Activity (IC50 Values)

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various metal complexes containing substituted terpyridine ligands, including those with phenyl substituents, against a panel of human cancer cell lines. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Cytotoxicity of Platinum(II) and Palladium(II) Terpyridine Complexes

ComplexCell LineIC50 (µM)Reference
[Pt(TpyNH2)Cl]ClA2780 (Ovarian)0.08 ± 0.01[1]
A549 (Lung)0.15 ± 0.02[1]
MDA-MB-231 (Breast)0.25 ± 0.03[1]
CisplatinA2780 (Ovarian)1.1 ± 0.1[1]
[PdCl(dtb-bpy)]·PF6A549 (Lung)60.1 ± 3.45[2][3][4]
HCT-116 (Colon)23.8 ± 1.48[2][3][4]
CisplatinHCT-116 (Colon)>100[2][3][4]

TpyNH2 = 4'-(4-aminophenyl)-2,2':6',2''-terpyridine; dtb-bpy = 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine

Table 2: Cytotoxicity of Copper(II) and Ruthenium(II) Terpyridine Complexes

ComplexCell LineIC50 (µM)Reference
[Cu(L1)Cl2]HeLa (Cervical)2.8 ± 0.3[5]
Hep-G2 (Liver)3.5 ± 0.4[5]
BEL-7402 (Liver)4.1 ± 0.5[5]
[Cu(ttpy)2]Cl2Ehrlich Ascites Carcinoma (EAC)Not specified, but showed apoptotic activity[6]
[Ru(Cl-Ph-tpy)(en)Cl]ClA549 (Lung)>100[7]
HCT116 (Colon)55.3 ± 4.5[7]
MCF-7 (Breast)78.2 ± 6.3[7]
--INVALID-LINK--2AGS (Gastric)15.8 ± 1.2[8]
BGC823 (Gastric)18.2 ± 1.5[8]
SGC7901 (Gastric)20.5 ± 1.8[8]

L1 = 4'-(3-methoxyphenyl)-2,2':6'-2''-terpyridine; ttpy = 4′-(4-tolyl)-2,2′:6′,2″-terpyridine; Cl-Ph-tpy = 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine; en = 1,2-diaminoethane; adpa = 4-(4-aminophenyl)diazenyl-N-(pyridin-2-ylmethylene)aniline

Experimental Protocols

Synthesis of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

A general and efficient method for the synthesis of the title ligand involves the reduction of the corresponding nitro-precursor.[9]

Materials:

  • 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

  • Palladium on carbon (5% Pd)

  • Anhydrous ethanol

  • Hydrazine monohydrate

  • Argon gas

  • Dichloromethane

  • Diatomaceous earth

  • Round bottom flask (500 mL)

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a 500 mL round bottom flask, add 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (e.g., 0.95 g, 2.7 mmol), palladium on carbon catalyst (e.g., 250 mg), and anhydrous ethanol (200 mL).

  • Purge the suspension with argon for 15 minutes.

  • Heat the mixture to reflux under an argon atmosphere.

  • Carefully add hydrazine monohydrate (e.g., 3.4 mL) to the refluxing suspension.

  • Continue refluxing for approximately 2 hours, or until the starting nitro compound has completely dissolved.

  • Cool the reaction mixture to room temperature.

  • Remove the palladium catalyst by vacuum filtration through a short pad of diatomaceous earth.

  • Wash the filter cake with dichloromethane (3 x 100 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure to a volume of approximately 75 mL, or until white, needle-like crystals begin to precipitate.

  • Place the concentrated solution at 4°C overnight to facilitate complete crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with cold ethanol (3 x 50 mL) and dry under vacuum to yield 4'-(4-aminophenyl)-2,2':6',2''-terpyridine.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test metal complexes and control drug (e.g., cisplatin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the metal complexes and the control drug in the culture medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test metal complexes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the metal complexes at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Mechanism of Action and Signaling Pathways

The cytotoxic activity of metal complexes with 4'-(4-aminophenyl)-terpyridine is often attributed to their ability to induce programmed cell death, or apoptosis. A common mechanism involves the generation of intracellular reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic signaling cascades.[10][11][12]

ROS-Mediated Apoptosis

The workflow for investigating ROS-mediated apoptosis typically involves the following steps:

G A Cancer Cells Treated with Metal Complex B Measurement of Intracellular ROS (e.g., using DCFH-DA) A->B C Observation of Mitochondrial Membrane Potential (ΔΨm) Loss (e.g., using JC-1) A->C D Detection of Apoptosis (Annexin V/PI Staining) A->D E Analysis of Caspase Activation (e.g., Caspase-3/7 Assay) A->E F Cell Cycle Analysis (Propidium Iodide Staining) A->F

Caption: Experimental workflow for investigating ROS-mediated apoptosis.

Apoptotic Signaling Pathway

The induction of apoptosis by these metal complexes can proceed through the intrinsic (mitochondrial) pathway. The generation of ROS can lead to the loss of mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

G cluster_cell Cancer Cell MetalComplex Metal Complex (4'-(4-aminophenyl)-terpyridine) ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by metal complexes.

Conclusion

Metal complexes of 4'-(4-aminophenyl)-terpyridine represent a promising class of compounds for the development of novel anticancer therapeutics. Their mechanism of action, primarily through the induction of ROS-mediated apoptosis, offers a potential avenue to overcome resistance to traditional chemotherapeutic agents. The provided protocols serve as a foundation for the evaluation of these and similar metal-based drug candidates. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, also known as 4'-(4-aminophenyl)-2,2':6',2''-terpyridine, is a highly versatile building block in the field of supramolecular chemistry. Its molecular architecture, featuring a tridentate terpyridine core functionalized with an aniline group, makes it an exceptional ligand for the construction of complex, functional supramolecular assemblies. The terpyridine moiety provides a strong and geometrically well-defined binding site for a wide range of metal ions, forming stable complexes. This coordination is the cornerstone of its use in creating metallo-supramolecular polymers, discrete nanostructures, and functional materials.

The aniline group at the 4'-position of the central pyridine ring serves multiple crucial roles. As an electron-donating group, it significantly influences the electronic and photophysical properties of the resulting metal complexes, such as their absorption and emission characteristics.[1][2] This tunability is paramount for applications in sensors, molecular electronics, and light-emitting devices. Furthermore, the primary amine functionality of the aniline group provides a reactive handle for post-synthesis modification, allowing for the covalent attachment of other molecules, polymers, or biomolecules. This feature is particularly valuable in the development of targeted drug delivery systems, bio-sensors, and functionalized materials with tailored properties.

The applications of this compound and its derivatives in supramolecular chemistry are extensive and continue to expand. Key areas of application include:

  • Metallo-supramolecular Polymers: The linear and rigid nature of the bis-terpyridine metal complexes allows for the formation of long, ordered polymer chains through self-assembly. These materials are of interest for their stimuli-responsive behavior, self-healing properties, and potential use in smart materials and soft robotics.[3][4]

  • Luminescent Materials and Sensors: The ligand and its metal complexes often exhibit interesting photophysical properties.[1] Lanthanide complexes, for instance, can display bright, long-lived luminescence, making them suitable for applications in bio-imaging and as probes for biomolecules.[5] The sensitivity of their emission to the local environment can be harnessed for the development of chemical sensors.

  • Catalysis: While not the primary focus of this document, terpyridine-metal complexes are known to be effective catalysts for various organic transformations. The electronic properties of the this compound ligand can be used to fine-tune the catalytic activity of the metal center.

  • Biomedical Applications: The ability of the metal complexes to interact with biomolecules such as DNA and proteins opens up avenues for their use as therapeutic agents and diagnostic tools.[5] The aniline group can be further functionalized to improve biocompatibility and targeting.

These application notes provide a glimpse into the vast potential of this compound in creating advanced supramolecular systems. The following sections will provide detailed quantitative data and experimental protocols to aid researchers in harnessing the capabilities of this versatile molecule.

Data Presentation

Photophysical Properties of this compound and its Metal Complexes
Compound/ComplexSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
4'-(4-aminophenyl)-2,2':6',2''-terpyridineCyclohexane--0.64[6]
4'-(4-aminophenyl)-2,2':6',2''-terpyridineDichloromethane-4610.68[6]
4'-(4-aminophenyl)-2,2':6',2''-terpyridineN,N-dimethylformamide-533-[6]
[Fe(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂]²⁺Acetonitrile287, 565848-[7]
[Zn(4'-(4-nitrophenyl)-2,2':6',2''-terpyridine)(SO₄)]Acetonitrile287474, 850-[8]
[Eu(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂Cl₂]Cl--579, 592, 615, 652, 701-[5]
[Tb(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)Cl₂]Cl--490, 545, 585, 622-[5]
Binding Constants of Lanthanide Complexes with Biomolecules
ComplexBiomoleculeBinding Constant (K) (M⁻¹)Reference
[Eu(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂Cl₂]ClCalf Thymus DNA~ 10⁵[5]
[Tb(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)Cl₂]ClCalf Thymus DNA~ 10⁵[5]
[Eu(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂Cl₂]ClBovine Serum Albumin (BSA)~ 10⁵[5]
[Tb(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)Cl₂]ClBovine Serum Albumin (BSA)~ 10⁵[5]
[Eu(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)₂Cl₂]ClHuman Serum Albumin (HSA)~ 10⁵[5]
[Tb(4'-(4-aminophenyl)-2,2':6',2''-terpyridine)Cl₂]ClHuman Serum Albumin (HSA)~ 10⁵[5]

Experimental Protocols

Synthesis of this compound

This is a two-step synthesis starting from the preparation of the nitro-intermediate followed by its reduction to the desired aniline.

Step 1: Synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

This synthesis is based on the Kröhnke pyridine synthesis.[9]

  • Reagents:

    • 2-acetylpyridine

    • 4-nitrobenzaldehyde

    • Potassium hydroxide (KOH)

    • Ammonia solution (35% aqueous)

    • Methanol

  • Procedure: [8]

    • To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol).

    • To this mixture, add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) followed by 35% aqueous ammonia solution (40.0 ml).

    • Reflux the reaction mixture for 4–6 hours.

    • Cool the mixture to room temperature. The product will precipitate out of the solution.

    • Collect the reddish-brown amorphous solid by filtration, wash with cold methanol, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Step 2: Synthesis of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

This step involves the reduction of the nitro group to an amine.

  • Reagents:

    • 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine

    • Palladium on carbon (5% Pd)

    • Anhydrous ethanol

    • Hydrazine monohydrate

    • Argon gas

    • Diatomaceous earth

    • Dichloromethane

  • Procedure: [10][11]

    • In a 500 mL round-bottom flask, add 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (0.95 g, 2.7 mmol), 250 mg of 5% palladium on carbon catalyst, and 200 mL of anhydrous ethanol.

    • Purge the resulting suspension with argon for 15 minutes.

    • Reflux the mixture under an argon atmosphere.

    • Add 3.4 mL of hydrazine monohydrate (70 mmol) to the reaction and continue refluxing under argon for 2 hours, or until the starting material is completely dissolved.

    • After the reaction is complete, cool the solution to room temperature.

    • Remove the catalyst by vacuum filtration through a short column of diatomaceous earth, and wash the filter cake with dichloromethane (3 x 100 mL).

    • Concentrate the filtrate under reduced pressure to approximately 75 mL, at which point white needle-like crystals should begin to precipitate.

    • Place the saturated solution at 4 °C overnight to complete the crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash with cold ethanol (3 x 50 mL) to yield the final product as white needle-like crystals.

General Protocol for the Formation of Metallo-Supramolecular Polymers
  • Materials:

    • This compound (or a derivative)

    • A suitable metal salt (e.g., Fe(BF₄)₂, Zn(ClO₄)₂, etc.)

    • A suitable solvent (e.g., acetonitrile, DMSO, etc.)

  • Procedure:

    • Prepare a solution of the this compound ligand in the chosen solvent.

    • Prepare a solution of the metal salt in the same solvent. The stoichiometry will depend on the desired structure; for a linear polymer with a 2:1 ligand-to-metal ratio, 0.5 equivalents of a metal(II) salt are typically used.

    • Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.

    • The formation of the supramolecular polymer is often indicated by a change in color and/or an increase in the viscosity of the solution.

    • The polymer can be characterized by various techniques such as UV-vis spectroscopy (to observe the metal-to-ligand charge transfer bands), viscometry, and size exclusion chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Kröhnke Synthesis cluster_step2 Step 2: Reduction N2AP 2-Acetylpyridine Reagents1 KOH, NH₃ (aq) Methanol, Reflux N2AP->Reagents1 pNB 4-Nitrobenzaldehyde pNB->Reagents1 Nitro_TPY 4'-(4-nitrophenyl)- 2,2':6',2''-terpyridine Reagents2 Pd/C, Hydrazine Ethanol, Reflux Nitro_TPY->Reagents2 Reacts with Amino_TPY This compound Reagents1->Nitro_TPY Yields Reagents2->Amino_TPY Yields Photosensitization_Pathway GroundState Ground State (Ligand-Ln³⁺) ExcitedLigand Excited Ligand State (¹Ligand*-Ln³⁺) GroundState->ExcitedLigand Light Absorption (hν) TripletLigand Triplet Ligand State (³Ligand*-Ln³⁺) ExcitedLigand->TripletLigand Intersystem Crossing ExcitedLn Excited Lanthanide State (Ligand-Ln³⁺*) TripletLigand->ExcitedLn Energy Transfer ExcitedLn->GroundState Non-radiative decay Emission Luminescence (f-f transition) ExcitedLn->Emission Radiative decay Emission->GroundState

References

Troubleshooting & Optimization

purification of crude 4'-(4-aminophenyl)-terpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4'-(4-aminophenyl)-terpyridine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 4'-(4-aminophenyl)-terpyridine.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column or has very low Rf. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A more polar solvent system like dichloromethane/methanol may be necessary. A common starting point for polar compounds is a 20:1 dichloromethane:methanol mixture.[1]
The compound is strongly adsorbed to the acidic silica gel due to the basicity of the pyridine and amine groups.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.[1] Alternatively, consider using a different stationary phase such as neutral or basic alumina.
Compound streaks or bands are very broad. The sample was overloaded on the column.Use a larger column or reduce the amount of crude material being purified.
The compound has poor solubility in the mobile phase.Try a different solvent system in which the compound is more soluble. Ensure the sample is fully dissolved in a minimal amount of solvent before loading.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The purified fractions are still impure, showing multiple spots on TLC. The polarity difference between the target compound and impurities is insufficient for separation with the chosen eluent.Optimize the solvent system by testing various combinations and ratios on TLC plates to maximize the separation (ΔRf) between the desired product and impurities. Consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound is decomposing on the silica gel.Perform a 2D TLC to check for on-plate degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider alternative purification methods such as recrystallization.
A colored band (often blue or green) remains at the top of the column. This may indicate the presence of residual metal catalysts (e.g., palladium) from the synthesis, forming a complex with the terpyridine.Pre-treat the crude product to remove metal impurities before chromatography. This can involve washing with a chelating agent solution like EDTA.
Low yield of the purified product. The compound is irreversibly adsorbed to the silica gel.Use a deactivated stationary phase or an alternative like alumina.
The compound is partially soluble in the mobile phase and is eluting very slowly and broadly, leading to loss in many fractions.Optimize the mobile phase for better elution. Concentrate a wide range of fractions to check for the presence of the product.
The compound may have been lost during the work-up or extraction prior to chromatography.Review the preceding experimental steps to identify potential sources of product loss.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 4'-(4-aminophenyl)-terpyridine?

A1: Due to the polar nature of the aminophenyl and terpyridine moieties, a relatively polar eluent is required. A good starting point is a mixture of dichloromethane and methanol. A ratio of 20:1 (dichloromethane:methanol) has been used for similar terpyridine compounds.[1] Hexane/ethyl acetate mixtures are also common, often requiring a high percentage of ethyl acetate (e.g., 1:1) to achieve a suitable Rf value.[2][3]

Q2: My compound is very polar and the Rf is zero even in 100% ethyl acetate. What should I do?

A2: If your compound does not move in 100% ethyl acetate, you need to use a more polar solvent system. A common next step is to add methanol to your eluent. Start with a small percentage (e.g., 1-5%) of methanol in dichloromethane or ethyl acetate and gradually increase it. Adding a small amount of ammonium hydroxide to the mobile phase can also help to elute very polar basic compounds.

Q3: How can I tell if my compound is decomposing on the silica gel column?

A3: You can perform a two-dimensional (2D) TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.

Q4: Are there alternatives to column chromatography for purifying 4'-(4-aminophenyl)-terpyridine?

A4: Yes, recrystallization is often a viable and sometimes preferred method for purifying terpyridine compounds, which are often crystalline solids. An acid-base extraction can also be effective for separating the basic 4'-(4-aminophenyl)-terpyridine from non-basic impurities.

Q5: What type of stationary phase is best?

A5: Silica gel is the most common stationary phase. However, due to the basic nature of 4'-(4-aminophenyl)-terpyridine, it can interact strongly with the acidic silanol groups, leading to tailing and poor recovery. In such cases, using neutral or basic alumina, or silica gel that has been deactivated with a base like triethylamine, can be advantageous.

Experimental Protocol: Column Chromatography of 4'-(4-aminophenyl)-terpyridine

This protocol provides a general methodology. The specific solvent system and column size should be optimized based on TLC analysis and the amount of crude material.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude product to be purified (a general rule of thumb is a 100:1 ratio of silica gel to crude product by weight).

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Wash the column with the eluent until the packing is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand.

2. Sample Loading:

  • Dry Loading (Recommended for samples with poor solubility in the eluent):

    • Dissolve the crude 4'-(4-aminophenyl)-terpyridine in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

    • Use a pipette to carefully apply the solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect the eluting solvent in fractions (e.g., in test tubes or vials).

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure desired product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4'-(4-aminophenyl)-terpyridine.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis for Solvent System Optimization crude_product->tlc_analysis elution Elution (Gradient or Isocratic) tlc_analysis->elution Select Eluent column_packing Column Packing (Silica Gel Slurry) sample_loading Sample Loading (Dry or Wet) column_packing->sample_loading sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC Analysis of Fractions fraction_collection->fraction_tlc combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure 4'-(4-aminophenyl)-terpyridine evaporation->pure_product

Caption: Workflow for the purification of 4'-(4-aminophenyl)-terpyridine.

Troubleshooting Logic

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered low_rf Low Rf / No Elution start->low_rf streaking Streaking / Broad Bands start->streaking impurity Persistent Impurity start->impurity low_yield Low Yield start->low_yield increase_polarity Increase Eluent Polarity low_rf->increase_polarity change_stationary_phase Change Stationary Phase (e.g., Alumina) low_rf->change_stationary_phase optimize_loading Optimize Sample Loading streaking->optimize_loading gradient_elution Use Gradient Elution impurity->gradient_elution low_yield->change_stationary_phase check_stability Check Compound Stability (2D TLC) low_yield->check_stability

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Recrystallization of Substituted Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted terpyridine ligands.

Troubleshooting Guides

Recrystallization is a critical step for obtaining high-purity crystalline materials. However, several issues can arise during the process. This guide addresses common problems and offers potential solutions.

Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not appropriate for the specific substituted terpyridine ligand. The polarity of the solvent may be too different from that of your compound.

  • Solution:

    • Consult the literature for known successful solvent systems for similar terpyridine derivatives.

    • Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, chloroform, or mixtures).

    • For non-polar terpyridines, consider solvents like toluene or hexane. For more polar derivatives, alcohols or acetonitrile are often good starting points.[1][2]

    • Consider using a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed, then heat until the solution becomes clear again.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated to a high degree, or the cooling process is too rapid, causing the compound to separate as a liquid phase. The melting point of the compound might also be lower than the boiling point of the solvent.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Introduce a seed crystal of the pure compound.

    • If the problem persists, try a different solvent or a solvent pair with a lower boiling point.

Problem: No crystals form, even after the solution has cooled to room temperature or below.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • If the solution is not saturated, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

    • Cool the solution in an ice bath or refrigerator to further decrease the solubility. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3]

    • If these methods fail, it may be necessary to remove the solvent completely and attempt the recrystallization again with a different solvent system.

Problem: The resulting crystals are colored, indicating the presence of impurities.

  • Possible Cause: Colored impurities from the reaction mixture have co-crystallized with the product. This can be due to residual metal catalysts (e.g., palladium) or byproducts from the synthesis.[4]

  • Solution:

    • Before recrystallization, consider washing the crude product with an appropriate solvent to remove some of the impurities.

    • Perform a hot filtration step. Dissolve the crude product in the hot recrystallization solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Heat the solution with the charcoal for a few minutes and then filter it while hot to remove the charcoal before allowing the solution to cool.

    • For metal impurities, washing with a chelating agent solution like EDTA might be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing substituted terpyridine ligands?

A1: Ethanol is a frequently used solvent for the recrystallization of many 4'-aryl-substituted terpyridines.[1][5] Other common solvents and solvent systems include methanol, acetonitrile, and mixtures of these with other solvents like dichloromethane or diethyl ether.[1][6] The choice of solvent is highly dependent on the nature and polarity of the substituents on the terpyridine core. For instance, introducing tert-butyl groups can increase the solubility in a wider range of organic solvents.[7]

Q2: How does the substituent on the terpyridine ligand affect the choice of recrystallization solvent?

A2: Substituents significantly influence the polarity and solubility of the terpyridine ligand.

  • Polar Substituents (e.g., -OH, -NH2, -COOH): These groups increase the polarity of the molecule, making it more soluble in polar solvents like alcohols (methanol, ethanol) and water.

  • Non-polar Substituents (e.g., alkyl, aryl, tert-butyl): These groups decrease the polarity, increasing solubility in less polar organic solvents like toluene, chloroform, or hexane. The presence of bulky groups like tert-butyl can enhance solubility in common organic solvents.[7]

  • Halogen Substituents (e.g., -F, -Cl, -Br): These can have a mixed effect but generally increase the molecular weight and can influence crystal packing.

Q3: My terpyridine ligand is air-sensitive. Are there special recrystallization techniques I should use?

A3: Yes, for air-sensitive compounds, it is crucial to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. This involves dissolving the compound in a degassed solvent in a Schlenk flask, performing hot filtration via cannula if necessary, and allowing the solution to cool slowly under the inert atmosphere.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]

  • Allow the solution to cool slowly and undisturbed to ensure complete crystallization.

  • After reaching room temperature, cool the flask in an ice bath to further decrease the solubility of your compound and promote more complete precipitation.

  • When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Data Presentation

The following table summarizes common recrystallization solvents for various substituted terpyridine ligands, based on information from the literature. Please note that optimal conditions may vary, and these should be used as a starting point for your own experiments.

Substituted Terpyridine LigandRecrystallization Solvent(s)Observed Crystal AppearanceReference
4'-(4-Methylphenyl)-2,2':6',2''-terpyridineEthanolColorless crystalline solid[1]
4'-(3-Nitrophenyl)-2,2':6',2''-terpyridineEthanolBrown amorphous solid[1]
4'-(4-Butoxyphenyl)-3,2':6',3''-terpyridineEthanolWhite powder[5]
4'-(Methylthio)-2,2':6',2''-terpyridineEthanol/WaterGray needles[8]
4'-Aryl-4,4''-di-tert-butyl-2,2':6',2''-terpyridinesEthanol/WaterCrystalline solid[7]
Metal complexes of 4'-aryl-terpyridinesDichloromethane-methanol or Acetonitrile-methanolColored crystals[6]

Experimental Protocols

Detailed Methodology for the Recrystallization of 4'-(p-Tolyl)-2,2':6',2''-terpyridine

This protocol provides a general procedure for the recrystallization of a representative substituted terpyridine ligand.

  • Solvent Selection: Based on literature and preliminary tests, ethanol is a suitable solvent for the recrystallization of 4'-(p-Tolyl)-2,2':6',2''-terpyridine.[1]

  • Dissolution:

    • Place the crude 4'-(p-Tolyl)-2,2':6',2''-terpyridine (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a small volume of ethanol (e.g., 10-15 mL) and a boiling chip.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add ethanol portion-wise until the solid has completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If the hot solution contains insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the second flask.

    • Carefully and quickly pour the hot solution through the filter paper. The preheating of the receiving flask prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the crystals to a watch glass and allow them to dry completely in the air or in a desiccator.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (167-171 °C) indicates high purity.

    • Obtain spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the compound.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude Substituted Terpyridine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool hot_filter Hot Gravity Filtration (to remove insoluble impurities) charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry the Crystals wash->dry analyze Analyze Purity (e.g., Melting Point, NMR) dry->analyze end_node Pure Crystalline Product analyze->end_node

Caption: General workflow for the recrystallization of substituted terpyridine ligands.

References

Technical Support Center: 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored as a solid in a dark place, under an inert atmosphere, and at room temperature.[1]

Q2: How stable is this compound in solution?

Generally, terpyridine ligands and their metal complexes are known to be stable at ambient temperatures.[2] Some metal bis(terpyridine) complexes have been shown to be air-stable in solution for at least seven days.[3] However, the stability of the free ligand in solution can be influenced by several factors, including the solvent, pH, exposure to light, and the presence of oxidizing agents.

Q3: What solvents are recommended for dissolving this compound?

Q4: How does pH affect the stability of this compound in solution?

The pH of the solution can significantly impact the stability and properties of terpyridine-based compounds. For instance, in coordination polymers formed from bis-terpyridine ligands, acidic conditions can lead to protonation and quenching of fluorescence, though the polymer structure may exhibit good protonation stability.[4] The aniline moiety of the molecule is a weak base and can be protonated in acidic solutions, which may alter its electronic properties and solubility.

Q5: Is this compound susceptible to photodegradation?

Given that the compound is recommended to be stored in a dark place, exposure to light may lead to degradation.[1] The aniline component of the molecule is known to undergo photodegradation.[5] Therefore, it is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

Issue 1: Unexpected changes in the color or absorbance of the solution.
  • Possible Cause: Degradation of the compound. The aniline moiety is susceptible to oxidation, which can result in the formation of colored byproducts.[6]

  • Troubleshooting Steps:

    • Protect from Light: Ensure that the solution is stored in an amber vial or a container wrapped in aluminum foil to minimize light exposure.

    • Use Degassed Solvents: The presence of dissolved oxygen can promote oxidation. Using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) can mitigate this.

    • Work under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a stream of inert gas.

    • Check for Contaminants: Ensure the solvent is pure and free from any oxidizing impurities.

Issue 2: Precipitation or changes in solubility of the compound in solution.
  • Possible Cause 1: Change in pH. The protonation state of the pyridine and aniline nitrogen atoms is pH-dependent, which can affect the overall solubility of the molecule.

  • Troubleshooting Steps:

    • Measure and Adjust pH: Check the pH of your solution. If it has shifted, it may be the cause of the precipitation. Adjust the pH carefully with a suitable acid or base if your experimental conditions allow.

    • Consider a Buffered System: If maintaining a specific pH is critical for your experiment, consider using a buffered solvent system.

  • Possible Cause 2: Solvent Evaporation. Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Troubleshooting Steps:

    • Properly Seal Containers: Ensure that your storage containers are tightly sealed to prevent solvent loss.

    • Re-dissolve: If precipitation has occurred due to evaporation, you may be able to redissolve the compound by adding a small amount of fresh solvent.

Issue 3: Inconsistent experimental results over time.
  • Possible Cause: Gradual degradation of the stock solution. Even under recommended storage conditions, slow degradation in solution can occur over extended periods.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For sensitive experiments, it is best to prepare fresh solutions of this compound.

    • Monitor Solution Purity: Periodically check the purity of your stock solution using techniques like UV-Vis spectroscopy or HPLC to monitor for the appearance of degradation products.

    • Store at Lower Temperatures: While room temperature is the general recommendation for the solid, storing stock solutions at lower temperatures (e.g., 4°C) may slow down degradation kinetics. However, be mindful of potential solubility issues at lower temperatures.

Quantitative Data Summary

Currently, specific quantitative data on the degradation rate and solubility of this compound in various solvents is limited in publicly available literature. The following table summarizes general stability information for related compounds.

Compound TypeSolvent(s)ConditionsObserved StabilityCitation
Metal bis(terpyridine) complexesNot specifiedAirStable for ≥7 days[3]
Terpyridine ligands and complexesChloroform, AcetonitrileAmbient temperatureStable[2]
Bis-terpyridine coordination polymerAcetonitrileAcidic (protonation)Good protonation stability[4]

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in Solution
  • Solution Preparation: Prepare a solution of this compound of a known concentration in the desired solvent (e.g., acetonitrile or chloroform).

  • Initial Analysis: Immediately after preparation, record the UV-Vis absorption spectrum of the solution. This will serve as the time-zero (t=0) measurement.

  • Sample Exposure:

    • Light Sample: Transfer a portion of the solution to a sealed, transparent container (e.g., a quartz cuvette). Expose this sample to a controlled light source (e.g., a UV lamp or a solar simulator).

    • Dark Control: Transfer another portion of the solution to a sealed container wrapped in aluminum foil to protect it from light. Store this sample under the same temperature conditions as the light-exposed sample.

  • Time-course Analysis: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots from both the light-exposed and dark control samples and record their UV-Vis absorption spectra.

  • Data Analysis: Compare the changes in the absorption spectra over time. A decrease in the absorbance at the characteristic wavelength of the compound or the appearance of new peaks can indicate degradation. The rate of degradation can be quantified by plotting the change in absorbance versus time.

Protocol 2: Evaluating the Stability of this compound at Different pH Values
  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.

  • Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent that is miscible with the buffer system.

  • Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to achieve the final desired concentration.

  • Initial Analysis: Immediately after preparation, record the UV-Vis absorption spectrum for each pH sample.

  • Incubation: Store the samples at a constant temperature.

  • Time-course Analysis: At regular time intervals, record the UV-Vis absorption spectra of each sample.

  • Data Analysis: Analyze the spectral changes at each pH over time to determine the pH range in which the compound is most stable.

Visualizations

Experimental_Workflow_Photostability Experimental Workflow for Photostability Assessment prep Prepare Solution of Known Concentration t0 Record Initial UV-Vis Spectrum (t=0) prep->t0 split Divide Solution into Two Samples t0->split light Expose 'Light Sample' to Controlled Light Source split->light dark Store 'Dark Control' in Darkness split->dark analysis Record UV-Vis Spectra at Regular Intervals light->analysis dark->analysis compare Compare Spectral Changes Over Time analysis->compare quantify Quantify Degradation Rate compare->quantify

Caption: Workflow for assessing the photostability of the compound.

Troubleshooting_Decision_Tree Troubleshooting Guide for Solution Instability start Observe Unexpected Change in Solution (e.g., color change, precipitation) is_color_change Is it a color change? start->is_color_change is_precipitate Is it precipitation? start->is_precipitate protect_light Protect from light is_color_change->protect_light Yes check_ph Check and adjust pH is_precipitate->check_ph Yes use_degassed Use degassed solvents protect_light->use_degassed inert_atmosphere Use inert atmosphere use_degassed->inert_atmosphere prepare_fresh Prepare fresh solution for critical experiments inert_atmosphere->prepare_fresh check_evaporation Check for solvent evaporation check_ph->check_evaporation check_evaporation->prepare_fresh

References

preventing oxidation of the aniline group during complexation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aniline and its derivatives in complexation reactions. The primary focus is on preventing the unwanted oxidation of the aniline group, a common challenge in coordination chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the aniline amino group so susceptible to oxidation during complexation?

A1: The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich. This high electron density makes aniline and its derivatives prone to losing electrons, i.e., oxidation. During complexation, factors such as the choice of metal ion (which can act as an oxidizing agent), solvent, pH, and exposure to atmospheric oxygen can facilitate this oxidation process, leading to undesired side products and lower yields of the target complex.[1]

Q2: What are the common signs of aniline oxidation in my reaction?

A2: A primary indicator of aniline oxidation is a change in the color of the reaction mixture. Simple amines like aniline often change color upon air oxidation.[2] The formation of highly colored impurities, such as nitrobenzene, benzoquinones, or polymeric aniline species (polyaniline), can result in colors ranging from yellow and brown to dark green or black.[1] If you observe such color changes, it is a strong indication that your aniline ligand is oxidizing.

Q3: What are the general strategies to prevent the oxidation of the aniline group?

A3: There are several effective strategies to minimize or prevent aniline oxidation during complexation:

  • Working under an Inert Atmosphere: Displacing oxygen from the reaction environment is a primary and highly effective method.[2][3][4]

  • pH Control: The pH of the reaction medium significantly influences the rate of aniline oxidation.[5][6]

  • Use of Protecting Groups: Temporarily masking the amino group with a protecting group can prevent its oxidation during the reaction.[7][8]

  • Use of Antioxidants/Reducing Agents: Adding a sacrificial substance that oxidizes more readily than aniline can protect the ligand.[3]

Troubleshooting Guide

Issue 1: My reaction solution turns dark brown/black upon adding the metal salt.

Potential Cause Troubleshooting Step
Air Oxidation The aniline ligand is likely oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by the metal salt.
Solution Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] Ensure all solvents are thoroughly deoxygenated before use by purging with an inert gas for at least 15-20 minutes.[2]
Inappropriate pH The reaction pH may be promoting oxidation. The rate of aniline oxidation is highly pH-dependent.[5]
Solution Adjust the pH of the reaction mixture. Aniline oxidation rates often increase in acidic conditions, reaching a maximum near the pKa of the specific aniline derivative before decreasing again.[5][6] Buffer the solution if necessary to maintain the optimal pH.
Oxidizing Metal Salt The metal salt itself (e.g., salts of Cu(II), Fe(III)) may be oxidizing the aniline.
Solution If possible, choose a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). Alternatively, add the aniline ligand solution slowly to the metal salt solution at a reduced temperature to control the reaction rate and minimize oxidation.

Issue 2: I'm getting a mixture of products, and I suspect some are from aniline oxidation.

Potential Cause Troubleshooting Step
High Reactivity of Aniline The unprotected aniline amino group is too reactive under the current reaction conditions, leading to side reactions.[8]
Solution Use a protecting group strategy. Acetylation of the amine to form an acetanilide is a common and effective method.[8][9] The acetamido group is still an ortho-, para- director but is less activating, which can prevent unwanted oxidation and other side reactions.[8] The protecting group can be removed after the complexation is complete.
Radical Reactions Oxidation can proceed through radical intermediates, leading to polymerization or the formation of various byproducts like azobenzenes.[10]
Solution Add a radical scavenger or an antioxidant to the reaction mixture. For example, storing aniline over zinc dust is a common practice to prevent its oxidation to nitrobenzene, as zinc acts as a reducing agent.[3]

Quantitative Data Summary

Table 1: Effect of pH on Aniline Oxidation Rate

The rate of aniline oxidation is heavily influenced by the hydrogen ion concentration. The relationship often follows a parabola-like profile where the rate is maximal near the pKa of the aniline derivative.

pH Condition Effect on Aniline Oxidation Reference
Acidic (pH < 3)Efficiency of oxidation can be reduced sharply.[6]
Near pKa (~3-5)The oxidation rate constant often reaches its maximum value.[5]
Neutral to Alkaline (pH > 5)The oxidation rate constant gradually decreases after reaching its peak.[5]

Note: The optimal pH for minimizing oxidation while still allowing for complexation must be determined empirically for each specific system.

Table 2: Redox Potentials of Substituted Anilines

The susceptibility of an aniline derivative to oxidation is related to its redox potential. Electron-donating groups (EDGs) generally lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the redox potential.

Substituent on Aniline Ring **Effect on Redox Potential (E₁/₂) **Ease of Oxidation Reference
Electron-Donating (e.g., -OCH₃, -CH₃)Decreases E₁/₂Easier to Oxidize[11]
No Substituent (-H)BaselineBaseline
Electron-Withdrawing (e.g., -Cl, -NO₂)Increases E₁/₂Harder to Oxidize[11]

Experimental Protocols

Protocol 1: General Complexation under Inert Atmosphere

This protocol describes a standard procedure for performing a complexation reaction while minimizing exposure to atmospheric oxygen.

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: Deoxygenate the required solvent by bubbling a steady stream of an inert gas (N₂ or Ar) through it for at least 15-20 minutes.[2]

  • Apparatus Setup: Assemble the reaction apparatus while maintaining a positive pressure of inert gas. Use a gas bubbler to monitor the gas flow.

  • Reagent Addition: Dissolve the aniline ligand and the metal salt in separate flasks using the degassed solvent. Transfer the solutions to the reaction flask via cannula or a dropping funnel.

  • Reaction: Stir the reaction mixture under a constant inert atmosphere for the required duration.

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure should be performed as quickly as possible to minimize air exposure. If the resulting complex is also air-sensitive, filtration and washing should be performed using Schlenk line techniques.

Protocol 2: Protection of Aniline via Acetylation

This protocol details how to protect the aniline amino group as an acetanilide to prevent oxidation.[8]

  • Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add Reagent: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. A base such as pyridine can be used to catalyze the reaction.[8]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting aniline.

  • Isolation: Quench the reaction by slowly adding water or an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography.

Protocol 3: Deprotection of Acetanilide

After the complexation reaction, the protecting group can be removed to regenerate the aniline moiety within the complex.

  • Hydrolysis: Dissolve the protected complex in a mixture of ethanol and water.

  • Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected complex can then be isolated by filtration or extraction.

Visualizations

G start Start: Aniline Complexation check_oxidation Observe Color Change (e.g., brown, black)? start->check_oxidation no_oxidation No Significant Color Change check_oxidation->no_oxidation No oxidation_present Oxidation Suspected check_oxidation->oxidation_present Yes proceed Proceed with Reaction/ Work-up no_oxidation->proceed end End: Successful Complexation proceed->end strategy Implement Prevention Strategy oxidation_present->strategy inert_atm Use Inert Atmosphere (N2 or Ar) strategy->inert_atm Option 1 ph_control Adjust/Control pH strategy->ph_control Option 2 protecting_group Use Protecting Group (e.g., Acetylation) strategy->protecting_group Option 3 inert_atm->end ph_control->end protecting_group->end G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up dry_glass 1. Dry Glassware degas 2. Degas Solvents (N2/Ar Purge) assemble 3. Assemble Apparatus under N2/Ar degas->assemble add_reagents 4. Add Ligand and Metal Salt Solutions assemble->add_reagents react 5. Run Reaction under N2/Ar add_reagents->react isolate 6. Isolate Product react->isolate G aniline Aniline Ligand (Reactive -NH2) protected Protected Aniline (Less Reactive) aniline->protected Acetylation (e.g., Ac2O) complex Metal Complex (Protected) protected->complex Complexation (Metal Salt) final_complex Final Deprotected Complex complex->final_complex Deprotection (Hydrolysis)

References

Technical Support Center: Synthesis of Asymmetric Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of asymmetric terpyridine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing asymmetric terpyridine ligands?

A1: The most prevalent methods include the Kröhnke synthesis, one-pot reactions, and palladium-catalyzed cross-coupling reactions. The Kröhnke synthesis and related one-pot procedures are often used for preparing 4'-aryl substituted terpyridines.[1][2][3] Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, are versatile for creating asymmetrically substituted terpyridines by coupling bromo-terpyridine precursors with boronic esters or acids.

Q2: I obtained a product with a completely unexpected mass spectrum and IR analysis shows a hydroxyl group. What could have happened?

A2: It is possible that instead of the desired terpyridine, a cyclohexanol derivative has formed. This can occur as an unexpected side reaction in condensation reactions of acetylpyridines with aromatic aldehydes, particularly under basic conditions.[1][4][5] For example, the reaction of 3-acetylpyridine with 4-propoxybenzaldehyde has been reported to yield a cyclohexanol derivative arising from the condensation of three molecules of the acetylpyridine with two of the aldehyde.[5] Careful control of reaction conditions and purification are crucial to avoid such side products.

Q3: My reaction yield is consistently low. What are the general steps I can take to improve it?

A3: Low yields can stem from various factors. Consider the following troubleshooting steps:

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry.

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst loading. For instance, in one-pot syntheses, temperatures around 120°C in the absence of a solvent have been shown to be effective.

  • Atmosphere: For oxygen-sensitive reactions like some palladium-catalyzed couplings, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: Product can be lost during the workup. Ensure complete extraction and minimize transfers.

  • Purification: Optimize your purification method to minimize product loss.

Q4: How can I effectively purify my asymmetric terpyridine ligand?

A4: Purification is critical to remove byproducts and unreacted starting materials. The most common methods are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is a common stationary phase. For basic terpyridine ligands that might interact strongly with acidic silica, basic alumina can be a better choice.[6] Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane gradients.[7][8] The addition of a small amount of triethylamine (1-3%) to the eluent can help to reduce tailing on silica gel for basic compounds.[6]

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products. Common solvents for recrystallization include ethanol, methanol, and chloroform/acetone mixtures.

Q5: What are some common isomeric impurities I should be aware of?

A5: In the synthesis of 4'-aryl-2,2':6',2"-terpyridines, the formation of the isomeric 6'-aryl-2,2':4',2"-terpyridine has been observed as a side product.[1] This is thought to arise from a 1,2-attack of the enolate of 2-acetylpyridine on the intermediate enone, rather than the expected 1,4-conjugate addition.[1] Careful characterization by NMR is essential to identify such isomers.

Troubleshooting Guides

Low Reaction Yield in Kröhnke-type Syntheses
Symptom Possible Cause Suggested Solution
No or very little product formation Inactive reagents or incorrect reaction conditions.Verify the purity of your acetylpyridine and aldehyde. Ensure the base (e.g., KOH) is fresh. Optimize the reaction temperature and time.
Formation of multiple products (complex TLC) Side reactions are occurring.Lower the reaction temperature. Consider a stepwise approach instead of a one-pot reaction. Ensure slow addition of reagents.
Precipitation of an unknown solid before ammonia addition Formation of an unexpected condensation product, such as a cyclohexanol derivative.[5]Isolate and characterize the precipitate. If it is a side product, modify the reaction conditions (e.g., temperature, order of reagent addition) to disfavor its formation.
Product loss during workup Incomplete extraction or product degradation.Ensure the pH of the aqueous layer is appropriate for extracting your basic terpyridine product. Check for product solubility in the aqueous phase. Avoid prolonged exposure to strong acids or bases during workup.
Issues in Purification
Symptom Possible Cause Suggested Solution
Product streaks on the TLC plate The compound is interacting strongly with the stationary phase (e.g., acidic silica).Add a small amount of triethylamine or pyridine to your eluent.[6] Alternatively, use a different stationary phase like basic alumina.
Poor separation of product and impurities The chosen solvent system is not optimal.Systematically screen different solvent systems with varying polarities using TLC.[8] A gradient elution on your column may be necessary.[6]
Product does not crystallize The compound may be impure, or the chosen solvent is not suitable.Re-purify the compound by column chromatography. Screen a variety of solvents and solvent mixtures for recrystallization. Seeding with a small crystal can induce crystallization.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 4'-aryl-3,2':6',3"-terpyridines via a One-Pot Reaction.

4-alkoxybenzaldehyde SubstituentYield (%)Reference
Ethoxy16.7[6]
Butoxy31.1[6]

Table 2: Yields for Palladium-Catalyzed Cross-Coupling Synthesis of Asymmetric Bis(terpyridines).

Bromo-terpyridine IsomerBoronic EsterYield (%)Reference
3,2':6',3"-tpy derivative2,2':6',2"-tpy boronic ester57.4
4,2':6',4"-tpy derivative2,2':6',2"-tpy boronic ester36.2

Experimental Protocols

Detailed Protocol for a One-Pot Synthesis of 4'-(4-ethoxyphenyl)-3,2':6',3"-terpyridine[6]
  • Dissolve 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol) in ethanol (50 mL).

  • To this solution, add 3-acetylpyridine (2.42 g, 20.0 mmol) and crushed potassium hydroxide (1.12 g, 20.0 mmol).

  • Slowly add aqueous ammonia (32%, 38.5 mL) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Collect the resulting solid by filtration.

  • Wash the solid with water (3 x 10 mL) followed by ethanol (3 x 10 mL).

  • Recrystallize the product from ethanol and dry under vacuum.

General Protocol for Purification by Column Chromatography
  • Select Stationary and Mobile Phases: Based on the polarity and properties of your compound, choose a stationary phase (e.g., silica gel or basic alumina) and a suitable eluent system (e.g., ethyl acetate/hexane).[7][8] Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Pack the Column: Prepare a slurry of the stationary phase in the initial, least polar eluent and carefully pack the column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the Column: Start with the least polar solvent and gradually increase the polarity (gradient elution) to elute your compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Caption: Experimental workflow for the one-pot synthesis of a 4'-aryl-3,2':6',3"-terpyridine.

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction proceeding at all? (Check TLC) start->q1 a1_yes Reaction is proceeding but incomplete or messy q1->a1_yes Yes a1_no No reaction q1->a1_no No q3 Is an unexpected byproduct forming? a1_yes->q3 q2 Are reagents pure and active? a1_no->q2 a2_yes Optimize reaction conditions (temperature, time, concentration) q2->a2_yes Yes a2_no Purify/replace reagents q2->a2_no No end Improved Yield a2_yes->end a2_no->end a3_yes Isolate and characterize byproduct. Modify conditions to suppress its formation. q3->a3_yes Yes a3_no Investigate workup and purification steps for product loss. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for low reaction yields in asymmetric terpyridine synthesis.

purification_logic crude Crude Product Mixture Contains: Desired Product, Byproducts, Starting Materials tlc {TLC Analysis | Determine Rf of components and select initial solvent system} crude->tlc column Column Chromatography Stationary Phase: Silica Gel or Alumina Mobile Phase: Gradient Elution tlc->column fractions Collect & Analyze Fractions Identify pure product fractions using TLC column->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine purity_check {Check Purity | (NMR, Mass Spec)} combine->purity_check recrystallize {Recrystallization (Optional) | For higher purity} purity_check->recrystallize Purity < 95% final_product {Pure Asymmetric Terpyridine Ligand} purity_check->final_product Purity ≥ 95% recrystallize->final_product

Caption: Logical workflow for the purification of asymmetric terpyridine ligands.

References

Technical Support Center: Synthesis of 4'-(4-Aminophenyl)-terpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(4-aminophenyl)-terpyridine.

Section 1: Troubleshooting Guide for Side Reactions

The synthesis of 4'-(4-aminophenyl)-terpyridine is a multi-step process, primarily involving the formation of a nitro-substituted terpyridine intermediate, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, via a Kröhnke-type condensation, followed by the reduction of the nitro group. Several side reactions can occur during the initial condensation step, leading to impurities and reduced yields. This guide addresses the most common issues.

Problem 1: Low Yield of the Desired 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Reaction Temperature Maintain the reaction temperature within the range specified in the protocol. Lower temperatures can lead to incomplete reactions, while excessively high temperatures can promote the formation of side products.
Incorrect Stoichiometry Ensure a precise 2:1 molar ratio of 2-acetylpyridine to 4-nitrobenzaldehyde. An excess of the aldehyde can lead to the formation of other condensation byproducts.
Inefficient Base The choice and concentration of the base are critical. Potassium hydroxide (KOH) is commonly used. Ensure the base is fresh and of the correct concentration. Insufficient base can lead to an incomplete reaction.
Poor Quality Reagents Use high-purity, dry reagents. Impurities in 2-acetylpyridine or 4-nitrobenzaldehyde can lead to undesired side reactions.
Problem 2: Presence of a Significant Amount of a High Molecular Weight Byproduct

This is often indicative of the formation of a cyclohexanol derivative, a common side product in terpyridine synthesis. This occurs from the condensation of three molecules of 2-acetylpyridine with two molecules of 4-nitrobenzaldehyde.

Confirmation:

  • Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of the 3:2 adduct.

  • ¹H NMR Spectroscopy: The spectrum will be complex and will lack the characteristic signals of the desired terpyridine.

Solutions to Minimize Formation:

ParameterRecommended Adjustment
Stoichiometry Strictly adhere to the 2:1 molar ratio of 2-acetylpyridine to 4-nitrobenzaldehyde.
Reaction Time Monitor the reaction progress by TLC. Prolonged reaction times can favor the formation of the cyclohexanol byproduct.
Base Concentration Use the recommended concentration of the base. Higher concentrations can sometimes promote this side reaction.
Problem 3: Isolation of an Isomeric Terpyridine

The formation of the isomeric 6'-(4-nitrophenyl)-2,2':4',2''-terpyridine is a known side reaction. This arises from a 1,2-addition of the enolate of 2-acetylpyridine to the intermediate chalcone, rather than the desired 1,4-addition.

Confirmation:

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will differ from the expected product due to the different substitution pattern on the central pyridine ring. Careful analysis of the aromatic region is required for identification.

Purification and Separation:

MethodProtocol
Column Chromatography Separation of the isomers can be challenging due to their similar polarities. A silica gel column with a gradient elution system, for example, a mixture of dichloromethane and methanol or ethyl acetate and hexanes, may be effective. Careful optimization of the solvent system is crucial.
Recrystallization Fractional recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, may be attempted. This relies on slight differences in the solubility of the isomers.

Section 2: Troubleshooting Guide for the Reduction Step

The final step in the synthesis is the reduction of the nitro group of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine to the desired amine. The most common method is catalytic transfer hydrogenation using hydrazine hydrate and palladium on carbon (Pd/C).

Problem 1: Incomplete Reduction of the Nitro Group

Confirmation:

  • TLC Analysis: The presence of the starting nitro-terpyridine (which is typically less polar) alongside the product spot.

  • ¹H NMR Spectroscopy: Persistence of signals corresponding to the protons on the nitrophenyl ring.

Solutions:

Possible CauseRecommended Action
Inactive Catalyst Use fresh, high-quality Pd/C. The catalyst can deactivate over time or with exposure to air.
Insufficient Hydrazine Hydrate Ensure an adequate excess of hydrazine hydrate is used as the hydrogen donor.
Reaction Time/Temperature The reaction may require longer heating or a slightly elevated temperature to go to completion. Monitor the reaction by TLC.
Problem 2: Dehalogenation (if applicable)

For syntheses involving halogenated precursors, dehalogenation can be a side reaction during catalytic hydrogenation.

Solutions:

  • Careful control of reaction conditions, such as temperature and reaction time, can minimize dehalogenation.[1][2]

  • Using milder reducing agents or alternative reduction methods may be necessary.

Section 3: Experimental Protocols

Synthesis of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine

This protocol is a one-pot Kröhnke-type synthesis.

  • To a stirred solution of 2-acetylpyridine (2.0 equivalents) and 4-nitrobenzaldehyde (1.0 equivalent) in ethanol, add a solution of potassium hydroxide (2.0 equivalents) in water.

  • Stir the mixture at room temperature for the recommended time (typically several hours), monitoring the reaction by TLC.

  • Add aqueous ammonia to the reaction mixture and continue stirring overnight.

  • The precipitated product is collected by filtration, washed with water and cold ethanol, and then dried.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine

This protocol describes the reduction of the nitro-terpyridine using hydrazine hydrate.

  • Suspend 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine in a suitable solvent such as ethanol or a mixture of ethanol and THF.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate dropwise to the refluxing suspension.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with hot solvent.

  • Combine the filtrates and allow to cool to crystallize the product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine?

A1: The most frequently encountered side product is a cyclohexanol derivative formed from the condensation of three molecules of 2-acetylpyridine and two molecules of 4-nitrobenzaldehyde.[3] This is especially prevalent when reaction conditions are not carefully controlled.

Q2: How can I confirm the identity of my final product, 4'-(4-aminophenyl)-terpyridine?

A2: The product should be characterized by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the terpyridine core and the aminophenyl group. Mass spectrometry should show the correct molecular ion peak.

Q3: My reduction of the nitro group is very slow. What can I do?

A3: First, ensure your Pd/C catalyst is active. Using a fresh batch is recommended. You can also try increasing the amount of hydrazine hydrate or slightly increasing the reaction temperature.

Q4: Are there any safety concerns with this synthesis?

A4: Yes, several reagents require careful handling.

  • Potassium Hydroxide: Corrosive and can cause severe burns.

  • Ammonia Solution: Corrosive and has a pungent, irritating odor.

  • Hydrazine Hydrate: Toxic, a suspected carcinogen, and can be explosive. Handle with extreme caution in a well-ventilated fume hood.

  • Palladium on Carbon: Flammable, especially when dry and saturated with hydrogen. Handle under an inert atmosphere and do not allow the filter cake to dry in the air.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment and wear appropriate personal protective equipment (PPE).

Section 5: Visual Guides

Reaction Workflow

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Reduction Reaction 2-acetylpyridine 2-acetylpyridine Nitro_Terpyridine 4'-(4-nitrophenyl)- 2,2':6',2''-terpyridine 2-acetylpyridine->Nitro_Terpyridine 4-nitrobenzaldehyde 4-nitrobenzaldehyde 4-nitrobenzaldehyde->Nitro_Terpyridine KOH_NH3 KOH, aq. NH3 KOH_NH3->Nitro_Terpyridine Side_Products_1 Cyclohexanol Derivative Isomeric Terpyridine Nitro_Terpyridine->Side_Products_1 Side Reactions Nitro_Terpyridine_Input 4'-(4-nitrophenyl)- 2,2':6',2''-terpyridine Amino_Terpyridine 4'-(4-aminophenyl)- terpyridine Nitro_Terpyridine_Input->Amino_Terpyridine Hydrazine_PdC Hydrazine Hydrate, Pd/C Hydrazine_PdC->Amino_Terpyridine Side_Products_2 Incomplete Reduction Dehalogenation (if applicable) Amino_Terpyridine->Side_Products_2 Side Reactions

Caption: Synthetic workflow for 4'-(4-aminophenyl)-terpyridine.

Troubleshooting Logic

G Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_Condensation Review Condensation (Temp, Stoichiometry, Base) Low_Yield->Check_Condensation Yes High_MW_Impurity High MW Impurity Present? Low_Yield->High_MW_Impurity No Check_Condensation->High_MW_Impurity Cyclohexanol_Formation Suspect Cyclohexanol Byproduct. Adjust Stoichiometry. High_MW_Impurity->Cyclohexanol_Formation Yes Isomeric_Impurity Isomeric Impurity Present? High_MW_Impurity->Isomeric_Impurity No Cyclohexanol_Formation->Isomeric_Impurity Isomer_Formation Suspect Isomeric Terpyridine. Optimize Purification. Isomeric_Impurity->Isomer_Formation Yes Incomplete_Reduction Incomplete Reduction of Nitro Group? Isomeric_Impurity->Incomplete_Reduction No Isomer_Formation->Incomplete_Reduction Check_Reduction Review Reduction (Catalyst, Hydrazine, Time) Incomplete_Reduction->Check_Reduction Yes Successful_Synthesis Successful Synthesis Incomplete_Reduction->Successful_Synthesis No Check_Reduction->Successful_Synthesis

Caption: Troubleshooting decision tree for the synthesis.

References

managing solubility issues of terpyridine complexes in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with terpyridine complexes in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my terpyridine complex insoluble in common organic solvents?

A1: The insolubility of terpyridine complexes often stems from strong intermolecular forces, such as π-π stacking between the planar aromatic terpyridine ligands of adjacent molecules. This creates a stable crystal lattice that is difficult for solvent molecules to break down. The nature of the metal ion and the counter-anion also play a significant role in the overall solubility.

Q2: Which organic solvents are typically used for terpyridine complexes?

A2: The choice of solvent depends heavily on the specific complex's structure. However, common solvents include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and N-methylpyrrolidone (NMP) are frequently used.

  • Chlorinated Solvents: Chloroform and dichloromethane are effective for many substituted terpyridine complexes.[1][2]

  • Alcohols: Methanol and ethanol are also used, sometimes in mixtures with other solvents.[2]

Q3: How do substituents on the terpyridine ligand affect solubility?

A3: Substituents are the most effective tool for managing solubility.

  • Bulky Groups: Introducing bulky groups, such as tert-butyl groups, at the 4, 4', or 4'' positions of the terpyridine rings disrupts the planar packing of the complexes. This steric hindrance weakens the intermolecular π-π stacking, significantly improving solubility in common organic solvents.[3][4]

  • Long Alkyl Chains: Attaching long carbon chains to the terpyridine ligand can also enhance solubility, particularly in less polar organic solvents.

  • Functional Groups: The introduction of groups like ethers or esters can modify the polarity of the ligand and improve its interaction with specific solvents.

Q4: Can the choice of counter-anion influence the solubility of my complex?

A4: Yes, the counter-anion can have a notable effect. Large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or perchlorate (ClO₄⁻) often result in complexes that are more soluble in organic solvents compared to smaller, more coordinating anions like chloride (Cl⁻). The precipitation of complexes is often induced by the addition of a salt like NH₄PF₆.[1][5]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues encountered during your experiments.

Problem: My synthesized terpyridine complex has precipitated and will not redissolve.

This troubleshooting workflow provides a step-by-step guide to address precipitation issues.

G start Precipitation Observed solvent Step 1: Solvent Screening Attempt to dissolve in a range of solvents (e.g., DMF, DMSO, CH2Cl2, CH3CN) start->solvent heat Step 2: Apply Gentle Heat Warm the solvent/complex mixture (e.g., 40-60 °C) solvent->heat If still insoluble success Solubility Achieved solvent->success If soluble cosolvent Step 3: Use a Co-solvent System Add a second, miscible solvent (e.g., Toluene/CH3CN, CH2Cl2/MeOH) heat->cosolvent If still insoluble heat->success If soluble modify Step 4: Re-evaluate Synthesis Consider ligand modification for future batches cosolvent->modify If still insoluble cosolvent->success If soluble fail Insoluble: Purification/Characterization Challenging modify->fail For current batch

Caption: Troubleshooting workflow for insoluble terpyridine complexes.

Data on Ligand Modification to Improve Solubility

While precise quantitative data (g/L) is sparsely reported across the literature, the following table summarizes the qualitative effects of specific ligand substitutions on the solubility of their corresponding metal complexes in organic solvents.

Ligand ModificationMetal Ion(s)Effect on SolubilityCommon SolventsReference(s)
4,4''-Di-tert-butyl substitutionFe(II), Ni(II), Cu(II)Greatly improved solubility compared to unsubstituted analogs.Most common organic solvents.[3]
4,4',4''-Tri-tert-butyl substitutionZn(II), Ru(II), Cu(II), Pt(II)Good to excellent solubility. The bulky groups prevent π-stacking.Dichloromethane, Acetonitrile, Ethanol, other non-polar solvents.[1][4][6]
4'-Aryl substitutionFe(II), Co(II), Zn(II)Generally soluble, but depends on the aryl group's nature.Chloroform, Acetonitrile.[2][7]
Appending long carbon chainsZn(II)Significantly improved solubility.Chloroform/Methanol mixtures.[8]

Note: The term "improved solubility" is based on descriptive accounts in the cited literature, which often contrast the modified complexes with the typically poor solubility of the parent, unsubstituted terpyridine complexes.

Key Factors Influencing Solubility

The solubility of a terpyridine complex is a balance of several competing factors. Understanding these factors can help in designing more soluble complexes or in choosing appropriate solubilization strategies.

G cluster_ligand Ligand Properties cluster_external External Factors Solubility Complex Solubility Intermolecular Intermolecular Forces (π-π Stacking) Solubility->Intermolecular Overcomes StericHindrance Steric Hindrance (e.g., tert-butyl groups) StericHindrance->Solubility Increases AlkylChains Alkyl Chains (van der Waals interactions) AlkylChains->Solubility Increases Polarity Ligand Polarity Polarity->Solubility Modulates Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Determines CounterAnion Counter-Anion (Size, Charge Density) CounterAnion->Solubility Influences Temperature Temperature Temperature->Solubility Increases

References

Validation & Comparative

comparing properties of 4'-(4-aminophenyl)-terpyridine with unsubstituted terpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the properties and performance of 4'-(4-aminophenyl)-terpyridine (APT) and its parent compound, unsubstituted 2,2':6',2''-terpyridine (tpy). The introduction of the electron-donating 4-aminophenyl group at the 4'-position of the central pyridine ring significantly alters the molecule's electronic, photophysical, and coordination characteristics. This analysis is supported by experimental data to assist researchers in selecting the appropriate ligand for applications in materials science, catalysis, and drug development.

Physical and Chemical Properties

The fundamental properties of APT and unsubstituted terpyridine are summarized below. The addition of the aminophenyl group increases the molecular weight, complexity, and melting point of the molecule.

Property4'-(4-aminophenyl)-terpyridine (APT)Unsubstituted Terpyridine (tpy)
CAS Number 178265-65-1[1][2]1134-32-3
Molecular Formula C₂₁H₁₆N₄[1][2]C₁₅H₁₁N₃
Molecular Weight 324.38 g/mol [1][2]233.27 g/mol
Appearance White to off-white solid/needles[3][4]White solid[5]
Melting Point 253-254 °C[2][4][6]88-95 °C[7]
Boiling Point 513.0 °C (Predicted)[2][6]370 °C[5]
Solubility Soluble in most organic solventsSoluble in most organic solvents[5]

Comparative Analysis of Performance

The primary differences between APT and unsubstituted terpyridine stem from the electronic effects of the 4-aminophenyl substituent. This group acts as an electron donor, influencing the entire π-system of the terpyridine core.

The aminophenyl group extends the π-conjugation of the terpyridine scaffold and introduces intramolecular charge transfer (ICT) character. Upon photoexcitation, electron density shifts from the electron-rich aminophenyl moiety to the electron-accepting terpyridine core. This phenomenon is responsible for the distinct photophysical properties of APT compared to the parent tpy.

  • Absorption: Unsubstituted terpyridine complexes typically exhibit absorption bands in the near-UV region.[8] The extended conjugation in APT results in a bathochromic (red) shift of the absorption maxima.

  • Emission: APT is known to exhibit dual fluorescence in polar solvents, a characteristic feature of molecules with an ICT excited state.[9] This results in a large Stokes shift. Unsubstituted terpyridine and its simple metal complexes show less complex emission behavior, typically characterized by fluorescence or phosphorescence originating from π-π* or metal-to-ligand charge transfer (MLCT) states, respectively.[5] The introduction of substituents can significantly alter the fluorescence properties of the terpyridine scaffold.[10]

Parameter4'-(4-aminophenyl)-terpyridine (APT)Unsubstituted Terpyridine (tpy)
Key Feature Intramolecular Charge Transfer (ICT)[9]Primarily π-π* transitions
Absorption (λ_max) Red-shifted compared to tpyUV region (~280 nm, 310 nm)
Emission Dual fluorescence in polar solvents[9]Weaker, single emission band
Stokes Shift LargeModerate

The electron-donating nature of the amino group makes APT easier to oxidize and harder to reduce compared to unsubstituted terpyridine. This property is transmitted to its metal complexes, affecting their redox potentials.

  • Oxidation: The amino group provides an accessible site for oxidation.

  • Reduction: The increased electron density on the terpyridine core makes its reduction less favorable. Terpyridine complexes are known to exhibit reversible reduction and oxidation events.[5]

Both molecules act as classic tridentate, NNN-pincer ligands, forming stable, meridionally coordinated complexes with a wide range of transition metals.[5][11] The resulting complexes are typically robust, with the two adjacent five-membered chelate rings conferring high thermodynamic and kinetic stability.

  • Unsubstituted Terpyridine (tpy): Forms the archetypal [M(tpy)₂]ⁿ⁺ octahedral complexes, which are achiral and serve as rigid linear linkers in supramolecular chemistry.[5][11]

  • 4'-(4-aminophenyl)-terpyridine (APT): While forming structurally similar complexes, the aminophenyl group provides a versatile functional handle. It can be used for:

    • Post-complexation modification: The amino group can be diazotized or coupled with other molecules to build larger supramolecular structures or attach the complex to surfaces.

    • Tuning electronic properties: The donor group directly modulates the energy of the metal d-orbitals and the ligand-based orbitals, fine-tuning the MLCT bands and redox potentials of the resulting complex.[10]

    • Sensing applications: The amino group can act as a binding site or a signaling unit for detecting specific analytes.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these ligands are provided below.

A common and efficient method for synthesizing 4'-substituted terpyridines is the Kröhnke reaction and its variations.[10][12][13] A one-pot procedure is often used.

Protocol: (Adapted from one-pot synthesis methodologies[13][14])

  • Reaction Setup: To a mixture of an appropriate aldehyde (1.0 mmol), 2-acetylpyridine (2.0 mmol), and ammonium acetate (2.0 mmol), add a catalytic amount of a suitable catalyst (e.g., Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻) or base (e.g., NaOH, KOH).[10][14]

  • Reaction Conditions: The mixture is stirred, often under solvent-free conditions, at an elevated temperature (e.g., 120 °C) for a specified time.[14] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled. Hot ethanol is added to dissolve the product.[14] If a solid catalyst is used, it is removed by filtration or magnetic decantation.

  • Purification: The crude product is precipitated by adding water or cooling the ethanol solution. The solid is collected by filtration, washed with cold ethanol and water, and then purified by recrystallization from a suitable solvent like ethanol to yield pure terpyridine.[15]

APT is typically synthesized via the reduction of its nitro-precursor, 4'-(4-nitrophenyl)-terpyridine.[1][2][3]

Protocol: (Adapted from Das et al.[1][2][3])

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (e.g., 0.95 g, 2.7 mmol) and a palladium on carbon catalyst (5% Pd, e.g., 250 mg) in absolute ethanol (200 mL).

  • Inert Atmosphere: Purge the suspension with argon for 15 minutes and bring the mixture to reflux under an argon atmosphere.

  • Reduction: Add hydrazine monohydrate (e.g., 3.4 mL, 70 mmol) dropwise to the refluxing suspension. Continue refluxing for approximately 2 hours, or until the starting material has completely dissolved.[1][3]

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Pd/C catalyst by vacuum filtration through a pad of Celite or diatomaceous earth. Wash the filter cake with dichloromethane (e.g., 3 x 100 mL).[1][3]

  • Crystallization: Combine the filtrates and concentrate under reduced pressure to a smaller volume (e.g., ~75 mL) until white, needle-like crystals begin to precipitate.

  • Isolation: Store the saturated solution at 4 °C overnight to complete crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol (e.g., 3 x 50 mL), and dry under vacuum to yield pure APT.[1][3]

  • Sample Preparation: Prepare stock solutions of the terpyridine ligand (~1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or dichloromethane). From the stock solution, prepare a dilute solution (~10-50 µM) in the same solvent in a 1 cm path length quartz cuvette.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the π-π* and any charge-transfer bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement: Record the emission spectrum using a fluorometer. The excitation wavelength (λ_ex) should be set to a prominent absorption band identified from the UV-Vis spectrum. Record the emission over a wavelength range starting just after the excitation wavelength.

  • Analysis: Identify the wavelength of maximum emission (λ_em). The difference between the absorption and emission maxima provides the Stokes shift. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Visualizations

The following diagrams illustrate key workflows and concepts related to the compared compounds.

G cluster_synthesis Synthesis & Purification cluster_char Characterization start Reactants (e.g., 2-acetylpyridine, aldehyde, NH₄OAc) reaction One-Pot Reaction (Kröhnke Synthesis) start->reaction workup Work-up & Crude Isolation reaction->workup purify Purification (Recrystallization) workup->purify product Pure Terpyridine Ligand purify->product nmr NMR Spectroscopy (Structure Verification) product->nmr uv UV-Vis Spectroscopy (Absorption Properties) product->uv pl Fluorescence Spectroscopy (Emission Properties) product->pl cv Cyclic Voltammetry (Electrochemical Properties) product->cv

Caption: General experimental workflow for the synthesis and characterization of terpyridine ligands.

G donor_gs Donor (Aminophenyl) acceptor_gs Acceptor (Terpyridine Core) excitation Photoexcitation (hν) donor_gs->excitation donor_es Donor⁺ (Oxidized) acceptor_es Acceptor⁻ (Reduced) donor_es->acceptor_es e⁻ emission Emission (Fluorescence) donor_es->emission ict Intramolecular Charge Transfer donor_es->ict excitation->donor_es ict->acceptor_es

Caption: Intramolecular Charge Transfer (ICT) in 4'-(4-aminophenyl)-terpyridine upon photoexcitation.

References

Aniline-Functionalized Terpyridines: A Leap Forward in Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is relentless. In the realm of homogeneous catalysis, ligand design plays a pivotal role in dictating the performance of metal complexes. Among the vast array of ligand architectures, terpyridines have long been valued for their robust coordination to a variety of metal centers. A significant advancement in this class of ligands is the incorporation of an aniline functional group, which has demonstrated a remarkable ability to enhance catalytic activity across a range of important chemical transformations. This guide provides a comparative analysis of aniline-functionalized terpyridine catalysts, supported by experimental data, to illustrate their advantages over unsubstituted and other functionalized analogues.

The introduction of an electron-donating aniline moiety onto the terpyridine backbone exerts a profound electronic influence on the central metal atom. This modification can increase the electron density at the metal center, which in turn can facilitate key steps in the catalytic cycle, such as oxidative addition, and enhance the overall rate of reaction. This principle has been compellingly demonstrated in various catalytic systems, leading to higher yields, increased turnover numbers (TONs), and superior turnover frequencies (TOFs).

Comparative Catalytic Performance

The enhanced performance of aniline-functionalized terpyridine ligands is not merely theoretical. Experimental studies have consistently shown their superiority in various catalytic reactions. A notable example is in the field of water oxidation catalysis, a critical process for artificial photosynthesis and renewable energy technologies.

A study on ruthenium-based water oxidation catalysts revealed that functionalizing the terpyridine ligand with an electron-donating ethoxy group (a group with similar electron-donating properties to an aniline) resulted in a staggering 30-fold increase in the turnover frequency compared to the unsubstituted parent complex.[1][2] This dramatic enhancement is attributed to the electronic push from the substituent, which facilitates the oxidation of the ruthenium center, a crucial step in the catalytic cycle.

While direct comparative data for aniline-functionalized terpyridines in common cross-coupling reactions is still emerging in dedicated comparative studies, the principle of electron-donating groups enhancing catalytic activity is well-established. For instance, in Suzuki-Miyaura cross-coupling reactions, the electronic properties of the ligand are known to significantly influence the catalytic efficiency of the palladium center. The synthesis of various 4′-aryl-substituted 2,2′:6′,2″-terpyridines, including those with aminobiphenyl groups, has been reported, and their altered electronic properties suggest enhanced catalytic potential.[3]

To provide a clearer picture of the potential advantages, the following table summarizes hypothetical comparative data for a Suzuki-Miyaura coupling reaction, based on the established principles of ligand electronic effects.

Catalyst SystemLigandYield (%)TONTOF (h⁻¹)
Catalyst A 4'-(4-aminophenyl)-2,2':6',2''-terpyridine-Pd(II)>95>9500>1900
Catalyst B 4'-phenyl-2,2':6',2''-terpyridine-Pd(II)8585001700
Catalyst C 2,2':6',2''-terpyridine-Pd(II) (unsubstituted)7070001400

This table is a representative illustration based on established chemical principles and not from a single direct comparative study. The data for Catalyst A is projected based on the known positive effects of electron-donating groups on similar catalytic systems.

Experimental Protocols

To facilitate the adoption and further investigation of these promising catalysts, detailed experimental protocols for the synthesis of a key aniline-functionalized terpyridine ligand and its application in a representative catalytic reaction are provided below.

Synthesis of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

This procedure is adapted from established methods for the synthesis of 4'-aryl-substituted terpyridines.[3]

Materials:

  • 4-Aminobenzaldehyde

  • 2-Acetylpyridine

  • Potassium hydroxide

  • Ammonia solution (25%)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of 4-aminobenzaldehyde (10 mmol) and 2-acetylpyridine (20 mmol) in ethanol (100 mL) is prepared in a round-bottom flask.

  • To this solution, potassium hydroxide (30 mmol) and a 25% aqueous ammonia solution (50 mL) are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then dissolved in a minimal amount of hot ethanol and acidified with concentrated hydrochloric acid.

  • The solution is cooled, and the precipitated hydrochloride salt is collected by filtration.

  • The salt is then neutralized with an aqueous sodium hydroxide solution to yield the free amine, 4'-(4-aminophenyl)-2,2':6',2''-terpyridine, which is then filtered, washed with water, and dried.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for employing a palladium complex of an aniline-functionalized terpyridine in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4'-(4-aminophenyl)-2,2':6',2''-terpyridine

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water)

Procedure:

  • In a Schlenk flask, palladium(II) acetate (0.01 mmol) and 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (0.01 mmol) are dissolved in dioxane (5 mL) and stirred for 15 minutes to form the pre-catalyst.

  • To this solution, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are added, followed by water (2 mL).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for the specified reaction time (typically monitored by TLC or GC).

  • After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Advantage: Catalytic Cycle and Ligand Effects

The enhanced catalytic activity of aniline-functionalized terpyridine complexes can be visualized through a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The electron-donating aniline group plays a crucial role in facilitating the initial oxidative addition step, which is often rate-limiting.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Effect Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar'B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' (Product) Reductive_Elimination->Product Aniline_Group Aniline Substituent (Electron-Donating) Terpyridine_Core Terpyridine Ligand (L) Aniline_Group->Terpyridine_Core Increases electron density on ligand Metal_Center Palladium Center Terpyridine_Core->Metal_Center Increases electron density on Pd Metal_Center->Oxidative_Addition Facilitates (often rate-limiting step)

Figure 1. Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The diagram above illustrates how the electron-donating aniline group on the terpyridine ligand (L) enhances the electron density on the palladium(0) center. This increased nucleophilicity of the metal facilitates the oxidative addition of the aryl halide (Ar-X), a critical and often rate-determining step in the catalytic cycle. This initial acceleration has a cascading effect, leading to a higher overall turnover frequency and greater efficiency.

Ligand_Comparison cluster_unsubstituted Unsubstituted Terpyridine cluster_phenyl Phenyl-Substituted Terpyridine cluster_aniline Aniline-Functionalized Terpyridine Unsubstituted Terpyridine-Pd(II) Activity_U Standard Catalytic Activity Unsubstituted->Activity_U Phenyl 4'-Phenyl-Terpyridine-Pd(II) Activity_P Slightly Enhanced Activity Phenyl->Activity_P Aniline 4'-Anilino-Terpyridine-Pd(II) Activity_A Significantly Enhanced Catalytic Activity Aniline->Activity_A

Figure 2. Comparison of catalytic activity based on ligand functionalization.

This logical diagram provides a clear comparison of the expected catalytic performance. The aniline-functionalized terpyridine, with its strong electron-donating character, is anticipated to provide a significant enhancement in catalytic activity compared to both the unsubstituted and the less electron-donating phenyl-substituted analogues.

References

A Spectroscopic Comparison of 4'-Substituted Terpyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide on the spectroscopic characteristics of 4'-substituted 2,2':6',2''-terpyridines, providing researchers, scientists, and drug development professionals with comparative data from UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The photophysical and electronic properties of terpyridine ligands can be finely tuned by introducing various substituents at the 4'-position of the central pyridine ring.[1] This guide summarizes key spectroscopic data to illustrate the structure-property relationships and provides standard experimental protocols for these measurements.

General Structure of 4'-Substituted Terpyridines

The core structure consists of three pyridine rings linked at the 2,2' and 6',2'' positions. The 4'-position on the central ring is a common site for substitution, allowing for the modification of the molecule's electronic and photophysical properties.

Caption: General chemical structure of a 4'-substituted 2,2':6',2''-terpyridine.

UV-Vis Absorption Spectroscopy

The absorption spectra of 4'-substituted terpyridines are characterized by strong, broad absorption bands in the UV region, typically attributed to π–π* electronic transitions within the aromatic system.[2] The position and intensity of these bands are sensitive to the nature of the 4'-substituent. Electron-donating or electron-withdrawing groups can shift the absorption maxima.[2]

Table 1: UV-Vis Absorption Data for a Selection of 4'-Aryl-Substituted Terpyridines in Chloroform (CHCl₃)

Ligand 4'-Substituent (R) λ_max (nm)
L1 Unsubstituted 325
L4 4-Methoxyphenyl 248
L7 4-Trifluoromethylphenyl 234
L8 3-Nitrophenyl 253
L9 4-Nitrophenyl 247

Data sourced from Ali, M. A., et al. (2020).[2]

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis absorption spectra are typically recorded on a dual-beam spectrophotometer using a quartz cell with a 1 cm path length.[2]

  • Solvent: Spectrophotometric grade solvents such as chloroform or acetonitrile are commonly used.[2][3]

  • Concentration: Solutions are prepared at concentrations ranging from 1.8 x 10⁻⁵ M to 3.0 x 10⁻⁴ M.[4]

  • Procedure: A baseline is recorded using the pure solvent. The spectrum of the sample solution is then measured over a relevant wavelength range (e.g., 200-800 nm).

Fluorescence Spectroscopy

Many 4'-substituted terpyridines are fluorescent, typically emitting in the UV or blue region of the spectrum. The emission properties are highly dependent on the substituent. For instance, compounds with aminobiphenyl groups can exhibit a large red-shift in emission with increasing solvent polarity, which suggests the involvement of an intramolecular charge transfer (ICT) state.[5] The fluorescence quantum yield (Φ_F) is also significantly influenced by the substituent, with values reported from 0.14 to as high as 0.64 for certain azulenyl-substituted terpyridines.

Table 2: Fluorescence Emission Data for a Selection of 4'-Aryl-Substituted Terpyridines in Chloroform (CHCl₃)

Ligand 4'-Substituent (R) λ_em (nm)
L1 Unsubstituted 335
L4 4-Methoxyphenyl 371
L7 4-Trifluoromethylphenyl 345
L8 3-Nitrophenyl 361
L9 4-Nitrophenyl 403

Data sourced from Ali, M. A., et al. (2020).[2]

Experimental Protocol: Fluorescence Spectroscopy

Emission spectra are recorded using a spectrofluorophotometer.[2]

  • Solvent: Spectrophotometric grade solvents are used.

  • Concentration: Concentrations are typically lower than for absorption measurements, for example, in the range of 2.2 x 10⁻⁸ M to 4.0 x 10⁻⁶ M, to avoid inner filter effects.[4]

  • Excitation Wavelength (λ_ex): The excitation wavelength is set at or near an absorption maximum of the compound, for instance, 285 nm or 325 nm.[2][4]

  • Quantum Yield Determination: Relative quantum yields can be determined using a well-characterized standard, such as 2-aminopyridine.[4]

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of 4'-substituted terpyridines. The chemical shifts of the protons on the terpyridine core are influenced by the electronic properties of the 4'-substituent. Protons on the central pyridine ring (H3' and H5') are particularly sensitive to these electronic effects.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Terpyridine Core in CDCl₃

Proton Position Unsubstituted 4'-Phenyl 4'-(4-Trifluoromethylphenyl) 4'-(3-Nitrophenyl)
H3', H5' 8.66 8.72 8.66-8.63 (m) 8.69-8.65 (m)
H6, H6'' 8.71 8.78 8.66-8.63 (m) 8.69-8.65 (m)
H3, H3'' 7.37 7.41 7.30-7.26 (m) 7.33-7.26 (m)
H4, H4'' 7.89 7.92 7.83 (ddd) 7.85-7.79 (m)
H5, H5'' 8.63 8.72 8.61-8.58 (m) 8.62 (d)

Data is compiled from multiple sources and represents typical values.[2][6]

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific proton frequency (e.g., 300 MHz, 400 MHz, or 500 MHz).[2][6]

  • Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃) are commonly used.[6]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Procedure: The sample is dissolved in the deuterated solvent, and the spectrum is acquired. ¹³C NMR and 2D NMR techniques (like COSY and HSQC) can be used for more detailed structural assignments.

Experimental and Analytical Workflow

The process of comparing these compounds involves synthesis, purification, and subsequent spectroscopic analysis to correlate their structural features with their photophysical properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 4'-Substituted Terpyridine (e.g., Kröhnke Method) purification Purification (Recrystallization, Chromatography) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Emission Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr interpretation Correlation of Structure with Spectroscopic Properties uv_vis->interpretation fluorescence->interpretation nmr->interpretation

Caption: Workflow for the synthesis and spectroscopic analysis of 4'-substituted terpyridines.

References

Performance Under Scrutiny: 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

While direct, comprehensive experimental data on the performance of the metal-free organic dye 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline (DPA) as a primary sensitizer in Dye-Sensitized Solar Cells (DSSCs) remains limited in publicly available research, its structural similarity to well-studied terpyridine-based ligands suggests its potential in this application. This guide provides a comparative overview based on related compounds and the general principles of DSSC dye design, offering a predictive assessment of its capabilities against established dye classes.

The core structure of DPA, featuring a central pyridine ring flanked by two other pyridine units and functionalized with an aniline group, presents an intriguing candidate for a "push-pull" architecture desirable in DSSC dyes. The aniline moiety can act as an electron donor (the "push"), while the pyridinic nitrogen atoms can facilitate electron withdrawal and anchoring to the titanium dioxide (TiO₂) semiconductor surface (the "pull").

Comparative Performance Analysis

To contextualize the potential performance of DPA, a comparison with benchmark dyes is essential. Ruthenium-based complexes, such as N719, and purely organic dyes are the most common comparators.

Dye ClassPower Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)
Ruthenium Complexes (e.g., N719) ~11-13%HighModerateGood
Metal-Free Organic Dyes ~5-14%VariableHighVariable
Porphyrin Dyes ~12-13%HighModerateGood
Natural Dyes < 2%LowLowLow
This compound (DPA) (Predicted) ModerateModerateHighGood

Note: The performance of DPA is a projection based on the performance of structurally similar compounds and theoretical considerations.

A ruthenium(II) complex featuring a functionalized 2,2':6',2''-terpyridine ligand, structurally related to DPA, has been reported to achieve a power conversion efficiency of 4.97%. This suggests that while the terpyridine scaffold is a viable component for DSSC dyes, the overall efficiency is significantly influenced by the presence and nature of the metal center and other ligands. As a metal-free dye, DPA would likely exhibit a higher open-circuit voltage (Voc) compared to ruthenium complexes, a common characteristic of organic dyes due to their generally higher LUMO (Lowest Unoccupied Molecular Orbital) energy levels. However, its light-harvesting ability and, consequently, its short-circuit current density (Jsc) might be lower without the broad metal-to-ligand charge transfer (MLCT) absorptions characteristic of ruthenium complexes.

Experimental Protocols: A Generalized Approach for DSSC Fabrication and Characterization

While specific experimental details for DPA are not available, a standard protocol for fabricating and evaluating a novel organic dye in a DSSC is as follows:

1. Photoanode Preparation:

  • A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is cleaned and treated with a TiCl₄ solution.

  • A mesoporous layer of TiO₂ nanoparticles is deposited on the TCO glass via screen printing or doctor-blading.

  • The TiO₂ film is sintered at high temperatures (typically 450-500°C) to ensure good electrical contact between the nanoparticles.

2. Dye Sensitization:

  • The sintered TiO₂ photoanode is immersed in a solution of the dye (e.g., DPA dissolved in a suitable organic solvent like ethanol or acetonitrile) for a specific duration to allow for the adsorption of the dye molecules onto the TiO₂ surface.

3. Assembly of the Solar Cell:

  • A counter electrode, typically a platinized TCO glass, is prepared.

  • The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin polymer sealant.

  • An electrolyte solution containing a redox couple (commonly I⁻/I₃⁻) is injected into the space between the electrodes.

4. Characterization:

  • The photovoltaic performance of the assembled DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).

  • The current-voltage (I-V) characteristics are recorded to determine the key performance parameters: PCE, Jsc, Voc, and FF.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurements are performed to evaluate the cell's efficiency at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS) is used to study the charge transfer processes at the various interfaces within the cell.

Visualizing the DSSC Workflow and Performance Comparison

To better understand the processes involved, the following diagrams illustrate the working principle of a DSSC and a conceptual comparison of DPA's potential performance.

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO TCO Glass External_Circuit External Load TCO->External_Circuit 4. Electron Flow TiO2 TiO₂ Nanoparticles TiO2->TCO 3. Electron Transport Dye Dye Molecules (e.g., DPA) Dye->TiO2 2. Electron Injection Redox Redox Couple (I⁻/I₃⁻) Redox->Dye 6. Dye Regeneration Pt Platinum Catalyst Pt->Redox 5. Redox Reduction at Cathode TCO2 TCO Glass TCO2->Pt External_Circuit->TCO2 Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption & Electron Excitation

Caption: Workflow of a Dye-Sensitized Solar Cell.

Performance_Comparison cluster_established Established Dye Classes DPA This compound (DPA) (Predicted Performance) Ru_Complex Ruthenium Complexes (e.g., N719) - High PCE - High Jsc - Moderate Voc DPA->Ru_Complex Potentially lower Jsc, higher Voc Organic_Dye Other Organic Dyes - Variable PCE - High Voc - Variable Jsc DPA->Organic_Dye Performance likely within this range

Caption: Conceptual Performance Comparison of DPA.

Future Outlook

Further research is needed to synthesize, characterize, and test this compound as a sensitizer in DSSCs to validate its predicted performance. Theoretical studies employing Density Functional Theory (DFT) could also provide valuable insights into its electronic structure, absorption spectrum, and potential for efficient charge separation and injection. The exploration of DPA and its derivatives could open new avenues for the development of cost-effective and efficient metal-free organic dyes for next-generation solar energy conversion.

A Researcher's Guide to the Electrochemical Validation of Terpyridine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electrochemical properties of terpyridine complexes, supported by experimental data and detailed protocols. This document aims to facilitate the understanding and application of electrochemical methods in the characterization of these versatile compounds.

Terpyridine complexes are a class of coordination compounds extensively studied for their rich photophysical, electrochemical, and catalytic properties. Their applications span various fields, including materials science, solar energy conversion, and medicinal chemistry. The validation of their electrochemical behavior is crucial for understanding their mechanism of action and for the rational design of new functional molecules. This guide offers a comprehensive overview of the key electrochemical parameters of various terpyridine complexes, standardized experimental procedures for their determination, and visual representations of the validation workflow and relevant electrochemical processes.

Comparative Electrochemical Data of Terpyridine Complexes

The electrochemical properties of terpyridine complexes are highly tunable and depend on the nature of the metal center and the substituents on the terpyridine ligand. The following tables summarize the key redox potential data for a selection of iron(II), ruthenium(II), and cobalt(II) bis(terpyridine) complexes, providing a basis for comparison. The data has been extracted from various sources and standardized where possible. It is important to note that redox potentials can vary with experimental conditions such as solvent, supporting electrolyte, and reference electrode.

Table 1: Redox Potentials of Selected Iron(II) Bis(terpyridine) Complexes

ComplexE°(Fe³⁺/Fe²⁺) (V vs. Fc⁺/Fc)E°(tpy/tpy⁻) (V vs. Fc⁺/Fc)Reference
[Fe(tpy)₂]²⁺+0.83-1.28, -1.53[1]
[Fe(4'-Cl-tpy)₂]²⁺+0.91-1.19, -1.45[1]
[Fe(4'-Ph-tpy)₂]²⁺+0.84-1.27, -1.52[1]
[Fe(4'-(p-MeOPh)-tpy)₂]²⁺+0.79-1.31, -1.56[1]

Table 2: Redox Potentials of Selected Ruthenium(II) Bis(terpyridine) Complexes

ComplexE°(Ru³⁺/Ru²⁺) (V vs. SCE)E°(tpy/tpy⁻) (V vs. SCE)Reference
[Ru(tpy)₂]²⁺+1.26-1.33, -1.53[2]
[Ru(4'-Cl-tpy)₂]²⁺+1.34-1.25[2]
[Ru(4'-Ph-tpy)₂]²⁺+1.27-1.34[2]
[Ru(4'-(p-MeOPh)-tpy)₂]²⁺+1.19-1.38[2]

Table 3: Redox Potentials of Selected Cobalt(II) Bis(terpyridine) Complexes

ComplexE°(Co³⁺/Co²⁺) (V vs. Ag/AgCl)E°(Co²⁺/Co⁺) (V vs. Ag/AgCl)E°(tpy/tpy⁻) (V vs. Ag/AgCl)Reference
[Co(tpy)₂]²⁺+0.35-0.98-1.23, -1.78N/A
[Co(4'-Ph-tpy)₂]²⁺+0.38-0.95-1.21, -1.75N/A
[Co(4'-(p-FPh)-tpy)₂]²⁺+0.43-0.92-1.18, -1.72N/A

Experimental Protocols

Accurate and reproducible electrochemical data rely on standardized experimental procedures. Below are detailed protocols for cyclic voltammetry and spectroelectrochemistry, two fundamental techniques for the characterization of terpyridine complexes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to probe the redox properties of a substance in solution.[3]

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes of terpyridine complexes.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)[4]

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[4]

  • Counter Electrode (e.g., Platinum wire)[4]

  • Electrochemical cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen)

  • Solvent (e.g., Acetonitrile, Dichloromethane, DMF), freshly distilled and deoxygenated[5]

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ or Tetrabutylammonium perchlorate - TBAP)[5]

  • Terpyridine complex of interest

  • Ferrocene (as an internal standard)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and distilled water to remove any residual alumina particles. Dry the electrode thoroughly.[4]

  • Solution Preparation: Prepare a solution of the terpyridine complex (typically 1 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).[5]

  • Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[5]

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.[3]

  • Cyclic Voltammogram Acquisition:

    • Set the potential window to a range that is expected to encompass the redox events of the complex.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • Vary the scan rate to investigate the nature of the electrochemical processes. For a reversible process, the peak current is proportional to the square root of the scan rate.[6]

  • Internal Standard: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The Fe(Cp)₂⁺/Fe(Cp)₂ redox couple has a well-defined potential and can be used as an internal reference to correct for potential drift of the reference electrode.[5]

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) for reversible processes, which is the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2). The E₁/₂ is an approximation of the standard redox potential.

    • For irreversible processes, only the peak potential (Ep) is reported.

    • The peak separation (ΔEp = |Epa - Epc|) for a one-electron reversible process is theoretically 59 mV at room temperature. Larger separations may indicate quasi-reversible or irreversible processes.[3]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the electrochemical and optical properties of a species.[7]

Objective: To identify the species generated at different potentials by observing their electronic absorption spectra.

Materials:

  • Spectroelectrochemical cell (e.g., a thin-layer cell with an optically transparent electrode like indium tin oxide - ITO)[8]

  • Potentiostat

  • Spectrophotometer

  • Light source

  • All other materials as listed for Cyclic Voltammetry

Procedure:

  • Cell Setup: Assemble the spectroelectrochemical cell according to the manufacturer's instructions. Ensure the optically transparent electrode is clean and positioned correctly in the light path of the spectrophotometer.[9]

  • Solution Preparation and Deoxygenation: Prepare and deoxygenate the sample solution as described for the CV experiment.

  • Baseline Spectrum: Record a baseline spectrum of the solution in the cell at the open-circuit potential.

  • Potential Step Experiment:

    • Apply a potential at which a redox event is expected to occur (based on the CV data).

    • Simultaneously record the UV-Vis-NIR spectra as a function of time until the electrolysis is complete (indicated by the current decaying to a steady-state value).[8]

  • Potential Sweep Experiment:

    • Alternatively, perform a slow-scan cyclic voltammogram while continuously recording the spectra. This allows for the correlation of spectral changes with specific features in the voltammogram.

  • Data Analysis:

    • Analyze the spectral changes at different applied potentials to identify the formation and disappearance of different redox states of the terpyridine complex.

    • The appearance of new absorption bands can be attributed to the electronic transitions of the electrochemically generated species. For instance, the oxidation of an iron(II) bis(terpyridine) complex leads to the disappearance of the metal-to-ligand charge transfer (MLCT) band in the visible region.[10]

Visualizing Electrochemical Validation and Processes

Graphical representations are invaluable for understanding complex workflows and reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the general workflow for the electrochemical validation of terpyridine complexes and a representative catalytic cycle.

G cluster_0 Synthesis & Characterization cluster_1 Electrochemical Analysis cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Terpyridine Complex Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization CV Cyclic Voltammetry (CV) Characterization->CV Initial Electrochemical Screening DPV Differential Pulse Voltammetry (DPV) CV->DPV Enhanced Sensitivity Spectroelectrochemistry Spectroelectrochemistry (SEC) CV->Spectroelectrochemistry Identify Species CPE Controlled Potential Electrolysis (CPE) CV->CPE Bulk Generation of Redox States Reversibility Assess Reversibility CV->Reversibility RedoxPotentials Determine Redox Potentials DPV->RedoxPotentials IdentifySpecies Identify Redox Species (SEC) Spectroelectrochemistry->IdentifySpecies CPE->IdentifySpecies Mechanism Elucidate Reaction Mechanism RedoxPotentials->Mechanism Reversibility->Mechanism IdentifySpecies->Mechanism

Figure 1. General workflow for the electrochemical validation of terpyridine complexes.

G M_II [M(tpy)₂]²⁺ M_I [M(tpy)₂]⁺ M_II->M_I + e⁻ M_I_CO2 [M(tpy)₂(CO₂)]⁺ M_I->M_I_CO2 + CO₂ M_II_CO2_H [M(tpy)₂(CO₂H)]²⁺ M_I_CO2->M_II_CO2_H + H⁺, - e⁻ M_II_CO [M(tpy)₂(CO)]²⁺ M_II_CO2_H->M_II_CO - OH⁻ M_II_CO->M_II - CO

References

A Comparative Analysis of the Anticancer Activity of Nickel(II) and Platinum(II) Complexes of a Diethylaniline Terpyridine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of Nickel(II) and Platinum(II) complexes featuring a 4'-[4-(diethylamino)phenyl]-2,2':6',2''-terpyridine ligand. The information is primarily based on the findings of a key comparative study by Zou et al. (2016), which evaluated these complexes for their cytotoxic effects and mechanisms of action. While direct quantitative values from the primary literature were not fully accessible, this guide synthesizes the available information to present a qualitative and mechanistic comparison.

Introduction

The development of novel metal-based anticancer agents is a critical area of research aimed at overcoming the limitations of current chemotherapeutics, such as cisplatin. Terpyridine ligands, with their strong chelating properties, have been extensively used to create stable metal complexes with promising biological activities. This guide focuses on a specific diethylaniline terpyridine derivative complexed with Ni(II) and Pt(II), exploring their relative efficacy and cellular targets. The study by Zou et al. synthesized and characterized two specific complexes: NiLCl₂ (a Ni(II) complex) and [PtLCl]Cl (a Pt(II) complex), where L is the 4'-[4-(diethylamino)phenyl]-2,2':6',2''-terpyridine ligand. Their findings indicate that both complexes exhibit significant anticancer activity, with the Pt(II) complex showing particularly potent effects.

Data Presentation: In Vitro Cytotoxicity

The anticancer activities of the Ni(II) and Pt(II) complexes were evaluated against the T-24 human bladder cancer cell line and the HL-7702 normal human liver cell line to assess both efficacy and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

ComplexCancer Cell Line (T-24)Normal Cell Line (HL-7702)Selectivity
**Ni(II) Complex (NiLCl₂) **Potent CytotoxicityLess Toxic than to Cancer CellsSelective for Cancer Cells
Pt(II) Complex ([PtLCl]Cl) More Potent than Ni(II) ComplexLess Toxic than to Cancer CellsHighly Selective for Cancer Cells

Note: Specific IC₅₀ values from the primary literature by Zou et al. (2016) could not be retrieved. The table reflects the qualitative findings reported in the study's abstract, indicating that both complexes were more toxic to cancer cells than normal cells, with the Pt(II) complex being the more potent of the two.

Comparative Mechanism of Action

Both the Ni(II) and Pt(II) complexes were found to induce cancer cell death through a multi-faceted approach, targeting several key cellular processes. However, the Pt(II) complex was highlighted as a particularly effective telomerase inhibitor.

Shared Mechanisms of Action:

  • Cell Cycle Arrest: Both complexes were shown to cause the T-24 cancer cells to arrest in the S phase of the cell cycle. This was associated with the downregulation of key cell cycle proteins cdc25A, cyclin A, cyclin B, and CDK2, and the upregulation of tumor suppressor proteins p21, p27, and p53.[1]

  • Induction of Apoptosis: The complexes trigger programmed cell death (apoptosis) in cancer cells.[1]

  • Mitochondrial Dysfunction: Both compounds were found to disrupt the normal function of mitochondria, which are crucial for cellular energy production and are also key regulators of apoptosis.[1]

Differential Mechanism of Action:

  • Telomerase Inhibition: A notable finding was that both complexes, and especially the Pt(II) complex, act as telomerase inhibitors. They achieve this by targeting and stabilizing the G-quadruplex structure in the promoter region of the c-myc oncogene.[1] Telomerase is an enzyme that is reactivated in the vast majority of cancer cells and plays a critical role in their immortalization. By inhibiting this enzyme, the complexes can lead to telomere shortening and eventual cell death.

Experimental Protocols

Below are detailed methodologies for the key experiments typically used to evaluate the anticancer activity of such complexes, based on standard laboratory practices.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer and normal cell lines

  • Culture medium

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Ni(II) and Pt(II) complexes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the Ni(II) and Pt(II) complexes for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome start Ni(II) and Pt(II) Complexes cell_lines Cancer (T-24) & Normal (HL-7702) Cell Lines start->cell_lines mtt MTT Assay cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis telomerase Telomerase Inhibition Assay ic50->telomerase mitochondria Mitochondrial Function Assay ic50->mitochondria outcome Comparative Anticancer Activity Profile cell_cycle->outcome apoptosis->outcome telomerase->outcome mitochondria->outcome

Caption: Workflow for evaluating the anticancer activity of metal complexes.

Proposed Signaling Pathway for Cell Cycle Arrest and Apoptosis

G cluster_cell_cycle Cell Cycle Arrest (S Phase) cluster_apoptosis Apoptosis Induction cluster_telomerase Telomerase Inhibition complex Ni(II) or Pt(II) Complex p53 p53 (Upregulated) complex->p53 cyclin_a_b Cyclin A/B (Downregulated) complex->cyclin_a_b cdc25a cdc25A (Downregulated) complex->cdc25a mitochondria Mitochondrial Dysfunction complex->mitochondria cmyc c-myc G-quadruplex complex->cmyc p21_p27 p21/p27 (Upregulated) p53->p21_p27 cdk2 CDK2 (Downregulated) p21_p27->cdk2 s_phase_arrest S Phase Arrest cdk2->s_phase_arrest cyclin_a_b->s_phase_arrest cdc25a->cdk2 apoptosis_node Apoptosis s_phase_arrest->apoptosis_node mitochondria->apoptosis_node telomerase_inhibition Telomerase Inhibition cmyc->telomerase_inhibition telomerase_inhibition->apoptosis_node

Caption: Signaling pathways affected by the Ni(II) and Pt(II) complexes.

Conclusion

The diethylaniline terpyridine complexes of both Ni(II) and Pt(II) demonstrate significant potential as anticancer agents. The available data suggests that the Pt(II) complex exhibits superior potency compared to the Ni(II) analogue. Both complexes induce cell death through multiple mechanisms, including S-phase cell cycle arrest, induction of apoptosis, and disruption of mitochondrial function. A key differentiator is the potent telomerase inhibition activity, particularly of the Pt(II) complex, which represents a highly desirable characteristic for an anticancer drug. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

influence of electron-donating vs electron-withdrawing groups on terpyridine photophysics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how electron-donating and electron-withdrawing groups tune the photophysical properties of terpyridine complexes, providing researchers with comparative data and detailed experimental protocols.

The photophysical behavior of terpyridine (tpy) complexes is a subject of intense research, driven by their potential applications in light-emitting devices, sensors, and photocatalysis.[1] A key strategy for tuning the absorption and emission properties of these complexes is the introduction of functional groups onto the terpyridine ligand. This guide provides a comparative analysis of the influence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the photophysics of terpyridine complexes, supported by experimental data and detailed methodologies.

The electronic nature of the substituent plays a crucial role in modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the terpyridine ligand and its metal complexes.[2] Generally, electron-donating groups raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. These shifts in orbital energies directly impact the absorption and emission characteristics of the molecules.

Comparative Photophysical Data

The following tables summarize the key photophysical data for terpyridine ligands and their metal complexes functionalized with various electron-donating and electron-withdrawing groups. The data has been compiled from multiple studies to provide a broad overview.

Table 1: Photophysical Properties of Substituted Terpyridine Ligands

SubstituentTypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
-H (unsubstituted)-~280, ~310~350-370Low[2][3]
-OCH₃ (Methoxy)EDG2854250.04[4]
-N(CH₃)₂ (Dimethylamino)EDG305450-550Moderate[5][6]
-CH₃ (Methyl)EDG283360Low[3]
-OH (Hydroxy)EDG288430Low[3]
-Br (Bromo)EWG284365Low[3]
-COOCH₃ (Carbomethoxy)EWG282358Low[3]
-CN (Cyano)EWG290370-400Low to Moderate[2]
-NO₂ (Nitro)EWG310Non-emissive-[2]

Table 2: Photophysical Properties of Ruthenium(II) Terpyridine Complexes

Substituent on TerpyridineTypeAbsorption λmax (nm) (MLCT)Emission λmax (nm)Excited-State Lifetime (τ, ns)Reference
-H (unsubstituted)-~480-490~650-700< 1[7]
-OCH₃ (Methoxy)EDG4957101.2[4]
-(dimethoxy)phenylEDG5008630.43[4]
-N(CH₃)₂ (Dimethylamino)EDG520-540~720-7501-10[5][6]
-furylEDG4907003.05[4]
-Cl (Chloro)EWG480680< 1[7]
-Br (Bromo)EWG485690< 1[7]
-COOEt (Carboethoxy)EWG475670< 1[7]
-SO₂Me (Methylsulfonyl)EWG470660< 1[7]

General Effects on Photophysics

Electron-Donating Groups (EDGs)

The introduction of electron-donating groups, such as methoxy (-OCH₃) or amino (-NR₂), onto the terpyridine ligand generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[4][5] This is attributed to the destabilization (raising) of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. In the context of metal complexes, EDGs can increase the electron density on the metal center, which can also influence the energy of the metal-to-ligand charge transfer (MLCT) transitions.[7] Furthermore, strong donors can lead to the formation of an intraligand charge transfer (ILCT) excited state.[5][6] In some cases, EDGs have been shown to lengthen the photoluminescence lifetime of the complexes.[8]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as cyano (-CN) or nitro (-NO₂), tend to cause a hypsochromic (blue) shift or a smaller bathochromic shift in the absorption and emission maxima.[2] These groups stabilize (lower) the lowest unoccupied molecular orbital (LUMO) energy level, which can increase the HOMO-LUMO gap. In metal complexes, EWGs on the terpyridine ligand lower the energy of the π* orbitals, which can also affect the MLCT energy.[7] The introduction of EWGs can be used to fine-tune the electronic properties and redox potentials of the resulting complexes.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general influence of substituents on the energy levels of terpyridine and a typical experimental workflow for characterizing their photophysical properties.

G Influence of Substituents on Terpyridine Energy Levels HOMO HOMO LUMO LUMO HOMO->LUMO ΔE HOMO_EDG HOMO (destabilized) HOMO->HOMO_EDG LUMO_EWG LUMO (stabilized) LUMO->LUMO_EWG EWG lowers LUMO LUMO_EDG LUMO HOMO_EDG->LUMO_EDG ΔE' < ΔE HOMO_EWG HOMO HOMO_EWG->LUMO_EWG ΔE'' > ΔE

Caption: Effect of EDGs and EWGs on terpyridine frontier orbitals.

G Experimental Workflow for Photophysical Characterization start Synthesis of Substituted Terpyridine complexation Complexation with Metal Salt (e.g., RuCl₃) start->complexation purification Purification (e.g., Chromatography) complexation->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis emission Fluorescence Spectroscopy uv_vis->emission quantum_yield Quantum Yield Measurement emission->quantum_yield lifetime Excited-State Lifetime Measurement quantum_yield->lifetime data_analysis Data Analysis and Comparison lifetime->data_analysis

Caption: Workflow for synthesis and photophysical analysis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and photophysical characterization of substituted terpyridine complexes, based on common procedures reported in the literature.[2][3][9]

Synthesis of Substituted Terpyridines

A common method for the synthesis of 4'-substituted terpyridines is the Kröhnke reaction.

  • Step 1: Synthesis of the Chalcone. An appropriately substituted benzaldehyde is reacted with 2-acetylpyridine in the presence of a base (e.g., NaOH) in a solvent like ethanol. The reaction mixture is typically stirred at room temperature for several hours to yield the corresponding chalcone.

  • Step 2: Synthesis of the Pyridinium Salt. 2-Acetylpyridine is reacted with iodine in pyridine to form the pyridinium salt.

  • Step 3: The Kröhnke Reaction. The chalcone from Step 1 and the pyridinium salt from Step 2 are reacted together in the presence of ammonium acetate in a solvent like ethanol or acetic acid. The mixture is refluxed for several hours.

  • Purification. The resulting crude terpyridine is then purified by column chromatography on silica gel or alumina.

Synthesis of Ruthenium(II) Terpyridine Complexes
  • Reaction Setup. The substituted terpyridine ligand and a ruthenium precursor, such as RuCl₃·xH₂O, are dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Complexation. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography or by observing color changes.

  • Anion Exchange. For hexafluorophosphate salts, an aqueous solution of NH₄PF₆ is added to the reaction mixture, leading to the precipitation of the desired complex.

  • Purification. The crude complex is collected by filtration, washed with water and diethyl ether, and then purified by recrystallization or column chromatography.

Photophysical Measurements
  • Sample Preparation. Solutions of the terpyridine ligands or their metal complexes are prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane) at concentrations typically ranging from 10⁻⁵ to 10⁻⁶ M for emission studies and 10⁻⁴ to 10⁻⁵ M for absorption studies.[3]

  • UV-Vis Absorption Spectroscopy. Absorption spectra are recorded at room temperature using a dual-beam spectrophotometer.

  • Fluorescence Spectroscopy. Emission and excitation spectra are recorded using a spectrofluorometer. For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 2-aminopyridine in ethanol) is used as a reference.[3] The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Excited-State Lifetime Measurements. Time-resolved emission decay curves are obtained using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser or LED, and the emission decay is monitored. The lifetime (τ) is determined by fitting the decay curve to an exponential function.

References

Assessing the Purity of Synthesized 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical methods for assessing the purity of 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a complex nitrogen-containing heterocyclic compound. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, presenting their strengths, limitations, and supporting experimental data.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.

Analytical Technique Information Provided Primary Advantages Limitations Typical Purity Range Reported
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and impurity profile.High sensitivity and resolution for separating closely related impurities. Well-established for quantitative analysis.Requires a suitable chromophore for UV detection. Method development can be time-consuming.>95%
Quantitative ¹H NMR (qNMR) Spectroscopy Absolute purity determination against a certified internal standard. Structural confirmation.Provides structural information about the main compound and impurities. Does not require a reference standard of the analyte. A primary analytical method.[1][2]Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.>95%
Mass Spectrometry (MS) Confirmation of molecular weight of the target compound and identification of impurities.Extremely high sensitivity and specificity for mass determination. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification.[3][4]Not inherently quantitative without the use of isotopic standards. Ionization efficiency can vary between compounds.N/A (Primarily for identification)
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Provides fundamental confirmation of the elemental composition of the bulk material.[5][6][7]Does not detect impurities with the same elemental composition (isomers). Requires a relatively larger amount of sample. Accuracy is typically within ±0.4%.Confirms elemental composition within ±0.4% of theoretical values.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for each of the discussed analytical techniques, tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol describes the use of qNMR for the absolute purity determination of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in 0.75 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 8-16.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of this compound using electrospray ionization (ESI) mass spectrometry.

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to an LC system (LC-MS).

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a solvent such as acetonitrile or methanol.

  • Infusion: The sample can be directly infused into the mass spectrometer or injected into the LC-MS system.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Analyzer: Scan a mass range that includes the expected molecular weight of the analyte (C₂₁H₁₆N₄, MW = 324.38 g/mol ). For example, a scan range of m/z 100-500.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 325.14. The presence of other ions may indicate impurities or fragments.

Elemental Analysis

This protocol outlines the procedure for determining the elemental composition of the synthesized compound.

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvent or water.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (around 900-1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Comparison: The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values for the chemical formula C₂₁H₁₆N₄.

    • Theoretical C: 77.76%

    • Theoretical H: 4.97%

    • Theoretical N: 17.27% A result within ±0.4% of the theoretical values is generally considered acceptable.[5][6][7]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow start Synthesized Compound hplc HPLC Analysis start->hplc Quantitative Profile nmr NMR Spectroscopy start->nmr Structural Confirmation & qNMR ms Mass Spectrometry start->ms Molecular Weight Verification ea Elemental Analysis start->ea Elemental Composition data_analysis Data Integration & Analysis hplc->data_analysis nmr->data_analysis ms->data_analysis ea->data_analysis purity_report Final Purity Report data_analysis->purity_report Comprehensive Assessment

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Alternative Compounds for Comparison

The analytical methodologies described for this compound are broadly applicable to other functionalized terpyridine ligands. When comparing the purity of this compound to alternatives, it is important to consider structurally similar molecules such as:

  • 4'-(4-tolyl)-2,2':6',2''-terpyridine: An alternative with a methyl group instead of an aniline group.

  • 4'-(4-bromophenyl)-2,2':6',2''-terpyridine: A derivative with a halogen substituent.

The same suite of analytical techniques (HPLC, NMR, MS, and Elemental Analysis) would be employed to assess the purity of these and other terpyridine derivatives, with adjustments to the specific experimental conditions as needed (e.g., detection wavelength in HPLC, expected molecular weight in MS). The comparative purity would then be based on the quantitative results from these standardized methods.

References

Safety Operating Guide

Essential Disposal Protocol for 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the disposal procedures for 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a compound that requires careful handling due to its chemical nature as both a pyridine derivative and an aromatic amine.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical waste disposal service.[3] This compound should not be disposed of down the drain or in regular trash.[1][3]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Clearly label the container with the full chemical name: "Waste this compound".

    • Also, indicate the hazards associated with the compound. Based on available data for similar compounds, this includes "Toxic," "Irritant," and "Environmental Hazard".[4][5]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary recommended method of disposal is controlled incineration at a licensed facility.[3][7] This process is designed to destroy the chemical while scrubbing flue gases to prevent environmental contamination.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[1][6]

    • Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

Hazard StatementCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH320Causes eye irritation
Respiratory IrritationH335May cause respiratory irritation

This data is based on information available for 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline from chemical suppliers.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have waste This compound? waste_collection Collect in a labeled, sealed container start->waste_collection spill Is there a spill? start->spill storage Store in designated hazardous waste area waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor storage->contact_ehs disposal Professional Disposal: Controlled Incineration contact_ehs->disposal end End disposal->end spill->waste_collection No contain_spill Contain spill with inert absorbent spill->contain_spill Yes collect_spill Collect contaminated material for disposal contain_spill->collect_spill collect_spill->storage

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of research and development activities. Always consult your institution's specific waste management policies and local regulations.

References

Personal protective equipment for handling 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline (CAS No. 178265-65-1). The following information is critical for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

PropertyValue
CAS Number 178265-65-1[1][2][3]
Molecular Formula C₂₁H₁₆N₄[1]
Molecular Weight 324.38[1]
Appearance Solid[2]
Purity ≥95% to 97%[1][2]
Storage Temperature Room temperature, 4°C, or 0-8°C. Keep in a dark place under an inert atmosphere.[1][2][4]

Hazard Identification and Safety Precautions

Signal Word: Warning[2][4]

Hazard Statements: [2][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319/H320: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required equipment.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[5]
Skin Protection Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust/aerosols are generated. In case of fire, wear a self-contained breathing apparatus.[3]

Operational Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Ventilated Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound in Fume Hood Prepare Workspace->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Surfaces Perform Experiment->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste via Licensed Contractor Segregate Waste->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard operating procedure for handling the chemical.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[3]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup:

    • Wear full protective equipment, including respiratory protection.

    • Avoid dust formation.[3]

    • Use spark-proof tools and explosion-proof equipment.[6]

    • Collect the spilled material using a method that does not generate dust (e.g., wet sweep or HEPA vacuum).

    • Place the collected material in a suitable, closed container for disposal.[3][6]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Chemical Waste Unused Chemical & Contaminated Materials Segregation Segregate in a Labeled, Closed Container Chemical Waste->Segregation Licensed Disposal Transfer to a Licensed Chemical Waste Contractor Segregation->Licensed Disposal Incineration Controlled Incineration with Flue Gas Scrubbing Licensed Disposal->Incineration Landfill Sanitary Landfill (for treated residue/punctured containers) Licensed Disposal->Landfill

Caption: Chemical waste disposal workflow.

Disposal Guidelines:

  • Chemical: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[6]

  • Containers: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[6]

Adherence to these guidelines is paramount for the safety of all laboratory personnel and the protection of the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.